molecular formula C27H30ClN3O6 B124807 Barnidipine-d4 Hydrochloride CAS No. 117131-01-8

Barnidipine-d4 Hydrochloride

Katalognummer: B124807
CAS-Nummer: 117131-01-8
Molekulargewicht: 532 g/mol
InChI-Schlüssel: XEMPUKIZUCIZEY-PKGTUVDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barnidipine-d4 Hydrochloride is a deuterium-labeled analog of Barnidipine Hydrochloride, a potent and long-acting dihydropyridine (DHP) class calcium channel blocker . This compound is intended for use as an internal standard in analytical techniques, facilitating quantitative and metabolic studies of the parent drug in research settings. The incorporation of four deuterium atoms alters the molecular weight without significantly changing its chemical biology, making it a valuable tool for precise bioanalysis. The parent compound, Barnidipine Hydrochloride, is a selective L-type calcium channel antagonist . Its primary mechanism of action involves the inhibition of calcium ion influx through L-type voltage-gated channels in vascular smooth muscle cells . This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, which is the basis for its antihypertensive effects . Barnidipine is characterized by its high lipophilicity, which contributes to a slow onset and long duration of action, and its selectivity for vascular smooth muscle over cardiac myocytes . Chemical Characteristics: • CAS Number: 117131-01-8 • Molecular Formula: C 27 H 26 D 4 ClN 3 O 6 • Molecular Weight: 532.02 g/mol This product is provided for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-PKGTUVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Barnidipine-d4 Hydrochloride in Modern Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Barnidipine-d4 Hydrochloride in a research setting. Moving beyond a simple product description, this document delves into the fundamental principles of its utility, focusing on its predominant role as an internal standard in high-sensitivity bioanalytical assays. We will explore the causality behind the use of stable isotope-labeled standards, provide detailed experimental workflows for the quantification of barnidipine in biological matrices, and present validated performance data. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies, ensuring data integrity and accuracy in pharmacokinetic and metabolic evaluations.

Introduction: Understanding Barnidipine and the Significance of Isotopic Labeling

Barnidipine is a potent, long-acting calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension.[1][2] Its therapeutic effect is achieved by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] Barnidipine is characterized by its high lipophilicity, which contributes to its slow onset and prolonged duration of action.[3][5]

In the realm of drug development and clinical research, the accurate quantification of a drug and its metabolites in biological fluids is paramount for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The plasma concentrations of barnidipine following therapeutic doses are typically very low, often in the picogram per milliliter (pg/mL) range.[5] This necessitates the use of highly sensitive and selective analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.

To ensure the accuracy and reliability of LC-MS/MS-based quantification, an internal standard is crucial.[6] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[6]

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[7] this compound is the deuterated form of Barnidipine Hydrochloride, where four hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (barnidipine) and the internal standard (Barnidipine-d4), while their chemical and chromatographic behaviors remain virtually identical. This co-elution and similar ionization response are critical for compensating for matrix effects and other sources of analytical variability, leading to more precise and accurate quantification.[8]

Core Application: this compound as an Internal Standard in Bioanalytical Method Development

The primary and most critical research application of this compound is its use as an internal standard for the quantitative analysis of barnidipine in biological matrices, such as human plasma. This is indispensable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

The Rationale for a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard like Barnidipine-d4 offers several distinct advantages over using a structurally similar but non-isotopic compound:

  • Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, Barnidipine-d4 will have nearly identical recovery to the unlabeled barnidipine, effectively normalizing for any sample loss.

  • Compensation for Matrix Effects: Biological matrices are complex and can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer source. Since Barnidipine-d4 co-elutes with barnidipine and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[8]

  • Correction for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are accounted for by using the ratio of the analyte signal to the internal standard signal.[6]

Experimental Workflow: Quantification of Barnidipine in Human Plasma using LC-MS/MS

The following is a detailed, step-by-step methodology for the development and validation of a bioanalytical method for barnidipine using this compound as an internal standard. This protocol is a synthesis of established methods.[5][9][10]

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (e.g., 500 µL) is_spike Spike with Barnidipine-d4 IS plasma->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection Transfer hplc_column Chromatographic Separation (e.g., C18 column) hplc_injection->hplc_column ms_detection Mass Spectrometric Detection (MRM Mode) hplc_column->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing

Caption: Workflow for Barnidipine Quantification in Plasma.

Step 1: Preparation of Stock and Working Solutions

  • Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine Hydrochloride in methanol.

  • Barnidipine-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the barnidipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution: Dilute the Barnidipine-d4 stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 500 µL of human plasma (blank, CC, QC, or unknown sample) into a microcentrifuge tube.

  • Add 50 µL of the Barnidipine-d4 internal standard working solution to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 1 mL of acetonitrile (protein precipitating agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an HPLC vial for analysis.

Step 3: LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for barnidipine and Barnidipine-d4 are monitored.

Table 1: Example Mass Spectrometry Parameters

ParameterBarnidipineBarnidipine-d4
Precursor Ion (m/z)492.2496.2 (or 497.4 for d5)
Product Ion (m/z)315.1315.1
Dwell Time (ms)100100
Collision Energy (eV)Optimized for signalOptimized for signal
Declustering Potential (V)Optimized for signalOptimized for signal

Note: The exact m/z for Barnidipine-d4 may vary depending on the specific deuteration pattern. The product ion is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule.

Method Validation and Performance Characteristics

A bioanalytical method using Barnidipine-d4 as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity: The method should demonstrate linearity over a specific concentration range. For barnidipine, this can be from the low pg/mL to the low ng/mL range.[5][9]

  • Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation, CV) are assessed at multiple QC levels (low, medium, and high). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[5]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix is confirmed.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated.

  • Recovery: The efficiency of the extraction process is determined.

  • Stability: The stability of barnidipine in the biological matrix under various storage and handling conditions is assessed (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[11]

Table 2: Representative Performance Data for a Validated Barnidipine LC-MS/MS Assay

ParameterResult
Linearity Range5 - 8000 pg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)5 pg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% Bias)Within ± 10%
Extraction Recovery> 85%

Data synthesized from published methods.[5][9]

Advanced Research Applications and Future Directions

While its primary role is as an internal standard, the principles of using deuterated compounds like Barnidipine-d4 extend to other areas of research:

  • Metabolite Identification: In drug metabolism studies, comparing the mass spectra of metabolites from subjects dosed with a 1:1 mixture of labeled and unlabeled barnidipine can help in identifying drug-related metabolites. The characteristic isotopic doublet in the mass spectrum of a metabolite confirms its origin from the parent drug.

  • Pharmacokinetic Studies in Specific Populations: The high sensitivity of methods using Barnidipine-d4 allows for pharmacokinetic assessments in populations where sample volume may be limited, such as in pediatric or geriatric studies.[4][12]

Diagram of the Drug Metabolism Pathway of Barnidipine:

metabolism_pathway Barnidipine Barnidipine Metabolite1 Hydrolysis of benzylpyrrolidine ester (M-3) Barnidipine->Metabolite1 Metabolic Pathway 1 Metabolite2 N-debenzylation Barnidipine->Metabolite2 Metabolic Pathway 2 Metabolite3 Oxidation of dihydropyridine ring (M-4) Barnidipine->Metabolite3 Metabolic Pathway 3

Caption: Major Metabolic Pathways of Barnidipine.[13]

Conclusion

This compound is an indispensable tool in modern pharmaceutical research. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and precise bioanalytical methods for the quantification of barnidipine. The principles and methodologies outlined in this guide underscore the importance of using such standards to ensure the integrity of pharmacokinetic and metabolic data, which are critical for the successful development and clinical application of therapeutic agents like barnidipine. As analytical instrumentation continues to advance in sensitivity, the need for high-quality internal standards like this compound will only become more pronounced.

References

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX.

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

  • SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. International Journal of Pharmaceutical Sciences and Research.

  • a sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma. Thermo Fisher Scientific.

  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate.

  • What is the mechanism of Barnidipine Hydrochloride? Patsnap Synapse.

  • Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. PubMed.

  • What is Barnidipine Hydrochloride used for? Patsnap Synapse.

  • Barnidipine. Wikipedia.

  • Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. PubMed.

  • The Internal Standard. IonSource.

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.

  • Accelerating Drug Discovery with Deuterated Labelled Compounds. AquigenBio.

  • The Rise of Deuterated Drugs: A New Frontier in Pharmaceuticals. Clearsynth Discovery.

  • Barnidipine. PubMed.

  • Interaction Profile and Tolerability of Barnidipine. PubMed.

  • Three main advantages potentially provided by deuterated drugs. ResearchGate.

  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences.

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Barnidipine-d4 Hydrochloride, a deuterated isotopologue of the dihydropyridine calcium channel blocker barnidipine, serves as a critical internal standard for pharmacokinetic and metabolic studies. Its structural similarity to the parent drug dictates that its chemical properties and stability profile are nearly identical, governed by the susceptibility of the dihydropyridine ring to oxidation. This guide provides a comprehensive technical overview of the chemical characteristics of this compound, its principal degradation pathways, and validated methodologies for its analysis and stability assessment. We will delve into the causal mechanisms behind its degradation, particularly photostability and pH sensitivity, and present robust protocols grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines. This document is intended to be an essential resource for researchers, analytical scientists, and drug development professionals engaged in the study and application of barnidipine.

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Isotopically labeled compounds are indispensable tools in modern drug development and clinical analysis. The incorporation of stable isotopes, such as deuterium (²H), into a drug molecule creates a compound that is chemically identical to the unlabeled parent drug but possesses a distinct, higher mass. This compound is utilized as an internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its purpose is to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of pharmacokinetic measurements.[2] The underlying principle is that the deuterated standard will co-elute with and exhibit the same ionization efficiency as the non-deuterated analyte, but will be differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. Given this role, a thorough understanding of its stability is paramount to ensure its integrity as a reference standard throughout the analytical process.

Physicochemical Properties of this compound

The physicochemical properties of this compound are fundamentally equivalent to those of its non-deuterated counterpart, with a minor increase in molecular weight due to the four deuterium atoms.[3] These properties are crucial for developing suitable analytical methods and formulation strategies.

PropertyValueSource(s)
Chemical Name (3'S,4S)-1-Benzyl-3-pyrrolidinyl-methyl-d4-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride[3]
Molecular Formula C₂₇H₂₆D₄ClN₃O₆[3]
Molecular Weight ~532.02 g/mol [3]
Appearance Pale yellow to yellow solid/crystalline powder[4][5]
Solubility Soluble in methanol, DMSO, and DMF; very slightly soluble in water.[4][5][6]
Melting Point ~226-228°C (for non-deuterated form)[5]
UV/Vis. λmax 217, 237, 356 nm (in ethanol)[6][7]
Stereochemistry Contains two stereochemical centers, typically the (S,S) enantiomer.[4]

Note: Data for the non-deuterated Barnidipine Hydrochloride is used as a proxy where specific data for the d4 variant is unavailable, as chemical behavior is nearly identical.

Core Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the 1,4-dihydropyridine (DHP) moiety, which is the pharmacologically active component but also the primary site of degradation.[8][9] The loss of integrity of the DHP ring results in a complete loss of therapeutic activity.[10]

Primary Degradation Pathway: Oxidation to the Pyridine Analog

The most significant degradation pathway for barnidipine and its deuterated analog is the aromatization (oxidation) of the 1,4-dihydropyridine ring to its corresponding pyridine derivative.[8][10][11] This transformation is irreversible and results in a pharmacologically inactive compound.[8] This process can be significantly accelerated by exposure to environmental factors.

Key Factors Influencing Stability
  • Light (Photostability): Barnidipine is highly photosensitive.[8][10] Exposure to both natural sunlight and artificial (forced) irradiation accelerates the oxidation of the dihydropyridine ring.[10] Studies have shown that under direct sunlight, the primary photoproduct is the pyridine derivative.[10] Therefore, it is imperative to protect this compound, both in solid form and in solution, from light.

  • pH and Hydrolysis: The stability of dihydropyridines in solution is often pH-dependent.[8][12] While barnidipine is susceptible to hydrolysis across a wide pH range, this degradation is generally less pronounced than photodegradation. Stress testing should evaluate stability in acidic, neutral, and alkaline conditions to fully characterize this liability.[12]

  • Oxidation: In addition to photolytic oxidation, the dihydropyridine ring is susceptible to chemical oxidation. Contact with oxidizing agents should be avoided.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation processes. Stability studies should be conducted under accelerated conditions (e.g., 40°C) as per ICH guidelines to predict long-term stability.[13][14]

The following diagram illustrates the primary degradation pathway of this compound.

G cluster_main Degradation Pathway of Barnidipine-d4 cluster_factors Accelerating Factors Barnidipine_d4 This compound (1,4-Dihydropyridine Ring) Pyridine_Derivative Inactive Pyridine Derivative (Aromatized Ring) Barnidipine_d4->Pyridine_Derivative Oxidation Light Light (UV/Visible) Light->Barnidipine_d4 Heat Elevated Temperature Heat->Barnidipine_d4 pH Extreme pH pH->Barnidipine_d4 Oxidants Oxidizing Agents Oxidants->Barnidipine_d4

Caption: Primary degradation pathway of Barnidipine-d4.

Recommended Storage and Handling

Based on its inherent instability, the following storage and handling procedures are critical to maintain the integrity of this compound:

  • Storage Conditions: The compound should be stored at controlled low temperatures, typically -20°C, as a crystalline solid.[6]

  • Protection from Light: Containers must be light-resistant (e.g., amber vials). All handling and preparation of solutions should be performed under subdued light conditions.

  • Inert Atmosphere: For long-term storage of solutions, purging the solvent with an inert gas like nitrogen or argon is recommended to minimize oxidative degradation.[6]

Stability-Indicating Analytical Methodologies

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active substance due to degradation. For this compound, this involves separating the parent compound from its degradation products, primarily the pyridine derivative.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) with UV detection is the most common and robust method for assessing the stability of barnidipine.[15][16] The causality behind this choice lies in its ability to separate compounds based on polarity; the parent dihydropyridine is less polar than its more aromatic pyridine degradant, allowing for effective chromatographic resolution.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[16]

  • Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of methanol and water, typically in a ratio of 80:20 (v/v).[15][16] The high organic content ensures adequate retention and elution of the lipophilic barnidipine molecule.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 237 nm, a UV maximum for barnidipine that provides good sensitivity.[6][16]

  • Injection Volume: 20 µL.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).[15]

    • Further dilute the stock solution with the mobile phase to a working concentration within the linear range of the method (e.g., 3-18 µg/mL).[15]

    • Filter the final solution through a 0.45 µm membrane filter prior to injection to protect the column from particulates.[16]

  • Validation: The method must be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[15] Specificity is demonstrated by showing that the peak for Barnidipine-d4 is resolved from peaks of degradation products generated under stress conditions (light, heat, acid, base, oxidation).

Conducting a Comprehensive Stability Study

A formal stability study for this compound, particularly when used as a qualified analytical standard, should be designed based on the principles outlined in the ICH Q1A(R2) guideline.[14][17] The goal is to provide evidence of how the quality of the substance varies over time under the influence of temperature, humidity, and light.[12][13]

Workflow: Long-Term Stability Study

G cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Sample Storage & Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting Select_Batch Select Primary Batch of Barnidipine-d4 HCl Define_Protocol Define Stability Protocol (ICH Q1A Guidelines) Select_Batch->Define_Protocol Validate_Method Validate Stability-Indicating Analytical Method (HPLC) Define_Protocol->Validate_Method Store_Samples Store Samples in Designated Stability Chambers Validate_Method->Store_Samples Timepoints Pull Samples at Defined Timepoints (0, 3, 6, 9, 12, 24 mos) Store_Samples->Timepoints Analyze Analyze Samples via Validated HPLC Method (Assay, Purity, Degradants) Timepoints->Analyze Evaluate_Data Evaluate Data for Trends & Changes in Quality Analyze->Evaluate_Data Establish_Period Establish Re-test Period or Shelf Life Evaluate_Data->Establish_Period Final_Report Generate Final Stability Report Establish_Period->Final_Report

Caption: Workflow for a long-term stability study.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[12]

  • Objective: To intentionally degrade the this compound sample under conditions more severe than accelerated testing.

  • Conditions:

    • Acid Hydrolysis: Expose the sample to 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: Expose the sample to 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photodegradation: Expose the sample in solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the stressed samples using the validated HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to allow for the clear identification and separation of degradation products from the parent peak.

Conclusion

The chemical stability of this compound is fundamentally governed by the integrity of its 1,4-dihydropyridine ring. The primary degradation pathway is oxidation to the inactive pyridine analog, a process greatly accelerated by exposure to light. A comprehensive understanding of these properties, coupled with robust, validated analytical methods, is essential for its proper use as an internal standard in regulated bioanalysis. By adhering to the principles of ICH stability testing and implementing careful storage and handling procedures, researchers can ensure the integrity of this compound, thereby safeguarding the accuracy and reliability of their quantitative data.

References

  • PubMed. (n.d.). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Taylor & Francis Online. (n.d.). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Thermo Fisher Scientific. (n.d.). A sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma.
  • ResearchGate. (n.d.). Scheme of photodegradation mechanism of barnidipine.
  • BenchChem. (2025). Analysis of Barnidipine Hydrochloride and its Synthesis Impurities.
  • Slideshare. (n.d.). ICH guideline for stability testing.
  • Thermo Fisher Scientific. (n.d.). Sensitive LC/MS/MS method for the analysis of Barnidipine at sub-picogram level in human plasma.
  • Cayman Chemical. (2023). Barnidipine (hydrochloride) Product Information.
  • ResearchGate. (2025). Different photodegradation behavior of barnidipine under natural and forced irradiation.
  • PubMed Central. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance.
  • APExBIO. (n.d.). Barnidipine (hydrochloride) - Calcium Channel Blocker.
  • Geneesmiddeleninformatiebank. (2023). Public Assessment Report.
  • ChemicalBook. (2025). Barnidipine hydrochloride.
  • BenchChem. (2025). Navigating Barnidipine Hydrochloride Quantification: A Comparative Guide to Immunoassays and Chromatographic Methods.
  • Cayman Chemical. (n.d.). Barnidipine (hydrochloride) (CAS 104757-53-1).
  • BenchChem. (2025). Application Notes and Protocols for Long-Term Stability Testing of Barnidipine Hydrochloride in Solution.
  • CymitQuimica. (n.d.). CAS 104757-53-1: Barnidipine Hydrochloride.
  • MedChemExpress. (n.d.). Barnidipine hydrochloride - Product Data Sheet.
  • Pharmaffiliates. (n.d.). Barnidipine-impurities.

Sources

Deconstructing the Certificate of Analysis for Barnidipine-d4 Hydrochloride: A Guide for Analytical Excellence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Lynchpin of Bioanalytical Confidence

In the precise world of pharmacokinetic (PK) and pharmacodynamic (PD) studies, the reliability of quantitative data is paramount. Barnidipine, a potent dihydropyridine calcium channel blocker, is a critical therapeutic agent for hypertension.[1][2][3][4] To accurately measure its concentration in biological matrices—a task demanding picogram-level sensitivity—a stable isotope-labeled internal standard (SIL-IS) is not just a recommendation, but a necessity.[5][6] This is where Barnidipine-d4 Hydrochloride enters the analytical workflow.

This compound, in which four hydrogen atoms are replaced by deuterium, is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[7][8] It is chemically and physically almost identical to the parent drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[9][10][11] This co-elution and similar ionization response allow it to meticulously correct for variations in sample preparation and instrument performance, leading to highly accurate and precise quantification of the active drug.[8]

However, the integrity of this entire analytical process hinges on a single document: the Certificate of Analysis (CoA) . The CoA is more than a quality checklist; it is the foundational evidence that validates the identity, purity, and suitability of the deuterated standard.[12][13][14] Misinterpretation or disregard for the data within a CoA can lead to compromised study results, regulatory hurdles, and significant project delays.

This guide provides a comprehensive walkthrough of the CoA for this compound. As a senior application scientist, the goal is not merely to define the sections of a CoA but to illuminate the scientific principles behind the tests, explain the causality of experimental choices, and provide a framework for researchers to confidently qualify and utilize this critical reagent.

Section 1: Decoding the Certificate of Analysis – A Scientific Walkthrough

A CoA is a batch-specific document that certifies a product meets a defined set of specifications.[15][16] For a deuterated standard like this compound, the CoA provides a multi-faceted view of its quality, encompassing identity, chemical purity, and isotopic purity.

Identification and Molecular Attributes

This initial section establishes the fundamental identity of the material.

Parameter Example Value Significance & Rationale
Compound Name This compoundConfirms the specific deuterated analogue and salt form.
Catalogue Number PA STI 009870A unique identifier for the specific product.[17]
CAS Number 117131-01-8The Chemical Abstracts Service registry number, a universal identifier for the specific deuterated compound.[17]
Molecular Formula C₂₇H₂₅D₄N₃O₆ · HClDetails the exact elemental composition, explicitly noting the four deuterium (D) atoms.[17]
Molecular Weight 532.02 g/mol The calculated molecular weight based on the formula, which is confirmed by mass spectrometry.[17]
Appearance Pale Yellow SolidA qualitative check for gross contamination or degradation.[4]
Solubility DMSO, MethanolPractical information for preparing stock solutions. Barnidipine HCl is soluble in methanol and DMSO.[1][18]

The "-d4" designation is critical. It signifies that four specific protons have been replaced with deuterium. The location of these labels is important; they must be on a part of the molecule that is not subject to chemical exchange to ensure the mass difference is maintained throughout the analytical process.

Purity, Assay, and Isotopic Characterization

This is the most critical part of the CoA for ensuring the standard's performance. It is a quantitative assessment of the material's quality.

Test Methodology Example Specification Significance & Rationale
Chemical Purity HPLC/UPLC (UV Detection)≥ 98%Why HPLC? High-Performance Liquid Chromatography separates the main compound from non-deuterated and other organic impurities.[19][20] Barnidipine has a strong UV chromophore, making UV detection at wavelengths like 237 nm highly effective.[21] The "area percent" of the main peak relative to all peaks provides the chemical purity. A high chemical purity ensures that no other compounds will interfere with the analysis.
Isotopic Purity LC-MS≥ 99% DeuteratedWhy LC-MS? Mass Spectrometry is essential to confirm the mass of the molecule and determine the extent of deuterium incorporation.[22][23] It can distinguish between the d4-labeled compound and any residual non-deuterated (d0) Barnidipine. High isotopic purity is crucial to prevent "crosstalk," where the signal from the internal standard contributes to the signal of the analyte, leading to inaccurate quantification.
Identity Confirmation ¹H NMR, Mass SpectrometryConforms to StructureWhy these methods? Proton Nuclear Magnetic Resonance (¹H NMR) confirms the overall chemical structure and can verify the absence of protons at the sites of deuteration. Mass Spectrometry confirms the correct molecular weight for the deuterated compound.[20][24]
Assay Mass Balance or qNMR95.0% - 105.0%This is the true "potency" of the standard. The Mass Balance approach is a calculation: Assay = 100% - Water Content - Residual Solvents - Non-Volatile Residue. This provides a more accurate measure of the active component than HPLC purity alone.
Water Content Karl Fischer Titration≤ 1.0%Water adds to the weight of the material but is not part of the active compound. Knowing the water content is essential for preparing stock solutions of a precise concentration.
Residual Solvents GC-HSPer USP <467>Gas Chromatography-Headspace (GC-HS) is used to detect and quantify any solvents remaining from the synthesis and purification process. These solvents can be toxic or interfere with the analysis.

Section 2: The Analytical Workflow and Logic

The series of tests on a CoA are not arbitrary; they form a logical, self-validating workflow designed to provide a complete picture of the standard's quality.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control Analysis cluster_release Final Release RawMaterial Synthesized Barnidipine-d4 HCl Identity Identity Confirmation (¹H NMR, MS) RawMaterial->Identity Purity Chemical Purity (HPLC/UPLC) Identity->Purity Isotopic Isotopic Purity (LC-MS) Purity->Isotopic Residuals Residual Analysis (KF, GC-HS) Isotopic->Residuals CoA Certificate of Analysis Generation Residuals->CoA

Caption: Analytical workflow for the generation of a Certificate of Analysis.

This workflow demonstrates a hierarchical approach. First, the fundamental identity of the molecule is confirmed. Then, its purity is assessed in terms of both chemical and isotopic composition. Finally, residual components like water and solvents are quantified to allow for a precise assay value.

The suitability of the material as an internal standard can be assessed through a logical decision process:

IS_Suitability Start Evaluate New Lot of Barnidipine-d4 HCl CheckIsotopic Isotopic Purity > 99%? Start->CheckIsotopic CheckChemical Chemical Purity > 98%? CheckIsotopic->CheckChemical Yes CrosstalkRisk High Risk of Analyte Crosstalk CheckIsotopic->CrosstalkRisk No Suitable Suitable as Internal Standard CheckChemical->Suitable Yes InterferenceRisk Risk of Impurity Interference CheckChemical->InterferenceRisk No

Caption: Decision logic for qualifying Barnidipine-d4 HCl as an internal standard.

Section 3: Practical Application and Experimental Protocols

A CoA is not just a static document; it is a guide for the practical use of the standard in the laboratory. The data it contains directly informs how stock solutions are prepared and how the material is expected to perform.

Protocol 1: Preparation of a 1.00 mg/mL Stock Solution

This protocol demonstrates how to use the Assay value from the CoA to prepare an accurate stock solution.

Materials:

  • This compound (with CoA)

  • Class A 10.00 mL volumetric flask

  • Analytical balance

  • HPLC-grade DMSO or Methanol

Procedure:

  • Review the CoA: Note the Assay value (e.g., 98.5% as is).

  • Calculate the required mass: To account for the purity, the mass to be weighed needs to be corrected.

    • Corrected Mass = (Target Concentration × Volume) / (Assay / 100)

    • Corrected Mass = (1.00 mg/mL × 10.00 mL) / (98.5 / 100) = 10.15 mg

  • Weighing: Accurately weigh approximately 10.15 mg of the this compound powder and record the exact weight (e.g., 10.18 mg).

  • Dissolution: Quantitatively transfer the powder to the 10.00 mL volumetric flask. Add approximately 7 mL of the chosen solvent (e.g., DMSO) and sonicate briefly to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10.00 mL mark with the solvent. Cap and invert the flask at least 10 times to ensure homogeneity.

  • Calculate the final concentration:

    • Final Concentration = (Actual Weighed Mass × (Assay / 100)) / Volume

    • Final Concentration = (10.18 mg × 0.985) / 10.00 mL = 1.003 mg/mL

  • Storage: Store the stock solution in an amber vial at the recommended temperature (e.g., -20°C) as specified on the CoA.

Protocol 2: Verifying Identity and Purity by LC-MS

This is a simplified protocol that a receiving lab can use to quickly verify the key parameters of the CoA.

Instrumentation:

  • HPLC or UPLC system coupled to a mass spectrometer.[22]

  • C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Prepare a ~1 µg/mL solution of the Barnidipine-d4 HCl stock solution in the mobile phase.

  • LC Method:

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Injection Volume: 5 µL

  • MS Method (Positive ESI):

    • Acquire data in full scan mode (e.g., m/z 100-700) to observe the parent ion.

    • The expected protonated molecular ion [M+H]⁺ for Barnidipine-d4 (C₂₇H₂₅D₄N₃O₆) is approximately m/z 496.3.

    • The expected protonated molecular ion [M+H]⁺ for non-deuterated Barnidipine is approximately m/z 492.2.

  • Data Analysis:

    • Purity: Examine the chromatogram. The chemical purity can be estimated by the area of the main peak relative to any impurity peaks.

    • Identity: Confirm the mass of the main peak corresponds to the expected m/z of 496.3.

    • Isotopic Purity: Compare the peak intensity at m/z 496.3 to the intensity at m/z 492.2. A very small or non-existent peak at m/z 492.2 confirms high isotopic purity.

Conclusion

The Certificate of Analysis for this compound is the cornerstone of quantitative bioanalysis for its parent drug. It is a document that demands careful scrutiny and understanding. By appreciating the scientific rationale behind each test—from HPLC for chemical purity to LC-MS for isotopic enrichment—researchers can move beyond viewing the CoA as a mere formality. It becomes a predictive tool for analytical performance, a practical guide for accurate sample preparation, and the ultimate assurance of data integrity. For professionals in drug development, a robust understanding and application of the information within the CoA is a non-negotiable step towards achieving reproducible, reliable, and regulatory-compliant results.

References

  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. (2015). ResearchGate. Available at: [Link]

  • RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. (2019). SAS Publishers. Available at: [Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. (n.d.). SCIEX. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Available at: [Link]

  • Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. (n.d.). LabRulez LCMS. Available at: [Link]

  • Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection. (1995). PubMed. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Available at: [Link]

  • Barnidipine Impurities and Related Compound. (n.d.). Veeprho. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). MDPI. Available at: [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). PubMed Central. Available at: [Link]

  • How to Get a Certificate of Analysis (COA). (2025). SafetyCulture. Available at: [Link]

  • 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor, Inc.. Available at: [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2025). ResearchGate. Available at: [Link]

  • What is Certificate of Analysis (CoA) in Chemistry?. (n.d.). Advent Chembio. Available at: [Link]

  • A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. (2025). Stellar Scientific. Available at: [Link]

  • Barnidipine-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Version 10 February 2012. (2023). Geneesmiddeleninformatiebank. Available at: [Link]

  • Barnidipine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Available at: [Link]

Sources

Barnidipine-d4 Hydrochloride: The Gold Standard for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the success of pharmacokinetic and bioequivalence studies hinges on the robustness and accuracy of the underlying bioanalytical methods. For a compound like Barnidipine, a potent dihydropyridine calcium channel blocker, precise quantification in biological matrices is non-negotiable. This guide provides a comprehensive technical overview of commercially available Barnidipine-d4 Hydrochloride standards, focusing on their critical role as stable isotope-labeled (SIL) internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the causality behind experimental choices, provide field-proven protocols, and ensure a self-validating system for trustworthy results.

The Imperative for a Stable Isotope-Labeled Internal Standard

Barnidipine hydrochloride is a long-acting antihypertensive drug.[1][2][3] Its clinical efficacy and safety are directly linked to its pharmacokinetic profile.[4][5] When quantifying drug concentrations in complex biological matrices like plasma or serum, significant challenges arise, including sample loss during extraction and fluctuations in instrument response due to matrix effects.

A stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective tool to overcome these challenges. Unlike using a different molecule as an internal standard, a SIL-IS is nearly identical to the analyte in its chemical and physical properties.[6][7] This ensures it co-elutes chromatographically and experiences the same extraction efficiency and matrix-induced ion suppression or enhancement as the target analyte.[8] This near-identical behavior allows the SIL-IS to act as a perfect mimic, correcting for variations at every step of the analytical process, from sample preparation to detection. The use of a SIL-IS is widely considered the gold standard for quantitative bioanalysis, significantly improving the precision and accuracy of the method.[8][9]

Sourcing and Qualification of Commercial Barnidipine-d4 HCl Standards

The integrity of any quantitative assay begins with the quality of its reference standards. Several vendors supply this compound for research purposes. When selecting a standard, it is critical to look beyond just the name and price.

Key Specifications for a High-Quality Standard:

  • Chemical Purity: Typically specified as ≥98%, this ensures that the response measured is from the compound of interest and not from impurities.

  • Isotopic Purity: This indicates the percentage of the material that contains the desired isotopic label (d4). High isotopic purity is essential to prevent signal contribution from the unlabeled analyte.

  • Certificate of Analysis (CoA): This is a mandatory document providing batch-specific data on identity (e.g., by ¹H-NMR, MS), purity (e.g., by HPLC), and isotopic enrichment.

  • Supplier Reputation: Choose suppliers with a strong track record in synthesizing and certifying reference standards.

Table 1: Examples of Commercially Available this compound Standards

SupplierProduct/Catalogue No.CAS NumberMolecular FormulaMolecular Weight
PharmaffiliatesPA STI 009870117131-01-8C₂₇H₂₆D₄ClN₃O₆532.02
TLC Pharmaceutical Stds.B-412117152-15-5C₂₇H₂₅D₄N₃O₆495.57

Note: Product availability and specifications are subject to change. Always verify with the supplier.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary application for Barnidipine-d4 HCl is as an internal standard for the quantification of Barnidipine in biological samples. The following sections outline a robust, self-validating workflow.

Preparation of Standard Solutions

Causality: Accurate and consistent preparation of stock and working solutions is fundamental. Using high-purity solvents and precise volumetric equipment minimizes error. Storing stock solutions at -20°C or lower in tightly sealed containers prevents degradation and solvent evaporation. Barnidipine hydrochloride is soluble in organic solvents like DMSO and ethanol.[10][11]

Step-by-Step Protocol: Stock and Working Solution Preparation

  • Primary Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh ~1 mg of the Barnidipine hydrochloride standard and the this compound internal standard (IS) into separate 1 mL volumetric flasks.

    • Dissolve the contents in a suitable solvent, such as methanol or DMSO, to the mark. This will be your Analyte Stock A and IS Stock A.

  • Intermediate Stock Solutions (e.g., 10 µg/mL):

    • Transfer 10 µL of Analyte Stock A into a 1 mL volumetric flask and dilute to the mark with 50:50 methanol:water. This is Analyte Stock B.

    • Transfer 10 µL of IS Stock A into a 1 mL volumetric flask and dilute to the mark with 50:50 methanol:water. This is IS Stock B.

  • Working Internal Standard Solution (e.g., 50 ng/mL):

    • Further dilute IS Stock B to a final concentration that, when added to the sample, will yield a robust and consistent MS signal. For example, dilute 5 µL of IS Stock B into 1 mL of solvent.

  • Calibration Curve and Quality Control (QC) Standards:

    • Prepare a series of calibration standards by spiking blank biological matrix (e.g., human plasma) with appropriate volumes of Analyte Stock B to cover the expected concentration range (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation from Biological Matrix

Causality: The goal of sample preparation is to remove interfering matrix components (proteins, phospholipids) and concentrate the analyte. Adding the internal standard at the very beginning of this process is critical . This ensures that any analyte lost during the extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the IS, thus keeping the analyte/IS peak area ratio constant and the final calculated concentration accurate.

G cluster_0 Sample Preparation Workflow plasma 1. Aliquot Plasma Sample (e.g., 100 µL) add_is 2. Add Working IS Solution (Barnidipine-d4 HCl) plasma->add_is Critical Step vortex1 3. Vortex to Mix add_is->vortex1 add_protein 4. Add Protein Precipitation Solvent (e.g., Acetonitrile) vortex1->add_protein vortex2 5. Vortex & Centrifuge add_protein->vortex2 supernatant 6. Collect Supernatant vortex2->supernatant evaporate 7. Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for protein precipitation extraction.

LC-MS/MS Method Parameters

Causality: Chromatographic separation prevents co-eluting matrix components from interfering with ionization. A C18 reversed-phase column is standard for compounds like Barnidipine. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM). We must optimize MRM transitions for both the analyte and the IS. The d4 label adds 4 Daltons to the mass of Barnidipine, allowing the mass spectrometer to easily distinguish it from the unlabeled analyte.

Table 2: Illustrative LC-MS/MS Parameters

ParameterTypical Setting
LC System Standard HPLC or UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol or Acetonitrile.[12]
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization Positive (ESI+)
MRM Transition (Analyte)e.g., m/z 492.2 → [Product Ion 1], m/z 492.2 → [Product Ion 2] (Values are illustrative and must be optimized)
MRM Transition (IS)e.g., m/z 496.2 → [Product Ion 1], m/z 496.2 → [Product Ion 2] (Values are illustrative and must be optimized)

Note: The exact m/z values must be determined experimentally by infusing the pure standards into the mass spectrometer.

Data Processing and Validation

The final step involves integrating the peak areas for both the analyte and the internal standard and calculating their ratio. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentration of Barnidipine in unknown samples is then calculated from this curve.

G data_acq LC-MS/MS Data Acquisition Analyte Chromatogram IS Chromatogram integration Peak Integration Analyte Peak Area (A) IS Peak Area (IS_A) data_acq->integration ratio Calculate Ratio Ratio = A / IS_A integration->ratio cal_curve Calibration Curve Plot Ratio vs. [Concentration] ratio->cal_curve quant Quantify Unknowns Calculate [Concentration] from Ratio cal_curve->quant

Caption: Data processing workflow for quantification.

A method using Barnidipine-d4 HCl must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The SIL-IS is indispensable for assessing key parameters like matrix effect and recovery, ensuring the method is reliable and transferable.[6]

Conclusion

Commercially available this compound is an essential tool for any laboratory involved in the development and analysis of Barnidipine. Its use as a stable isotope-labeled internal standard is not merely a suggestion but a cornerstone of robust, accurate, and defensible bioanalytical science. By mimicking the analyte throughout the analytical process, it corrects for inevitable variations, thereby ensuring the highest level of data integrity for pharmacokinetic, toxicokinetic, and clinical studies.

References

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Institutes of Health. [Link]

  • Gao, H., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Cheng, Z. G., et al. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Molecules. [Link]

  • Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. MDPI. [Link]

  • Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. PubMed Central. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate. [Link]

  • Pharmaffiliates Barnidipine-impurities. (n.d.). Pharmaffiliates. [Link]

  • Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Semantic Scholar. [Link]

  • Barnidipine (hydrochloride). (n.d.). Cambridge Bioscience. [Link]

  • Barnidipine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

  • Barnidipine hydrochloride API Suppliers. (n.d.). apicule. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Teramura, T., et al. (1995). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica. [Link]

  • Inotsume, N., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Arzneimittelforschung. [Link]

  • Inotsume, N., et al. (1990). Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection. Journal of Chromatography. [Link]

  • Public Assessment Report: Barnidipine HCl Sigillata. (2012). Geneesmiddeleninformatiebank. [Link]

Sources

An In-Depth Technical Guide to the Isotopic Purity of Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Purity in Modern Bioanalysis

Barnidipine is a potent, long-acting dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its therapeutic effect stems from the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4] In the realm of drug development and clinical pharmacokinetics, the precise quantification of barnidipine in biological matrices is paramount. This is overwhelmingly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.

The bedrock of a robust and reliable LC-MS/MS assay is the internal standard (IS).[5] For this purpose, a stable isotope-labeled (SIL) version of the analyte, such as Barnidipine-d4 Hydrochloride, is considered the "gold standard."[5][6] A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium, ²H or D). This near-perfect analogy allows it to track the analyte through the entire analytical process—extraction, chromatography, and ionization—correcting for variability and matrix effects with unmatched fidelity.[7]

However, the efficacy of Barnidipine-d4 as an internal standard is wholly dependent on its isotopic purity . This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, assess, and validate the isotopic purity of this compound, ensuring the integrity and reliability of bioanalytical data.

Section 1: The Imperative of Isotopic Purity

Isotopic purity is a measure of the percentage of a SIL compound that contains the desired number of heavy isotopes. It is practically impossible to synthesize a compound with 100% isotopic purity; the final product will inevitably contain a small population of molecules with fewer deuterium atoms than intended (e.g., d3, d2, d1) and, most critically, a population of completely unlabeled (d0) molecules.[8]

The presence of the unlabeled analyte (Barnidipine, d0) within the Barnidipine-d4 internal standard is the most significant threat to assay accuracy. This impurity can lead to a phenomenon known as "crosstalk," where the d0 impurity in the IS channel contributes to the signal measured in the analyte channel. This artificially inflates the measured concentration of the analyte, leading to inaccurate pharmacokinetic and toxicokinetic data. Regulatory bodies such as the FDA and EMA have stringent expectations for the characterization of internal standards to ensure data reliability.[9][10] Therefore, a rigorous, multi-faceted analytical approach is not just best practice; it is a scientific and regulatory necessity.

Section 2: A Dual-Pronged Strategy for Purity Verification

To establish the isotopic purity of this compound with the highest degree of confidence, a dual, orthogonal approach is mandated. This involves two powerful analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a direct measure of the relative abundance of all isotopologues (molecules differing in isotopic composition), allowing for the precise quantification of the unlabeled d0 species.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Serves as an orthogonal method to confirm the location of deuterium incorporation and provide an independent assessment of isotopic enrichment.[13][14]

This combination of techniques creates a self-validating system, ensuring the structural integrity and isotopic purity of the internal standard.[13]

Section 3: Protocol - Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments (e.g., Q-TOF, Orbitrap) possess the mass accuracy and resolution required to separate and quantify the different isotopologues of Barnidipine. By analyzing the full-scan mass spectrum, we can determine the ratio of the unlabeled (d0) signal to the fully labeled (d4) signal within the Barnidipine-d4 material.

Experimental Workflow: HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_calc Purity Calculation prep1 Prepare Stock Solution (Barnidipine-d4 HCl in Methanol) prep2 Dilute to Working Concentration (~1 µg/mL in 50:50 ACN:H2O) prep1->prep2 analysis1 Direct Infusion or LC Injection prep2->analysis1 Introduce Sample analysis2 Acquire Full Scan MS Data (High Resolution, e.g., >30,000) analysis1->analysis2 analysis3 Positive ESI Mode analysis2->analysis3 data1 Extract Mass Spectrum (at elution peak if LC used) analysis3->data1 Raw Data data2 Identify Isotopologue Peaks (d0, d1, d2, d3, d4) data1->data2 data3 Calculate Relative Abundances data2->data3 calc1 Isotopic Purity (%) = [Σ(d1 to d4) / Σ(d0 to d4)] * 100 data3->calc1 Peak Intensities result Report Result calc1->result

Caption: Workflow for Isotopic Purity Assessment by HRMS.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol) to create a stock solution of approximately 1 mg/mL.

    • Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer.

    • Introduce the sample via direct infusion or a simple liquid chromatography method.

    • Acquire data in positive electrospray ionization (ESI+) mode.

    • Perform a full scan (MS1) acquisition over a mass range that includes the molecular ions of both Barnidipine and Barnidipine-d4. Ensure the instrument resolution is set to a high value (e.g., >30,000 FWHM) to clearly resolve the isotopic peaks.

  • Data Analysis and Calculation:

    • From the acquired data, extract the mass spectrum corresponding to the Barnidipine-d4 signal.

    • Identify the monoisotopic mass peaks for each isotopologue:

      • d0: Unlabeled Barnidipine

      • d1: Barnidipine + 1 Deuterium

      • d2: Barnidipine + 2 Deuterium

      • d3: Barnidipine + 3 Deuterium

      • d4: Fully labeled Barnidipine

    • Record the intensity (peak height or area) for each of these peaks.

    • Calculate the isotopic purity using the following formula:

      Isotopic Purity (%) = [ (Sum of Intensities of d1 to d4 peaks) / (Sum of Intensities of d0 to d4 peaks) ] x 100

Data Presentation:
ParameterSpecificationExpected Result
Instrumentation Q-TOF or Orbitrap HRMS
Ionization Mode Positive ESI
Resolution Setting > 30,000 FWHMBaseline resolution of isotopologues
Barnidipine (d0) [M+H]⁺ C₂₇H₃₀N₃O₆⁺m/z 492.2135
Barnidipine-d4 (d4) [M+H]⁺ C₂₇H₂₆D₄N₃O₆⁺m/z 496.2386
Acceptance Criterion Isotopic Purity≥ 98%

Section 4: Protocol - Orthogonal Verification by NMR Spectroscopy

Principle: While HRMS quantifies the distribution of isotopologues, NMR spectroscopy provides spatial information, confirming that deuterium incorporation has occurred at the intended, stable positions.[15] In ¹H NMR, the signal intensity of a proton is directly proportional to the number of protons giving rise to that signal.[16] By comparing the ¹H NMR spectrum of Barnidipine-d4 to that of an unlabeled Barnidipine standard, a significant reduction in the signal integral at the deuteration sites will be observed, confirming the location and extent of deuterium labeling.[17]

Conceptual Diagram: ¹H NMR Signal Attenuation

NMR_Concept cluster_unlabeled Unlabeled Barnidipine cluster_labeled Barnidipine-d4 (99% D at Site 'X') A Proton at Site 'X' B ¹H NMR Spectrum C Signal for Proton 'X' (Integral = 1.00) B->C Results in D 1% Proton, 99% Deuteron at Site 'X' E ¹H NMR Spectrum F Signal for Proton 'X' (Integral ≈ 0.01) E->F Results in

Caption: Deuteration causes a predictable drop in ¹H NMR signal intensity.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare two samples of identical molar concentration: one of this compound and one of a certified Barnidipine Hydrochloride reference standard.

    • Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). The choice of solvent is critical to avoid interfering signals.[18]

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Acquire a standard quantitative ¹H NMR spectrum for both the labeled and unlabeled samples. Ensure identical acquisition parameters (e.g., pulse width, relaxation delay, number of scans) are used for both samples to allow for direct comparison.

  • Data Analysis and Interpretation:

    • Process both spectra identically (phasing, baseline correction).

    • Calibrate the chemical shift axis of both spectra using a reference signal (e.g., residual solvent peak).

    • Identify signals in the unlabeled Barnidipine spectrum that correspond to the protons at the intended sites of deuteration in Barnidipine-d4.

    • Integrate a stable, non-deuterated signal in both spectra (e.g., a proton on the aromatic ring far from the deuteration sites) and normalize its integral to a fixed value (e.g., 1.00).

    • Compare the integrals of the signals corresponding to the deuteration sites in the Barnidipine-d4 spectrum to the same signals in the unlabeled spectrum. A significant reduction (>98%) in the integral value for the Barnidipine-d4 sample confirms successful and high-level deuteration at the specified positions.

Section 5: Establishing Acceptance Criteria and Final Certification

Based on industry best practices and regulatory expectations, the isotopic purity of a deuterated internal standard should be high to ensure minimal impact on the bioanalytical assay.[7][19]

  • Primary Acceptance Criterion (HRMS): The isotopic purity of this compound, defined as the percentage of molecules containing one or more deuterium atoms, must be ≥ 98% . Critically, the contribution from the unlabeled (d0) species should be as low as possible, ideally less than 0.5%.

  • Confirmatory Criterion (NMR): The ¹H NMR spectrum must confirm a >98% reduction in signal intensity at the specified deuteration sites when compared to an unlabeled standard.

The results from both HRMS and NMR analyses, along with the calculated isotopic purity, must be documented in a comprehensive Certificate of Analysis (CoA). This document serves as a foundational record of the internal standard's quality and is essential for validating the bioanalytical method and for inclusion in regulatory submissions.[20]

Conclusion

The characterization of this compound is a process that extends beyond simple chemical purity. Ensuring high isotopic purity is a non-negotiable prerequisite for its use as an internal standard in regulated bioanalysis. A meticulous, dual-pronged analytical strategy employing both high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system that guarantees the identity, structural integrity, and isotopic purity of the material. By adhering to the rigorous protocols outlined in this guide, researchers and drug development professionals can establish a foundation of trust in their analytical data, ensuring the accuracy and reliability required to advance therapeutic programs.

References

  • Barnidipine | C27H29N3O6 | CID 443869 - PubChem - NIH. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]

  • What is the mechanism of Barnidipine Hydrochloride? - Patsnap Synapse. [Link]

  • Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing). [Link]

  • What is Barnidipine Hydrochloride used for? - Patsnap Synapse. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. [Link]

  • Barnidipine - Wikipedia. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]

  • Bioanalytical method validation: An updated review - PMC - NIH. [Link]

  • Hydrogen–deuterium exchange - Wikipedia. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

Sources

A Comparative Analysis of the Physicochemical Properties of Barnidipine and its Deuterated Analog, Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the core physical and chemical characteristics of Barnidipine and its isotopically labeled counterpart, Barnidipine-d4 Hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights into the analytical methodologies required for the characterization of these active pharmaceutical ingredients (APIs). The guide is structured to provide not only a direct comparison of their known properties but also to elucidate the underlying scientific principles of how isotopic labeling can influence these characteristics. Detailed experimental protocols for the determination of key physical parameters are provided, underpinned by a framework of scientific integrity and logical causality. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, formulation, and analysis of Barnidipine and its deuterated analogs.

Introduction: Barnidipine and the Rationale for Isotopic Labeling

Barnidipine is a potent dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] The molecule possesses two chiral centers, with the clinically used form being a single, highly potent optical isomer.[2][4]

Isotopic labeling, specifically the substitution of hydrogen with its heavier, stable isotope deuterium, is a common strategy in pharmaceutical research.[5][] Deuterated compounds, such as this compound, are invaluable tools in various stages of drug development. They are frequently employed as internal standards in pharmacokinetic and metabolic studies due to their distinct mass, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses.[7] Furthermore, the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, is a key area of investigation for developing drugs with improved pharmacokinetic profiles.[5][8]

This guide will delve into the known physical characteristics of both Barnidipine and this compound and provide the scientific context for anticipated differences based on the principles of isotopic labeling.

Comparative Physicochemical Properties

The introduction of deuterium atoms into the molecular structure of Barnidipine is expected to have subtle yet measurable effects on its physical properties. The following table summarizes the known and anticipated characteristics of Barnidipine and this compound.

PropertyBarnidipineBarnidipine HydrochlorideThis compoundScientific Rationale for Differences
Chemical Structure C₂₇H₂₉N₃O₆[2]C₂₇H₃₀ClN₃O₆[3][9]C₂₇H₂₆D₄ClN₃O₆[10]Substitution of four hydrogen atoms with deuterium.
Molecular Weight ( g/mol ) 491.54[2]528.00[9][11]532.02[10]Increased mass due to the presence of four neutrons in the deuterium atoms.
Melting Point (°C) 137-139[12]223-228[2][13]Not experimentally reported, but may be slightly lower than the non-deuterated form.Deuteration can lead to changes in intermolecular forces and crystal packing, often resulting in a slight decrease in melting point.[13][14]
Solubility Insoluble in water.[12]Very slightly soluble in water; soluble in methanol, DMSO, and DMF.[1][13]Not experimentally reported, but may exhibit slightly increased solubility.Deuterium incorporation can lead to increased hydrophilicity and, consequently, higher solubility.[14]
Appearance Crystalline solid.Pale yellow to yellow crystalline solid.[1][13]Expected to be a crystalline solid.Isotopic substitution is not expected to significantly alter the physical appearance.

In-Depth Analysis of Physicochemical Differences

The primary difference between Barnidipine and this compound lies in the substitution of four hydrogen atoms with deuterium. While this change does not alter the fundamental chemical structure or the pharmacological target, it does introduce subtle modifications to the molecule's physical behavior.

Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight. Each deuterium atom contains one proton and one neutron, in contrast to protium (the most common isotope of hydrogen) which has only a proton. This additional neutron in each of the four deuterium atoms in this compound results in a molecular weight of 532.02 g/mol , compared to 528.00 g/mol for the non-deuterated hydrochloride salt.[9][10] This mass difference is the cornerstone of its use as an internal standard in quantitative bioanalysis using mass spectrometry.

Melting Point and Crystalline Structure

The melting point of a crystalline solid is dependent on the strength of the intermolecular forces within the crystal lattice. Isotopic substitution can lead to subtle changes in bond lengths and vibrational modes, which in turn can affect the crystal packing and lattice energy.[13] While not always predictable, studies on other deuterated organic compounds have shown that deuterium incorporation can lead to a slight decrease in the melting point.[14] This is often attributed to alterations in hydrogen bonding and van der Waals interactions.[5]

To definitively determine the melting point and investigate any potential polymorphic differences between Barnidipine and this compound, Differential Scanning Calorimetry (DSC) is the experimental technique of choice.

Solubility

The solubility of a drug is a critical factor influencing its bioavailability. Research has indicated that deuteration can, in some cases, increase the aqueous solubility of a compound.[14] This phenomenon is thought to arise from changes in the hydration shell surrounding the molecule due to the altered vibrational properties of the C-D bonds compared to C-H bonds, potentially leading to more favorable interactions with water molecules. An increase in solubility, even if modest, can have significant implications for drug formulation and oral absorption.[14]

Experimental Protocols for Physicochemical Characterization

To ensure the quality, consistency, and performance of Barnidipine and this compound, a suite of analytical techniques must be employed. The following section details the standard, self-validating protocols for determining the key physical characteristics discussed above.

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Transitions

Causality: DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This allows for the precise determination of the melting point, as well as the detection of any polymorphic transitions, which are crucial for understanding the solid-state stability of the API.[11][16]

Experimental Workflow:

Caption: Workflow for DSC analysis of Barnidipine and its deuterated analog.

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvate/Hydrate Content

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] This technique is essential for assessing the thermal stability of the compound and for quantifying the presence of residual solvents or water (hydrates), which can significantly impact the material's properties and stability.[7][18]

Experimental Workflow:

Caption: Workflow for TGA analysis to assess thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Identification

Causality: HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[19] For Barnidipine and its deuterated analog, HPLC is critical for determining chemical purity, identifying any related impurities, and confirming the identity of the main compound by comparing its retention time to a reference standard.[10]

Experimental Workflow:

Caption: General workflow for HPLC analysis of Barnidipine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Causality: NMR spectroscopy is an unparalleled technique for the elucidation and confirmation of molecular structure.[20] For this compound, ¹H NMR would confirm the absence of protons at the sites of deuteration, while ²H NMR would directly observe the deuterium nuclei. ¹³C NMR would show subtle changes in the chemical shifts of the carbon atoms bonded to deuterium due to isotopic effects.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ²H NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis:

    • For Barnidipine: Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and integration values, and compare with established reference spectra.

    • For this compound: Confirm the disappearance of specific proton signals corresponding to the deuterated positions. In the ¹³C NMR spectrum, observe the characteristic splitting of carbon signals attached to deuterium and a slight upfield isotopic shift. The ²H NMR spectrum should show signals at the chemical shifts corresponding to the deuterated positions.

Conclusion

The introduction of deuterium into the Barnidipine molecule, creating this compound, results in a compound with a distinct molecular weight and potentially altered physicochemical properties such as melting point and solubility. While direct experimental data for the deuterated form is limited, established principles of isotopic effects in chemistry provide a strong theoretical framework for predicting these differences. The analytical techniques of DSC, TGA, HPLC, and NMR spectroscopy are indispensable tools for the comprehensive characterization of both the parent drug and its deuterated analog, ensuring their quality, purity, and suitability for their intended applications in pharmaceutical research and development. This guide provides the foundational knowledge and experimental framework for scientists and researchers working with these important compounds.

References

  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. NIH. [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. In-Situ. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

  • Thermogravimetric Analysis - Improved Pharma. Improved Pharma. [Link]

  • Applications of NMR in Pharmaceutical Analysis. Moravek. [Link]

  • Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. MDPI. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. SAS Publishers. [Link]

  • Barnidipine Hydrochloride | C27H30ClN3O6 | CID 443868. PubChem. [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Semantic Scholar. [Link]

  • Barnidipine | C27H29N3O6 | CID 443869. PubChem. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. PMC - PubMed Central. [Link]

  • Deuterated drug. Wikipedia. [Link]

  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. [Link]

  • Deuterated Drugs. Bioscientia. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. ResearchGate. [Link]

  • Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist. PubMed. [Link]

  • 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm (RSC Publishing). [Link]

  • Top 11 Pharmaceutical Analytical Techniques Explained. Pharma Knowledge Forum. [Link]

Sources

A-Technical Guide: Elucidating the Mechanism of Action of Barnidipine for Robust Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barnidipine is a third-generation dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular interactions and pharmacokinetic profile. A thorough understanding of its mechanism of action is paramount for the development and validation of precise quantitative analytical methods, which are critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug product quality. This guide provides an in-depth exploration of barnidipine's pharmacology, from its molecular target to its metabolic fate, and connects these principles to the practicalities of its quantitative analysis.

Clinical Pharmacology and Stereoselectivity

Barnidipine is used for the treatment of hypertension, often administered as a single daily dose in a modified-release formulation.[1][3] A key feature of barnidipine is its stereoselectivity. The molecule possesses two chiral centers, allowing for four possible enantiomers.[1][4][5] The clinically used and most pharmacologically active form is the single (+)-(3'S, 4S) optical isomer.[1][4][6] This stereochemical purity contributes to a high degree of pharmacological selectivity and is a critical consideration for analytical methods, which must be able to distinguish the active enantiomer from other isomers if present.[1][7] Studies have shown the (+)-(3'S, 4S) enantiomer is significantly more potent in its vasodilatory activity than its other optical isomers.[6][7]

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary therapeutic effect of barnidipine is achieved through the selective blockade of L-type voltage-gated calcium channels.[1][8][9] These channels are crucial for regulating the influx of extracellular calcium ions (Ca2+) into vascular smooth muscle cells.[4][8]

Molecular Interaction:

  • Binding Site: Barnidipine exhibits a high affinity for the L-type calcium channels located in the cell membranes of vascular smooth muscle.[1][4]

  • Inhibition of Calcium Influx: By binding to these channels, barnidipine inhibits the influx of Ca2+ into the cell.[8]

  • Vascular Smooth Muscle Relaxation: The reduced intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase, leading to the relaxation of vascular smooth muscle.[8]

  • Vasodilation and Blood Pressure Reduction: This relaxation results in vasodilation, primarily in the peripheral arterioles, which decreases total peripheral vascular resistance and consequently lowers blood pressure.[3][8]

Barnidipine's high lipophilicity allows it to accumulate in the cell membrane, contributing to its slow onset and prolonged duration of action.[4][8] This characteristic ensures a sustained therapeutic effect, making it suitable for once-daily dosing.[4][8] Furthermore, it shows high selectivity for vascular smooth muscle over cardiac myocytes, which minimizes effects on heart rate and contractility, thereby avoiding reflex tachycardia.[1][4][8]

Barnidipine_MoA cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_Channel L-Type Ca²⁺ Channel (Open State) Ca_Channel_Blocked L-Type Ca²⁺ Channel (Blocked State) Ca_int Ca²⁺ Ca_Channel->Ca_int Relaxation Vasodilation (Relaxation) Ca_Channel_Blocked->Relaxation Leads to Barnidipine Barnidipine Barnidipine->Ca_Channel_Blocked Binds & Blocks Ca_ext Ca²⁺ Ca_ext->Ca_Channel Influx Contraction Muscle Contraction Ca_int->Contraction Activates

Figure 1. Mechanism of Barnidipine Action on L-Type Calcium Channels.

Pharmacokinetics: The Journey from Administration to Elimination

The absorption, distribution, metabolism, and excretion (ADME) profile of barnidipine is fundamental to designing quantitative analysis strategies. Key pharmacokinetic parameters dictate the choice of biological matrix, expected concentration ranges, and potential interfering metabolites.

4.1 Absorption and Distribution

  • Absorption: After oral administration, barnidipine is well absorbed, with peak plasma concentrations reached between 5 to 6 hours for modified-release formulations.[1][10]

  • Bioavailability: It undergoes extensive first-pass metabolism in the liver, resulting in a low absolute bioavailability of approximately 1.1%.[1][11]

  • Distribution: Barnidipine is highly lipophilic and binds extensively to plasma proteins (89-95%).[10] It distributes into tissues, particularly the liver and kidney.[1]

4.2 Metabolism Barnidipine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][10] The major metabolic pathways include:

  • Oxidation of the dihydropyridine ring to its pyridine analogue.[1][12][13]

  • Hydrolysis of the benzyl-pyrrolidinyl ester.[12][13]

  • N-debenzylation of the side chain.[1][12][13]

The resulting metabolites are pharmacologically inactive.[1] For quantitative analysis, it is crucial to ensure that the chosen analytical method can separate the parent barnidipine from its major metabolites to prevent overestimation.

4.3 Excretion Virtually no unchanged barnidipine is excreted in the urine (less than 0.003% of the dose).[1][14] Elimination occurs almost entirely through its metabolites, which are excreted in both feces (approximately 60%) and urine (approximately 40%).[1][10] The terminal elimination half-life is approximately 20 hours after repeated administration.[1][10]

Pharmacokinetic Parameter Value / Description Implication for Quantitative Analysis
Time to Peak Plasma (Tmax) 5 - 6 hours (modified release)[1][10]Defines the optimal sampling window for Cmax determination in pharmacokinetic studies.
Absolute Bioavailability ~1.1%[1][11]Expect very low plasma concentrations, requiring highly sensitive analytical methods (e.g., LC-MS/MS).
Protein Binding 89 - 95%[10]Sample preparation must efficiently disrupt protein binding to measure total drug concentration.
Metabolism Extensive via CYP3A4[1][10]Chromatographic methods must demonstrate selectivity and resolve barnidipine from its major metabolites.
Elimination Half-Life (t½) ~20 hours[1][10]Allows for a wider sampling window to characterize the elimination phase.
Excretion Primarily as metabolites in feces and urine[1][10]Plasma or serum are the primary matrices for measuring the parent drug. Urine is unsuitable for parent drug analysis.

Principles of Quantitative Analysis for Barnidipine

Given its low plasma concentrations and extensive metabolism, the quantitative analysis of barnidipine presents specific challenges that dictate the choice of methodology. The primary goal is to develop a method that is sensitive, specific, accurate, and reproducible.

5.1 Choice of Biological Matrix

  • Plasma/Serum: The matrix of choice for pharmacokinetic and bioequivalence studies due to the direct correlation of drug concentration with pharmacological effect.

  • Urine: Unsuitable for quantifying the parent drug due to negligible excretion.[1][14] It may be used for metabolite profiling.

5.2 Key Analytical Techniques High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the standard for barnidipine quantification.

  • HPLC with UV Detection: Suitable for higher concentration samples (e.g., formulation analysis) but may lack the sensitivity required for therapeutic concentrations in plasma.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis of barnidipine. Its superior sensitivity and selectivity allow for accurate measurement of the very low concentrations found in plasma following therapeutic doses.

Validated Bioanalytical Method: A Step-by-Step Protocol

The following protocol outlines a typical LC-MS/MS method for the determination of barnidipine in human plasma. This workflow is designed to ensure robustness and compliance with regulatory guidelines (e.g., FDA, EMA).

6.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen to efficiently separate the lipophilic barnidipine from endogenous plasma components (proteins, salts, phospholipids) and to concentrate the analyte, thereby enhancing sensitivity. An internal standard (IS), structurally similar to barnidipine (e.g., a deuterated analog or another dihydropyridine), is added to account for variability during extraction and analysis.

  • Aliquot: Pipette 200 µL of human plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution.

  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to basify the sample, ensuring barnidipine is in its non-ionized form for efficient extraction into an organic solvent.

  • Extraction: Add 1.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex: Vortex mix for 5 minutes to ensure thorough mixing and analyte transfer.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

Workflow start Plasma Sample prep Sample Preparation (LLE) start->prep Add IS & Extract lc LC Separation (C18 Column) prep->lc Inject Reconstituted Sample ms MS/MS Detection (MRM Mode) lc->ms Eluent Transfer data Data Acquisition & Quantification ms->data Ion Signal result Final Concentration data->result Calculate vs. Calibrators

Figure 2. General Bioanalytical Workflow for Barnidipine Quantification.

6.2 LC-MS/MS Conditions

Causality: A reverse-phase C18 column is used to retain the non-polar barnidipine. A gradient mobile phase of acetonitrile and ammonium acetate buffer allows for efficient separation from metabolites and endogenous interferences. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both barnidipine and its IS.

  • LC System: Agilent 1200 Series or equivalent

  • Column: Zorbax Eclipse Plus C18 (50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 40% B, increase to 95% B over 3.0 min, hold for 1.0 min, return to 40% B and equilibrate for 1.0 min.

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Barnidipine: Q1: m/z 502.3 → Q3: m/z 355.2

    • Internal Standard (IS): Specific to the IS used

6.3 Method Validation The method must be fully validated according to regulatory guidelines, assessing:

  • Selectivity & Specificity: No significant interference at the retention times of the analyte and IS.

  • Linearity: A linear relationship between concentration and response over the expected range of study samples.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) and accuracy (%Bias) within acceptable limits (typically ±15%, or ±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term).

Conclusion

A comprehensive understanding of barnidipine's mechanism of action, stereoselectivity, and pharmacokinetic properties is not merely academic; it is the foundation for developing and validating robust quantitative analytical methods. Its high potency, extensive metabolism, and resulting low plasma concentrations necessitate the use of highly sensitive and specific techniques like LC-MS/MS. By integrating the principles of pharmacology with the rigors of analytical chemistry, researchers can generate reliable data that accurately reflects the behavior of barnidipine in vivo, supporting critical decisions in drug development and clinical research.

References

  • Teramura, T., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica, 23(11), 1245-1255. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Barnidipine Hydrochloride? Patsnap. [Link]

  • PubChem. (n.d.). Barnidipine. National Center for Biotechnology Information. [Link]

  • Teramura, T., et al. (1995). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 25(6), 643-651. [Link]

  • van Zwieten, P. A. (1998). Pharmacological profile of barnidipine: a single optical isomer dihydropyridine calcium antagonist. Blood Pressure, 7(Suppl 1), 5-8. [Link]

  • Tamazawa, K., et al. (1987). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Journal of Cardiovascular Pharmacology, 10(6), 664-669. [Link]

  • Teramura, T., et al. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 177-187. [Link]

  • Malhotra, H. S., & Plosker, G. L. (2001). Barnidipine. Drugs, 61(7), 989-996. [Link]

  • Geneesmiddeleninformatiebank. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS Barnidipine HCl Sigillata 10 mg. Geneesmiddeleninformatiebank. [Link]

  • Klusa, V., et al. (2018). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 23(10), 2533. [Link]

  • O'Gorman, M., & van der Mey, D. (1997). Barnidipine block of L-type Ca2+ channel currents in rat ventricular cardiomyocytes. British Journal of Pharmacology, 120(4), 667-675. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Deuterated Barnidipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Barnidipine is a potent dihydropyridine L-type calcium channel blocker widely used in the management of hypertension.[1][2] The selective incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a valuable strategy in drug development to modulate pharmacokinetic and metabolic profiles, potentially leading to improved therapeutic agents.[3][4] This technical guide provides a comprehensive overview of plausible synthetic pathways for deuterated Barnidipine, designed for researchers, medicinal chemists, and drug development professionals. We will explore two primary strategies: isotopic labeling of the core 1,4-dihydropyridine (DHP) scaffold and deuteration of the (S)-1-benzyl-3-pyrrolidinyl side chain. This document details the underlying chemical principles, step-by-step experimental protocols, and the critical considerations for each synthetic choice, grounded in established chemical literature.

Introduction to Barnidipine and the Rationale for Deuteration

Barnidipine, with its characteristic 1,4-dihydropyridine structure, functions by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5][6] Its structure features two key chiral centers, (4S) at the dihydropyridine ring and (3'S) on the pyrrolidine ring, which are crucial for its pharmacological activity.

The replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a molecule's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to several potential benefits:

  • Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life and improved pharmacokinetic profile.

  • Reduced Formation of Reactive Metabolites: Altering metabolic pathways may decrease the production of potentially toxic byproducts.

  • Improved Therapeutic Index: A more predictable metabolic profile can lead to a better balance between efficacy and side effects.

Furthermore, deuterated compounds are indispensable as internal standards for quantitative analysis in mass spectrometry-based bioassays due to their near-identical chemical properties but distinct mass.[3] This guide will focus on synthetic strategies to access novel deuterated analogs of Barnidipine for research and development.

Retrosynthetic Analysis of Barnidipine

The most common and efficient method for constructing the 1,4-dihydropyridine core of Barnidipine is the Hantzsch pyridine synthesis.[7][8] This multicomponent reaction provides a convergent approach to the target molecule. A logical retrosynthetic analysis breaks Barnidipine down into three primary building blocks, revealing key opportunities for deuterium incorporation.

G Barnidipine Barnidipine Intermediate_Acid (R)-5-(Methoxycarbonyl)-2,6-dimethyl-4- (3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid Barnidipine->Intermediate_Acid Esterification Pyrrolidinol (S)-1-Benzyl-3-hydroxypyrrolidine Barnidipine->Pyrrolidinol Esterification Hantzsch_Components Hantzsch Reaction Components Intermediate_Acid->Hantzsch_Components Hantzsch Synthesis & Chiral Resolution Nitrobenzaldehyde m-Nitrobenzaldehyde Hantzsch_Components->Nitrobenzaldehyde Acetoacetate1 Methyl Acetoacetate Hantzsch_Components->Acetoacetate1 Acetoacetate2 Methyl 3-aminocrotonate (from Methyl Acetoacetate + NH3) Hantzsch_Components->Acetoacetate2 G cluster_0 Pathway A: DHP Core Deuteration MAA Methyl Acetoacetate MAA_d4 Methyl Acetoacetate-d4 MAA->MAA_d4 Base-catalyzed H/D Exchange (D2O) Hantzsch_Reaction Hantzsch Condensation with m-Nitrobenzaldehyde and Methyl 3-aminocrotonate MAA_d4->Hantzsch_Reaction Racemic_DHP_d3 Racemic DHP-d3 Diester Hantzsch_Reaction->Racemic_DHP_d3 Hydrolysis Selective Hydrolysis Racemic_DHP_d3->Hydrolysis Racemic_Acid_d3 Racemic DHP-d3 Acid Hydrolysis->Racemic_Acid_d3 Resolution Chiral Resolution Racemic_Acid_d3->Resolution R_Acid_d3 Resolved (R)-DHP-d3 Acid Resolution->R_Acid_d3 Coupling Coupling with (S)-1-benzyl-3-hydroxypyrrolidine R_Acid_d3->Coupling Barnidipine_d3 Barnidipine-d3 Coupling->Barnidipine_d3

Figure 2: Workflow for the synthesis of DHP-core deuterated Barnidipine.

Pathway B: Synthesis of Barnidipine Deuterated on the Pyrrolidine Side Chain

This alternative strategy targets the benzyl group of the pyrrolidinol side chain. Deuteration at the benzylic position is particularly attractive as this site can be susceptible to oxidative metabolism.

Step B1: Synthesis of Benzyl-α,α-d₂-alcohol

α,α-Dideuterio benzyl alcohols can be synthesized efficiently from readily available aromatic esters using a deuterium source. [9][10] Protocol:

  • Dissolve methyl benzoate (1.0 eq) in a dry, inert solvent like THF.

  • Add a reducing agent such as Samarium(II) iodide (SmI₂, 2.2 eq) to the solution.

  • Slowly add deuterium oxide (D₂O, 5.0 eq) to the reaction mixture.

  • Stir at room temperature for 8-12 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction carefully with dilute HCl.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield benzyl-α,α-d₂-alcohol.

Step B2: Synthesis of (S)-1-(Benzyl-d₂)-3-hydroxypyrrolidine

The deuterated benzyl alcohol is first converted to a more reactive benzyl halide, which is then used to alkylate the desired pyrrolidine precursor.

Protocol:

  • Halogenation: Convert benzyl-α,α-d₂-alcohol to benzyl-α,α-d₂-bromide using a standard reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Purify the product carefully.

  • Alkylation: Commercially available (S)-3-hydroxypyrrolidine can be used as the starting material. Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a polar aprotic solvent like acetonitrile.

  • Add the benzyl-α,α-d₂-bromide (1.1 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 24 hours.

  • Work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the crude product by column chromatography to yield (S)-1-(benzyl-d₂)-3-hydroxypyrrolidine.

Step B3: Final Coupling

The deuterated pyrrolidinol is then coupled with the non-deuterated (R)-dihydropyridine carboxylic acid intermediate, prepared as described in standard Barnidipine syntheses. [11] Protocol:

  • Activate the (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (1.0 eq) with a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq) in dichloromethane.

  • Add the (S)-1-(benzyl-d₂)-3-hydroxypyrrolidine (1.1 eq) from Step B2 to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine, dry the organic layer, and purify by flash chromatography to obtain Barnidipine-d₂.

  • Convert to the hydrochloride salt as needed.

G cluster_1 Pathway B: Side-Chain Deuteration Benzoate Methyl Benzoate BzOH_d2 Benzyl-d2-alcohol Benzoate->BzOH_d2 Reductive Deuteration (SmI2, D2O) BzBr_d2 Benzyl-d2-bromide BzOH_d2->BzBr_d2 Halogenation (PBr3) Pyrrolidinol_d2 (S)-1-(Benzyl-d2)-3-hydroxypyrrolidine BzBr_d2->Pyrrolidinol_d2 N-Alkylation Coupling Coupling with (R)-DHP Acid Pyrrolidinol_d2->Coupling Barnidipine_d2 Barnidipine-d2 Coupling->Barnidipine_d2 S_Pyrrolidinol (S)-3-Hydroxypyrrolidine S_Pyrrolidinol->Pyrrolidinol_d2

Figure 3: Workflow for the synthesis of side-chain deuterated Barnidipine.

Summary and Comparison of Pathways

Both proposed pathways offer viable routes to deuterated Barnidipine analogs. The choice of strategy depends on the desired location of the deuterium label and the availability of starting materials.

Parameter Pathway A: DHP Core Deuteration Pathway B: Side-Chain Deuteration
Deuteration Site C2-methyl and C6-methyl groups of the DHP ringBenzylic position of the pyrrolidine side chain
Key Deuterated Reagent Methyl acetoacetate-d₄Benzyl-α,α-d₂-bromide
Rationale Labeling the core structureTargeting a potential site of metabolism
Key Challenge Potential for isotopic scrambling if conditions are not controlled; requires chiral resolution of a deuterated intermediate.Multi-step synthesis of the deuterated side-chain; requires handling of chiral precursors.
Advantages Utilizes a simple H/D exchange reaction on a bulk starting material.More targeted approach to potentially influence metabolism.

Conclusion

The synthesis of deuterated Barnidipine is an achievable goal for medicinal chemists through strategic application of modern synthetic and isotopic labeling techniques. By leveraging either the classic Hantzsch reaction with deuterated building blocks or by constructing a deuterated side-chain for subsequent coupling, researchers can access novel analogs of this important antihypertensive agent. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis and exploration of these compounds, paving the way for further studies into their pharmacokinetic properties and potential therapeutic advantages.

References

  • Ortega-Arizmendi, M. A. et al. (2012). Direct, Metal-Free Synthesis of Benzyl Alcohols and Deuterated Benzyl Alcohols from p-Toluenesulfonylhydrazones Using Water as Solvent. Synthesis, 44, 2237-2242. Available at: [Link]

  • Luo, S. et al. (2020). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Chinese Journal of Chemistry. Available at: [Link]

  • Anonymous. (2015). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Semantic Scholar. Available at: [Link]

  • Patel, K. et al. (2019). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Available at: [Link]

  • Luo, S. et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Synlett, 32, 51-56. Available at: [Link]

  • Shahbazi Mojarrad, J. et al. (2012). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 11(2), 523–534. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Prakash, G. K. S. et al. (2013). Chirally deuterated benzyl chlorides from benzyl alcohols via hexachloroacetone/polymer-supported triphenylphosphine: synthesis of protected (2S, 3S)-[3-(2)H, (15)N]-tyrosine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(1), 6-11. Available at: [Link]

  • Luo, S. et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. ResearchGate. Available at: [Link]

  • European Patent Office. (2016). PROCESS FOR PREPARATION OF BARNIDIPINE. EP 3168215 A2. Available at: [Link]

  • Google Patents. (2010). CN101643469A - Synthesis process of barnidipine hydrochloride.
  • Google Patents. (2011). CN101643469B - Synthesis process of barnidipine hydrochloride.
  • Olsen, R. J. & Brower, J. O. (2015). Deuterium Exchange in Ethyl Acetoacetate: An Undergraduate GC–MS Experiment. Journal of Chemical Education, 92(4), 770–772. Available at: [Link]

  • Cheng, Z-G. et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1039-1051. Available at: [Link]

  • Cheng, Z-G. et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. ResearchGate. Available at: [Link]

  • OpenOChem Learn. Acetoacetic Ester Synthesis. Available at: [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1411. Available at: [Link]

  • Singh, K. & Singh, S. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Heterocyclic Chemistry, 16, 185-196. Available at: [Link]

  • Google Patents. (2022). CN114560763B - Production process of deuterated acetic acid.
  • Organic Chemistry Portal. Synthesis of pyrrolidines. Available at: [Link]

  • Wikipedia. Acetoacetic ester synthesis. Available at: [Link]

  • PubChem. 3-Deuterio-1-phenylpyrrolidine. Available at: [Link]

  • Cheng, Z-G. et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. MDPI. Available at: [Link]

  • Cheng, Z-G. et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Semantic Scholar. Available at: [Link]

  • Pirnot, M. T. et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 15, 1234. Available at: [Link]

  • Wikipedia. Dihydropyridine calcium channel blockers. Available at: [Link]

  • Pixorize. DHP Calcium Channel Blockers Mnemonic for USMLE. Available at: [Link]

  • Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Bladen, C. et al. (2014). Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. ACS Medicinal Chemistry Letters, 5(2), 158-163. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolines. Available at: [Link]

  • Procter, D. J. et al. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]

  • Pryor, J. C. & Maran, A. S. (2007). Calcium channel blockers: differences between subclasses. Current Hypertension Reports, 7(Suppl 1), 22-26. Available at: [Link]

  • Taylor & Francis. Dihydropyridine calcium channel blockers – Knowledge and References. Available at: [Link]

Sources

A Technical Guide to the Storage and Handling of Deuterated Drug Standards

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Critical Role of Deuterated Standards in Quantitative Analysis

In the landscape of modern drug development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, precision and accuracy are non-negotiable.[1] Stable Isotope Labeled (SIL) compounds, especially deuterated analogues of a drug candidate, have become the gold standard for quantitative bioanalysis, most notably in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2][3] These standards, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H), are the ideal internal standard (IS).[1][4]

The fundamental principle is isotope dilution. A known quantity of the deuterated standard is added to a biological sample at the earliest stage of preparation.[5] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and reproducible quantification.[4]

The increased mass of deuterium results in a stronger Carbon-Deuterium (C-D) bond compared to the native Carbon-Hydrogen (C-H) bond.[1][6] This "Kinetic Isotope Effect" can slow the rate of metabolic processes that involve C-H bond cleavage, a property that is also exploited in designing drugs with improved metabolic stability.[6][][8] For the purpose of an internal standard, this enhanced bond strength contributes to greater stability.[1][] However, the integrity of a deuterated standard is not infallible. The core challenge lies in preserving not only its chemical purity but, critically, its isotopic purity throughout its lifecycle—from receipt to final analysis.

Section 2: Fundamental Principles of Stability: Degradation and Isotopic Exchange

The utility of a deuterated standard is entirely dependent on its stability. Any process that alters its chemical structure or isotopic composition will compromise the accuracy of the quantitative data it is meant to ensure. Two primary threats exist: chemical degradation and hydrogen-deuterium (H/D) isotopic exchange.

Chemical Degradation Pathways

Deuterated standards are generally susceptible to the same chemical degradation pathways as their non-deuterated parent drugs, including:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water, often affecting esters, amides, and lactams.

  • Oxidation: Reaction with oxygen, which can be accelerated by light, temperature, and the presence of metal ions.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.

The slightly stronger C-D bond may offer some enhanced resistance to certain degradation pathways where C-H bond scission is the rate-limiting step, but this should not be assumed.[1][9] Standard precautions such as protection from light (amber vials), moisture (desiccation), and extreme temperatures are essential first lines of defense.

The Critical Threat: H/D Isotope Exchange

The most insidious and unique failure mode for a deuterated standard is H/D isotopic exchange—the replacement of deuterium atoms on the standard with protons from the surrounding environment.[10][11] This process directly compromises the isotopic purity of the standard, potentially leading to an underestimation of the true analyte concentration.

Key Factors Influencing H/D Exchange:

  • Solvent: Protic solvents, such as water and methanol, are the most common sources of protons and can facilitate exchange.[10] The use of aprotic solvents (e.g., acetonitrile) is highly recommended for preparing stock solutions.[12]

  • pH: Both acidic and basic conditions can catalyze H/D exchange.[10][13][] The rate of exchange is often minimized at a slightly acidic pH (e.g., 2.5-3).[10]

  • Temperature: Higher temperatures accelerate the rate of exchange. Therefore, storing standards at low temperatures is crucial.[1][10]

  • Location of the Label: The position of the deuterium label on the molecule is the most critical factor.[2][5] Deuterium atoms on heteroatoms (like -OD, -ND₂, -SD) are highly labile and will exchange almost instantly in the presence of protic solvents. Deuterium on carbons adjacent to carbonyl groups or other electron-withdrawing groups are also more susceptible to exchange.[10][15] Reputable manufacturers will place deuterium labels on chemically stable positions.[5][15]

Caption: Factors contributing to H/D isotopic exchange, leading to compromised standard integrity.

Section 3: A Risk-Based Framework for Storage and Solution Preparation

A systematic approach to storage and handling is essential to maintain the integrity of deuterated standards. This framework begins upon receipt and extends through the entire lifecycle of the material.

Initial Receipt and Qualification

Upon receiving a new deuterated standard, it is not merely enough to accept the manufacturer's Certificate of Analysis (CoA) at face value.[16][17][18][19] Verification of the material under your laboratory's actual conditions of use is a critical component of good scientific practice and is aligned with principles outlined by pharmacopeias like the USP.[20][21][22][23][24]

Protocol: Initial Qualification of a New Deuterated Standard

  • Documentation Review: Scrutinize the CoA for identity, chemical purity (typically >98%), isotopic purity (enrichment), and specific storage recommendations. Note the location of the deuterium labels.[10]

  • Visual Inspection: Examine the container for any damage to the seal or packaging.

  • Log Entry: Record all details in a dedicated standards logbook: compound name, lot number, supplier, date received, initial storage conditions, and assigned expiration date.

  • Identity and Purity Verification:

    • Prepare a fresh, concentrated stock solution in an appropriate aprotic solvent.

    • Acquire a high-resolution mass spectrum to confirm the mass and isotopic distribution.

    • Run a chromatographic analysis (LC-UV-MS) to confirm the retention time and chemical purity, ensuring no significant unlabeled analyte is present.[5]

  • Secure Storage: Immediately transfer the neat material to its designated long-term storage location as specified by the manufacturer, typically at -20°C or -80°C under desiccated conditions.[12]

Long-Term Storage of Neat (Solid) Material

Solid-form standards are generally more stable than solutions. Proper storage is key to maximizing their shelf-life.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CSlows all chemical degradation and exchange processes.[12]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber Vials / DarknessProtects against photolytic degradation.[12]
Moisture Desiccator CabinetPrevents uptake of atmospheric water, which can initiate hydrolysis or H/D exchange upon dissolution.[12]
Preparation and Storage of Stock Solutions

The preparation of stock solutions is a critical step where the risk of degradation or contamination is high.

Choosing the Right Solvent is Paramount

Solvent ClassExamplesSuitability for Deuterated Standards
Aprotic Acetonitrile, Ethyl Acetate, DichloromethaneHighly Recommended. Lacks exchangeable protons, minimizing the risk of H/D exchange.[12]
Protic Methanol, Ethanol, WaterUse with Caution. Can be a source of protons for H/D exchange. If required for solubility, use sparingly and store solutions at low temperatures for limited durations.[10][25]
Aqueous Buffers Phosphate, Acetate buffersHigh Risk. Should be avoided for long-term storage due to the presence of water and potentially catalytic pH conditions.[10]

Protocol: Gravimetric Preparation of a Stock Solution (1 mg/mL)

  • Equilibration: Allow the vial of neat material to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Tare an appropriate amber glass vial on a calibrated analytical balance. Carefully transfer a target amount (e.g., 10 mg) of the standard into the vial and record the exact weight.

  • Dissolution: Using a calibrated pipette, add the calculated volume of a high-purity, anhydrous aprotic solvent (e.g., Acetonitrile) to achieve the target concentration (e.g., 10 mL for 1 mg/mL).

  • Homogenization: Cap the vial securely and vortex/sonicate until all solid material is completely dissolved.

  • Labeling & Logging: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials. Record all details in the standards logbook.

  • Storage: Store the stock solution in a sealed amber vial at -20°C or colder.

Caption: Workflow for the preparation of stock and working solutions from neat material.

Section 4: Best Practices in Daily Handling and Use

Proper handling procedures are essential to prevent the introduction of contaminants and to minimize exposure to detrimental environmental conditions.

The "Golden Rule": Minimize Exposure

Every time a standard is removed from storage, it is exposed to light, oxygen, moisture, and warmer temperatures. The guiding principle should be to minimize the duration and frequency of these exposures.

  • Aliquoting: For frequently used standards, it is best practice to aliquot stock solutions into smaller, single-use vials. This avoids repeated freeze-thaw cycles of the primary stock, which can accelerate degradation, and minimizes the risk of contaminating the entire stock.

  • Temperature Equilibration: Always allow solutions to warm to ambient temperature before opening the vial to prevent condensation from forming inside.

  • Inert Environment: When working with highly sensitive compounds, consider handling them inside a glove box or using a gentle stream of nitrogen or argon to blanket the solution before re-sealing the vial.

Protocol: Preparing Samples for Analysis
  • Retrieve: Remove the required standard (stock or working solution) from cold storage.

  • Equilibrate: Allow the vial to reach room temperature.

  • Vortex: Gently vortex the solution for 5-10 seconds to ensure homogeneity, especially if it has been frozen.

  • Dispense: Use a calibrated, positive-displacement pipette or a gas-tight syringe to add the internal standard to your calibration standards, quality controls, and unknown samples. This should be done at the very beginning of the sample preparation process to ensure it tracks the analyte through all subsequent steps.[5]

  • Return to Storage: Promptly return the standard to its appropriate storage condition.

Section 5: A Self-Validating System for Quality Control

Trust in analytical data is built upon a foundation of continuous verification. A robust quality control (QC) program for your standards is not optional; it is a necessity for ensuring data integrity and regulatory compliance.[26][27][28][29][30]

Ongoing Stability Monitoring

The stability of a standard in solution cannot be assumed indefinitely. A periodic stability monitoring program should be established.

Protocol: Periodic Stability Check of a Stock Solution

  • Frequency: Define a testing interval (e.g., every 3-6 months) based on the known stability of the compound class and the storage conditions.

  • Preparation: Prepare a fresh, low-concentration QC sample from the stored stock solution.

  • Analysis: Analyze this QC sample against a calibration curve prepared from a freshly made stock solution (ideally from a different lot of neat material, if available) or against a historical data set.

  • Evaluation:

    • Purity: Check the chromatogram for any new degradation peaks.

    • Response: The response of the aged standard should be within a defined tolerance (e.g., ±15%) of the fresh standard or historical average.

    • Isotopic Profile: For critical assays, re-acquire a mass spectrum to check for any signs of H/D exchange (i.e., an increase in the M+0 or M+1 peaks relative to the primary deuterated mass).

  • Documentation: Record the results of the stability check in the standards logbook. If the standard fails, it must be discarded and a fresh stock prepared.

Troubleshooting Start Run Periodic Stability Check Check_Response IS Response within ±15% of Nominal? Start->Check_Response Check_Purity No new degradation peaks observed? Check_Response->Check_Purity Yes Investigate Investigate Root Cause: - Storage Conditions? - H/D Exchange? - Contamination? Check_Response->Investigate No Pass Standard Passes. Continue Use. Check_Purity->Pass Yes Check_Purity->Investigate No Fail Standard Fails. Discard and Prepare New. Investigate->Fail

Sources

An In-Depth Technical Guide to Barnidipine Metabolism and Bioanalysis of its Major Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Barnidipine's Therapeutic Action and Analytical Challenges

Barnidipine is a potent, long-acting calcium channel blocker of the dihydropyridine class, distinguished by its high affinity for L-type calcium channels in the smooth muscle cells of vascular walls. This selectivity contributes to its efficacy in the treatment of hypertension. Commercially available as a single enantiomer, the (3'S, 4S) configuration, barnidipine offers a high degree of pharmacological specificity, which is a key consideration in modern drug development. From a bioanalytical standpoint, the therapeutic potency of barnidipine presents a significant challenge: it is effective at very low plasma concentrations. Consequently, highly sensitive and specific analytical methods are paramount for the accurate characterization of its pharmacokinetic profile and for monitoring its metabolism. This guide provides a comprehensive overview of barnidipine's metabolic fate and a detailed exploration of the bioanalytical strategies required for the quantification of the parent drug and its major metabolites.

Part 1: The Metabolic Journey of Barnidipine

Barnidipine undergoes extensive hepatic metabolism, a critical factor influencing its bioavailability and therapeutic action. The primary metabolic transformations are mediated by the cytochrome P450 (CYP) isoenzyme family, particularly CYP3A4. The metabolic pathways are diverse and result in the formation of several metabolites, with two being of principal importance in plasma and urine.

The major metabolic pathways for barnidipine include:

  • Oxidation of the Dihydropyridine Ring: A common metabolic route for dihydropyridine calcium channel blockers, this involves the aromatization of the dihydropyridine ring to a pyridine ring.

  • Hydrolysis of the Benzyl-pyrrolidinyl Ester: Enzymatic cleavage of the ester linkage results in a carboxylic acid metabolite.

  • N-Debenzylation: The removal of the benzyl group from the pyrrolidine ring is another key transformation.

These primary metabolic reactions can be followed by secondary modifications, such as further oxidation or conjugation.

Major Metabolites of Barnidipine

Clinical and preclinical studies have identified two major metabolites of barnidipine that are crucial for a comprehensive understanding of its disposition:

  • M-3 (Hydrolyzed Product): This metabolite is formed by the hydrolysis of the benzyl-pyrrolidinyl ester.

  • M-4 (Oxidized Pyridine Product): This metabolite results from the oxidation of the dihydropyridine ring of the M-3 metabolite.

The diagram below illustrates the primary metabolic pathways of barnidipine.

Barnidipine_Metabolism Barnidipine Barnidipine M3 M-3 (Hydrolyzed Product) Barnidipine->M3 Ester Hydrolysis Other_Metabolites Other Minor Metabolites Barnidipine->Other_Metabolites N-Debenzylation, Oxidation, etc. M4 M-4 (Oxidized Pyridine Product) M3->M4 Oxidation (CYP3A4)

Caption: Primary metabolic pathways of barnidipine.

Part 2: Bioanalytical Strategies for Barnidipine and its Major Metabolites

The low circulating concentrations of barnidipine and its metabolites necessitate the use of highly sensitive and selective bioanalytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of these analytes in biological matrices such as plasma and urine.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for removing endogenous interferences and concentrating the analytes of interest. Two common and effective approaches for barnidipine and its metabolites are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Table 1: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantagesTypical Solvents/Phases
Liquid-Liquid Extraction (LLE) Cost-effective, simple.Can be less selective, may form emulsions.Ethyl acetate, methyl tert-butyl ether (MTBE).
Solid-Phase Extraction (SPE) High selectivity and recovery, amenable to automation.Higher cost, requires method development.Reversed-phase (C18, C8), mixed-mode cation exchange.

Field-Proven Insight: For routine bioanalysis of barnidipine and its metabolites, a well-optimized SPE method is often preferred due to its superior cleanliness and reproducibility, which are crucial for meeting stringent regulatory requirements for bioanalytical method validation.

Liquid Chromatography: Separating the Analytes

Chromatographic separation is essential to resolve barnidipine and its metabolites from each other and from endogenous matrix components, thereby minimizing ion suppression or enhancement in the mass spectrometer.

Typical LC Parameters:

  • Column: A reversed-phase C18 or C8 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

Expert Tip: The more polar nature of the metabolites compared to the parent drug will result in earlier elution times on a reversed-phase column. The chromatographic method must be optimized to ensure adequate retention and separation of all analytes.

Tandem Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high sensitivity and selectivity required for the quantification of barnidipine and its metabolites at picogram-per-milliliter (pg/mL) levels.[1]

Key MS Parameters:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally preferred for barnidipine and its metabolites.

  • MRM Transitions: The selection of specific precursor-to-product ion transitions is fundamental for the selectivity of the assay.

Table 2: Postulated MRM Transitions for Barnidipine and Major Metabolites

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Rationale for Fragmentation
Barnidipine m/z 492.2m/z 315.1Loss of the benzyl-pyrrolidinyl ester side chain.
M-3 (Hydrolyzed) m/z 402.2m/z 315.1Similar fragmentation to barnidipine after hydrolysis.
M-4 (Oxidized) m/z 400.2m/z 313.1Fragmentation of the pyridine derivative.

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions should be optimized in the laboratory.

The following diagram illustrates a typical bioanalytical workflow for the analysis of barnidipine and its metabolites.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma_Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Reporting MS_Detection->Data_Analysis Quantification

Caption: A typical bioanalytical workflow for barnidipine and its metabolites.

Part 3: A Self-Validating Protocol for the Bioanalysis of Barnidipine and its Major Metabolites

This section provides a detailed, step-by-step methodology that incorporates self-validating principles to ensure the trustworthiness and robustness of the analytical results. This protocol is a starting point and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of barnidipine, M-3, and M-4 (if standards are available) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled analog of barnidipine (e.g., barnidipine-d5), in the same manner.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank biological matrix (e.g., human plasma) with the working solutions to prepare a calibration curve over the desired concentration range (e.g., 1-1000 pg/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

3. Sample Extraction (SPE Protocol):

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Load the plasma sample (pre-treated with an acidic solution, if necessary, to ensure ionization).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of a volatile base like ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column and a gradient elution program.

  • Detect the analytes using a tandem mass spectrometer in positive ESI and MRM mode, monitoring the specific transitions for barnidipine, M-3, M-4, and the IS.

5. Data Analysis:

  • Integrate the peak areas of the analytes and the IS.

  • Calculate the peak area ratios of the analytes to the IS.

  • Construct a calibration curve by plotting the peak area ratios versus the nominal concentrations of the calibration standards.

  • Determine the concentrations of the analytes in the unknown samples and QC samples from the calibration curve.

Self-Validating System: The inclusion of QC samples at multiple levels within each analytical run serves as a self-validating mechanism. The acceptance of the run is contingent upon the accuracy and precision of these QC samples falling within predefined limits (typically ±15% of the nominal value, and ±20% for the lower limit of quantification).

Conclusion: A Roadmap for Successful Barnidipine Bioanalysis

This in-depth technical guide provides a comprehensive framework for understanding the metabolism of barnidipine and for developing and validating robust bioanalytical methods for the quantification of the parent drug and its major metabolites, M-3 and M-4. By leveraging the power of LC-MS/MS and adhering to sound scientific principles and rigorous validation procedures, researchers and drug development professionals can generate high-quality data to support pharmacokinetic studies, clinical trials, and regulatory submissions. The insights and protocols presented herein are intended to serve as a valuable resource for navigating the analytical challenges associated with this potent antihypertensive agent.

References

  • Talari, G. P., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. RASAYAN Journal of Chemistry, 12(1), 389-401. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical and Analytical Acta, 6(7). [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Barnidipine. PubChem. Retrieved from [Link]

  • Higuchi, S., & Kawamura, S. (1996). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 26(7), 751-762. [Link]

  • van der Veen, R. C., et al. (2000). Interaction Profile and Tolerability of Barnidipine. Clinical Drug Investigation, 20(4), 235-246. [Link]

  • Teramura, T., et al. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 177-187. [Link]

  • Wang, Y., et al. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147. [Link]

  • Patti, G. J., et al. (2012). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Nature Protocols, 7(3), 508-528. [Link]

Sources

Methodological & Application

LC-MS/MS method development using Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development and Validation of a Quantitative LC-MS/MS Method for Barnidipine in Human Plasma Using Barnidipine-d4 Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, scientifically-grounded guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of barnidipine in human plasma. Barnidipine, a dihydropyridine calcium channel blocker, is characterized by very low plasma concentrations following therapeutic administration, necessitating a highly selective and sensitive bioanalytical method for accurate pharmacokinetic profiling.[1] This guide details a systematic approach, from understanding the analyte's physicochemical properties to method validation according to stringent regulatory guidelines. The use of this compound, a stable isotope-labeled internal standard (SIL-IS), is central to this protocol, ensuring the highest level of accuracy and precision by compensating for matrix effects and procedural variability.

Introduction: The Rationale for a High-Sensitivity LC-MS/MS Assay

Barnidipine is a potent, long-acting calcium channel blocker of the dihydropyridine class, prescribed for the treatment of hypertension.[2] Its therapeutic efficacy is achieved at very low systemic concentrations. Pharmacokinetic studies show that after a 10 mg dose, peak plasma concentrations are in the sub-ng/mL range (approximately 0.48 µg/L or 0.48 pg/µL).[3][4] Furthermore, barnidipine undergoes extensive first-pass hepatic metabolism, primarily mediated by the CYP3A4 isoenzyme family, resulting in pharmacologically inactive metabolites.[3][5]

These characteristics present a significant bioanalytical challenge. To accurately define the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a method with exceptional sensitivity and selectivity is required. LC-MS/MS is the gold standard for this application, offering unparalleled specificity through mass-based detection and the sensitivity needed to quantify analytes at picogram-per-milliliter levels.[1][6][7] The incorporation of a stable isotope-labeled internal standard, this compound, is critical for a robust method. It behaves nearly identically to the analyte during extraction, chromatography, and ionization, thereby correcting for potential variations and ensuring data integrity.

Analyte & Internal Standard: Foundational Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is the cornerstone of logical method development. These parameters dictate choices in solvent selection for stock solutions, sample preparation strategies, and chromatographic conditions.

PropertyValue (Barnidipine Hydrochloride)Source(s)
Molecular Formula C₂₇H₃₀ClN₃O₆[8]
Molecular Weight 528.0 g/mol [8][9]
pKa (Strongest Basic) ~8.1[8]
LogP ~4.1[8]
Melting Point 223-228 °C[8][10]
Solubility Water: Very slightly soluble / Insoluble.[8][10] Methanol: Soluble.[8] Ethanol: ~10 mg/mL.[9][11] DMSO: ~30 mg/mL.[9][11][8][9][10][11]

Causality Insights:

  • The high LogP value indicates that barnidipine is a lipophilic compound, suggesting it will have good retention on reversed-phase chromatographic columns (e.g., C18) and high affinity for organic solvents during extraction.

  • The basic pKa of ~8.1, attributable to the pyrrolidine nitrogen, means the molecule will be positively charged at acidic pH. This is ideal for promoting efficient ionization in positive mode electrospray ionization (ESI+) and for optimizing chromatographic retention.

  • Solubility data is critical for preparing stock solutions. Methanol and DMSO are excellent primary solvents for preparing high-concentration stock solutions of Barnidipine HCl and its deuterated analogue.[8][9]

LC-MS/MS Method Development: A Step-by-Step Protocol

The objective is to develop a selective, sensitive, and robust method by systematically optimizing mass spectrometry, liquid chromatography, and sample preparation parameters.

Mass Spectrometry (MS/MS) Parameter Optimization

The goal of this stage is to define the most sensitive and specific mass transitions (precursor ion → product ion) for Barnidipine and Barnidipine-d4 and to optimize the voltages and energies that control these fragmentation events.

Protocol:

  • Prepare Tuning Solutions: Prepare individual solutions of Barnidipine HCl and Barnidipine-d4 HCl at a concentration of ~100 ng/mL in 50:50 Methanol:Water containing 0.1% formic acid. The acid promotes the formation of the protonated precursor ion [M+H]⁺.

  • Direct Infusion and Ionization Mode Selection: Infuse each solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min. Acquire full scan mass spectra in both positive and negative ESI modes. Given the basic nitrogen, positive mode (ESI+) is expected to yield a significantly more abundant signal for the [M+H]⁺ ion.

  • Precursor Ion Identification:

    • For Barnidipine (free base MW ≈ 491.5 g/mol ), identify the protonated molecule [M+H]⁺ at m/z 492.5.

    • For Barnidipine-d4, the [M+H]⁺ ion should be identified at m/z 496.5 (assuming the four deuterium atoms replace four hydrogen atoms).

  • Product Ion Selection (MS/MS):

    • Select the identified precursor ion for fragmentation in the collision cell.

    • Perform a product ion scan to generate a fragmentation spectrum. Select the most stable and abundant product ions for quantification (quantifier) and confirmation (qualifier). The fragmentation pattern for dihydropyridines often involves losses related to the ester side chains.[12]

  • SRM/MRM Transition Optimization:

    • For each selected precursor → product ion transition, optimize the Declustering Potential (DP) or Cone Voltage to maximize precursor ion transmission from the source.

    • Next, optimize the Collision Energy (CE) to maximize the intensity of the selected product ion.

    • Create a final, time-segmented SRM/MRM method incorporating the optimized transitions and parameters.

Table 1: Optimized MS/MS Parameters (Hypothetical Example) Final values must be determined empirically on the specific instrument used.

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)DP (V)CE (eV)
Barnidipine (Quantifier) 492.5e.g., 336.32008025
Barnidipine (Qualifier) 492.5e.g., 292.2508035
Barnidipine-d4 (IS) 496.5e.g., 340.32008525
Liquid Chromatography (LC) Method Development

The primary goals are to achieve a sharp, symmetrical peak for barnidipine, separate it from endogenous plasma components to minimize matrix effects, and ensure a short run time for high throughput.

Protocol:

  • Column Selection: Start with a high-efficiency reversed-phase column. A C18-bonded silica column is a standard choice for moderately lipophilic compounds like barnidipine.[13][14]

    • Recommended Column: A column with dimensions such as 2.1 x 50 mm and a particle size of <3 µm provides a good balance of resolution and speed.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Ultrapure water with an acidic modifier. 0.1% Formic Acid is an excellent choice as it is volatile, compatible with MS, and ensures the analyte remains protonated for optimal ESI+ response.[4]

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient Elution Development:

    • Develop a gradient elution method to efficiently elute barnidipine while separating it from early-eluting salts and late-eluting lipids from the plasma matrix.

    • Start with a scouting gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate elution time.

    • Refine the gradient around the elution time of barnidipine to optimize resolution and peak shape. A typical run time for such an assay should be under 5 minutes.

  • System Parameter Optimization:

    • Flow Rate: Adjust based on the column internal diameter (e.g., 0.4-0.5 mL/min for a 2.1 mm ID column).

    • Column Temperature: Set to 35-40 °C to improve peak shape and reduce viscosity.

    • Injection Volume: Typically 5-10 µL.

Table 2: Final LC Method Parameters

ParameterCondition
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0.0 min - 10% B 0.5 min - 10% B 2.5 min - 95% B 3.5 min - 95% B 3.6 min - 10% B 4.5 min - 10% B
Sample Preparation: Extracting the Analyte from Plasma

Effective sample preparation is crucial to remove high-abundance proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[15][16] Protein precipitation is a fast and effective method for this purpose.[17][18]

Protocol: Protein Precipitation (PPT)

  • Sample Aliquoting: Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the Barnidipine-d4 working solution (e.g., at 10 ng/mL in methanol) to each tube.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma). The use of a cold solvent enhances the precipitation efficiency.[19]

  • Vortexing: Vortex each tube vigorously for 60 seconds to ensure complete denaturation and precipitation of plasma proteins.[19]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[19]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). This step removes excess organic solvent and ensures compatibility with the LC mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Visualization: Sample Preparation Workflow

G cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 100 µL Human Plasma is 2. Add 25 µL Barnidipine-d4 IS plasma->is ppt 3. Add 300 µL Ice-Cold Acetonitrile is->ppt vortex 4. Vortex (60 seconds) ppt->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS System transfer->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Bioanalytical Method Validation Protocol

Once the method is developed, it must be rigorously validated to demonstrate its reliability for the intended application. The protocol should adhere to the principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[20][21][22][23]

Visualization: Overall Method Development & Validation Logic

G cluster_dev Method Development cluster_val Method Validation (per FDA/ICH M10 Guidelines) MS_Opt MS/MS Optimization (Tune & Select Transitions) LC_Opt LC Optimization (Column & Mobile Phase) MS_Opt->LC_Opt Sample_Prep Sample Preparation (Develop Extraction Protocol) LC_Opt->Sample_Prep Selectivity Selectivity Sample_Prep->Selectivity Linearity Linearity & Range Sample_Prep->Linearity Matrix Matrix Effect & Recovery Sample_Prep->Matrix Final_Method Validated Bioanalytical Method Selectivity->Final_Method Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Linearity->Stability LLOQ LLOQ Accuracy->LLOQ Accuracy->Final_Method LLOQ->Final_Method Matrix->Final_Method Stability->Final_Method

Caption: Logical flow from method development to full validation.

Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of barnidipine or its internal standard.

  • Calibration Curve & LLOQ: Prepare a calibration curve in plasma over the expected concentration range (e.g., 5 pg/mL to 5000 pg/mL) using at least eight non-zero standards. The curve should be fitted with a weighted (1/x² recommended) linear regression. The Lower Limit of Quantitation (LLOQ) is the lowest standard on the curve that can be measured with acceptable precision and accuracy.

  • Accuracy and Precision: Prepare Quality Control (QC) samples in plasma at a minimum of four concentration levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC). Analyze five replicates of each QC level on three separate days to determine intra-day and inter-day accuracy (%Bias) and precision (%CV).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix. This is typically done by comparing the peak response of the analyte in a post-extraction spiked sample to the response in a neat solution at the same concentration. The use of a co-eluting SIL-IS like Barnidipine-d4 is designed to normalize this effect.

  • Recovery: Evaluate the efficiency of the sample preparation process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Demonstrate the stability of barnidipine in plasma under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored at -70°C or below for an extended period.

    • Post-Preparative (Autosampler) Stability: In the processed sample within the autosampler.

Table 3: Common Acceptance Criteria (based on FDA/ICH M10 Guidelines)

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (except LLOQ) should be within ±15% of the nominal value.
Precision Coefficient of Variation (%CV) should not exceed 15% for each QC level (except LLOQ).
LLOQ Accuracy should be within ±20% of nominal, and Precision (%CV) should not exceed 20%.
Stability Mean concentration of stability samples should be within ±15% of the nominal concentration of fresh comparison samples.

Conclusion

This application note outlines a systematic and robust framework for developing and validating a high-sensitivity LC-MS/MS method for the quantification of barnidipine in human plasma. By carefully optimizing mass spectrometry, chromatography, and sample preparation, and by using a stable isotope-labeled internal standard (this compound), it is possible to create a reliable method capable of meeting the stringent requirements for pharmacokinetic studies in a regulated environment. The protocols and validation criteria described herein provide a clear pathway for researchers and drug development professionals to successfully implement this critical bioanalytical assay.

References

  • Barnidipine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Gergov, M., et al. (2004). Screening for Dihydropyridine Calcium Channel Blockers in Plasma by Automated Solid-Phase Extraction and Liquid chromatography/tandem Mass Spectrometry. Journal of Mass Spectrometry, 39(6), 639-46. Retrieved January 14, 2026, from [Link]

  • Kataoka, H. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. Retrieved January 14, 2026, from [Link]

  • Oguro, H., et al. (1996). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 26(1), 61-73. Retrieved January 14, 2026, from [Link]

  • Sittampalam, G. S., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Proteome Research, 3(2), 399-405. Retrieved January 14, 2026, from [Link]

  • Teramura, T., et al. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 209-23. Retrieved January 14, 2026, from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 6(8), 3460-3465. Retrieved January 14, 2026, from [Link]

  • Protein Precipitation Method. (2025). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Rozdeba, P., & Jasionowska, U. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved January 14, 2026, from [Link]

  • Kuo, M. S., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. Retrieved January 14, 2026, from [Link]

  • Barnidipine HCl Sigillata 10 mg, harde capsules met gereguleerde. (n.d.). Geneesmiddeleninformatiebank. Retrieved January 14, 2026, from [Link]

  • Teramura, T., et al. (1995). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 209-223. Retrieved January 14, 2026, from [Link]

  • Kataoka, H. (2025). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Al-Subaie, A. M., et al. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Biointerface Research in Applied Chemistry, 10(5), 6189-6196. Retrieved January 14, 2026, from [Link]

  • Wu, J. T., & Zeng, H. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9. Retrieved January 14, 2026, from [Link]

  • Barnidipine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Delgado, D. R., et al. (2014). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica, 55(1), 29-36. Retrieved January 14, 2026, from [Link]

  • Reyes-Garcés, N., et al. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10247-10265. Retrieved January 14, 2026, from [Link]

  • Kalaiyarasi, D., et al. (2018). A validated UPLC/ESI-MS/MS method for simultaneous estimation of perindopril and amlodipine in human plasma. World Journal of Pharmaceutical Research, 7(5), 1567-1580. Retrieved January 14, 2026, from [Link]

  • D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Retrieved January 14, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. (n.d.). SCIEX. Retrieved January 14, 2026, from [Link]

  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. (n.d.). Scholars Research Library. Retrieved January 14, 2026, from [Link]

  • Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Reddy, G. M., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1364-1376. Retrieved January 14, 2026, from [Link]

  • Patil, P. M., et al. (2016). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Inventi Rapid: Pharm Analysis & Quality Assurance. Retrieved January 14, 2026, from [Link]

Sources

Application Note: A Robust and Sensitive Method for the Quantitative Analysis of Barnidipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Precise Barnidipine Quantification

Barnidipine is a potent, long-acting calcium channel blocker of the dihydropyridine class, indicated for the treatment of hypertension.[1][2] Its therapeutic efficacy is attributed to its high affinity and selectivity for the L-type calcium channels in the smooth muscle cells of vascular walls, leading to vasodilation and a reduction in blood pressure.[1][3] Notably, barnidipine exhibits very low plasma concentrations in the picogram per milliliter (pg/mL) range following therapeutic administration.[1][2][4] This characteristic necessitates the use of a highly sensitive and selective analytical method for its accurate quantification in pharmacokinetic and toxicokinetic studies, which are fundamental to dose optimization and ensuring patient safety.[2][5] This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise determination of barnidipine in human plasma, employing a stable isotope-labeled internal standard to ensure the highest degree of accuracy and reproducibility.

The Cornerstone of Accurate Quantification: The Deuterated Internal Standard

In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[6][7] For this assay, Barnidipine-d5 is employed as the internal standard.

Why a Deuterated Standard is Essential:

  • Physicochemical Similarity: Barnidipine-d5 is chemically identical to the analyte, barnidipine, with the only difference being the replacement of five hydrogen atoms with deuterium. This ensures that it co-elutes chromatographically and exhibits identical ionization efficiency and extraction recovery to the analyte.

  • Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to variability in the analyte signal.[6] As the SIL-IS is affected by these matrix effects in the same way as the analyte, the ratio of their peak areas remains constant, thus providing a more accurate and precise measurement.

  • Correction for Sample Preparation Variability: Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the SIL-IS, ensuring that the final analyte-to-IS ratio remains unaffected.

The structures of Barnidipine and its deuterated internal standard, Barnidipine-d5, are shown below.

Figure 1: Chemical Structures

Caption: Structures of Barnidipine and its deuterated internal standard, Barnidipine-d5.


A Step-by-Step Guide to Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from the complex plasma matrix, remove interfering substances, and concentrate the sample. For barnidipine, solid-phase extraction (SPE) offers a superior approach compared to liquid-liquid extraction (LLE) by providing cleaner extracts, higher recovery, and reduced matrix effects.[8][9]

Protocol: Solid-Phase Extraction of Barnidipine from Human Plasma

This protocol is optimized for high recovery and sample cleanliness.

Materials:

  • Human plasma samples (stored at -70 ± 2°C)

  • Barnidipine-d5 internal standard working solution (concentration to be optimized based on expected analyte levels)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2% Ortho-phosphoric acid in water

  • Bond Elut Plexa SPE cartridges (1cc / 30mg) or equivalent

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Thawing and Spiking:

    • Thaw plasma samples at room temperature.

    • In a 1.5 mL microcentrifuge tube, aliquot 500 µL of the plasma sample.

    • Add 50 µL of the Barnidipine-d5 internal standard working solution and vortex for 10 seconds.

  • Protein Precipitation and Acidification:

    • Add 500 µL of 2% ortho-phosphoric acid solution to the spiked plasma sample.

    • Vortex thoroughly for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out between steps.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of methanol:water (35:65 v/v) to remove any remaining interfering substances.[8]

  • Elution:

    • Elute the analyte and internal standard from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase.[1]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters for Optimal Performance

The following LC-MS/MS conditions have been optimized for the sensitive and selective quantification of barnidipine.

Liquid Chromatography

The chromatographic separation is crucial for resolving barnidipine from potential endogenous interferences.

ParameterCondition
LC System ExionLC AD System or equivalent
Column Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)[1]
Mobile Phase 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile[1]
Elution Mode Isocratic
Flow Rate 500 µL/min[1]
Column Temperature 40°C[1]
Injection Volume 10 µL[1]
Total Run Time 8 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for this assay.

ParameterCondition
Mass Spectrometer SCIEX QTRAP 6500+ System or equivalent[1][2]
Ionization Source Heated Electrospray Ionization (ESI)[4]
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 600°C[1]
Ion Spray Voltage 3200 V[1]
Curtain Gas 30 psi[1]
Ion Source Gas 1 60 psi[1]
Ion Source Gas 2 60 psi[1]
Dwell Time 200 ms[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Barnidipine492.2315.1Optimized Value
Barnidipine-d5497.4315.1Optimized Value

Note: Collision energy should be optimized for the specific instrument used.

Method Validation: Ensuring Data Integrity and Reliability

The developed method was partially validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[5][[“]][11][12]

Linearity and Sensitivity

The linearity of the method was assessed by preparing calibration standards in blank human plasma over a specified concentration range.

ParameterResult
Calibration Range 5.0 pg/mL to 8000 pg/mL[1]
Regression Model Weighted (1/x²) linear regression
Correlation Coefficient (r) > 0.99[1]
Lower Limit of Quantification (LLOQ) 5.0 pg/mL[1]

The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.[4]

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 5.0< 20%± 20%< 20%± 20%
LQC 15.0< 15%± 15%< 15%± 15%
MQC 4000< 15%± 15%< 15%± 15%
HQC 6000< 15%± 15%< 15%± 15%

Acceptance criteria are based on FDA and EMA guidelines.[5][11]

Recovery and Matrix Effect

The extraction recovery of barnidipine was determined by comparing the peak areas of the analyte from extracted samples to those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of the analyte in reconstituted blank plasma extracts to those in neat solution.

ParameterResult
Extraction Recovery > 80%[1]
Matrix Effect Minimal and compensated by the deuterated internal standard
Stability

The stability of barnidipine in human plasma was assessed under various conditions to ensure sample integrity from collection to analysis.

Stability TestConditionsResult
Freeze-Thaw Stability Three cycles from -70°C to room temperatureStable[8]
Short-Term Stability 6 hours at room temperatureStable[8]
Long-Term Stability 4 weeks at -70°CStable
Processed Sample Stability 28 hours in the autosamplerStable[8]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

Barnidipine_Analysis_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Plasma Sample Collection SampleStorage Storage at -70°C SampleCollection->SampleStorage Thawing Sample Thawing SampleStorage->Thawing Spiking Spike with Barnidipine-d5 Thawing->Spiking Precipitation Protein Precipitation & Acidification Spiking->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Analyst® Software) LCMS->DataProcessing Quantification Quantification (1/x² weighted regression) DataProcessing->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the quantitative analysis of barnidipine in plasma.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of barnidipine in human plasma. The use of a deuterated internal standard and an optimized solid-phase extraction protocol ensures high accuracy, precision, and minimal matrix effects. The method has been validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies and therapeutic drug monitoring of barnidipine, thereby facilitating further clinical development and ensuring patient safety.

References

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. Retrieved from [Link]

  • Kaza, M., Karaźniewicz-Łada, M., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

  • Science.gov. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical Analytica Acta, 6(400), 2. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. Retrieved from [Link]

  • Lee, H. S., Kang, I. M., Lee, H. W., & Lee, K. T. (2003). Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 793(2), 325–333. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Semantic Scholar. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

  • ResearchGate. (2015). (PDF) A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Retrieved from [Link]

  • Takamura, K., Abdel-Wadood, H. M., Kusu, F., Rafaat, I. H., Saleh, G. A., el-Rabbat, N. A., & Otagiri, M. (1995). Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection. Biological & pharmaceutical bulletin, 18(10), 1311–1314. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Retrieved from [Link]

  • Alajarín, R., Vaquero, J. J., García Navio, J. L., Alvarez-Builla, J., Cermol, S. A., & Laboratorios, C. (n.d.). Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. Retrieved from [Link]

  • ResearchGate. (2014). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Retrieved from [Link]

  • MDPI. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Retrieved from [Link]

  • Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch weekblad. Scientific edition, 10(1), 1–11. Retrieved from [Link]

  • MDPI. (2018). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • Karazniewicz-Lada, M., Gorniak, A., Bialecka, W., & Mrozikiewicz, P. M. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1040, 209–215. Retrieved from [Link]

  • Satomi, Y., Hirayama, A., & Kobayashi, H. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1063, 70–75. Retrieved from [Link]

  • MDPI. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Retrieved from [Link]

Sources

Application and Protocol for the Quantitative Analysis of Barnidipine in Human Plasma using Barnidipine-d4 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Barnidipine is a potent dihydropyridine calcium channel blocker effective in the management of hypertension.[1][2] Its therapeutic efficacy is characterized by a gradual onset and prolonged action, which necessitates a thorough understanding of its pharmacokinetic profile to optimize dosing strategies and ensure patient safety.[3][4] The quantification of barnidipine in biological matrices, such as human plasma, presents a significant analytical challenge due to the low circulating concentrations following therapeutic administration.[5][6]

To achieve the requisite sensitivity and selectivity for robust bioanalysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard.[7][8] A cornerstone of a reliable LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS).[9] This application note provides a comprehensive, field-proven protocol for the quantification of barnidipine in human plasma, employing Barnidipine-d4 Hydrochloride as the internal standard. The use of a deuterated analog ensures that the internal standard co-elutes with the analyte and experiences nearly identical effects during sample preparation and ionization, thereby correcting for matrix effects and variability in the analytical process. This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[8]

Principle of the Method: Isotope Dilution Mass Spectrometry

The methodology is founded on the principle of isotope dilution, where a known quantity of this compound is introduced into the plasma sample prior to processing.[6] Both the analyte (barnidipine) and the internal standard (Barnidipine-d4) are extracted from the plasma matrix, chromatographically separated, and detected by a triple quadrupole mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard. This ratio is then used to determine the concentration of barnidipine in the original sample by interpolation from a calibration curve constructed with standards of known concentrations.

Materials and Reagents

Material/ReagentGrade/PuritySupplier
Barnidipine HydrochlorideReference Standard (≥98%)Commercially Available
This compound≥98%, Deuterated StandardCommercially Available
MethanolHPLC or LC-MS GradeCommercially Available
AcetonitrileHPLC or LC-MS GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
Ammonium AcetateAnalytical GradeCommercially Available
WaterUltrapure, Type IIn-house system
Human Plasma (K2-EDTA)Drug-Free, ScreenedCommercially Available
Solid Phase Extraction (SPE) Cartridgese.g., Bond Elut Plexa, 30 mg/1 ccCommercially Available

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the integrity of the entire quantitative analysis. Using a solvent in which the analyte and internal standard are highly soluble and stable, such as methanol, prevents precipitation and ensures consistent delivery.

  • Barnidipine Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of Barnidipine Hydrochloride reference standard and transfer it to a 5 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate if necessary to ensure complete dissolution.[3]

  • Barnidipine-d4 Stock Solution (1 mg/mL): Prepare in the same manner as the barnidipine stock solution.

  • Barnidipine Working Standards: Prepare a series of working standards by serially diluting the barnidipine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.

  • Barnidipine-d4 Working Solution (Internal Standard, IS): Dilute the Barnidipine-d4 stock solution with methanol to achieve a final concentration of approximately 20 ng/mL.[3] The optimal concentration should be determined during method development to yield a consistent and appropriate detector response.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is employed to remove endogenous plasma components (proteins, phospholipids, salts) that can interfere with the analysis and cause ion suppression in the mass spectrometer. The chosen SPE sorbent provides a robust mechanism for retaining the analyte and internal standard while allowing interfering components to be washed away.

  • Sample Aliquoting: In appropriately labeled polypropylene tubes, aliquot 500 µL of human plasma (for CC, QC, and unknown samples).

  • Internal Standard Spiking: Add 50 µL of the Barnidipine-d4 working solution to each tube, except for blank plasma samples.

  • Acidification: Add 500 µL of 2% ortho-phosphoric acid in water to each sample and vortex to mix.[9] This step helps to disrupt protein binding and ensures the analytes are in a suitable ionic state for retention on the SPE column.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the prepared plasma mixture onto the conditioned SPE cartridges.

  • Washing:

    • Wash the cartridge with 1 mL of 1% acetic acid in 5% methanol/water.[9]

    • Wash the cartridge twice with 1 mL of 100% water.[9] These washing steps are critical for removing residual interferences without eluting the analytes of interest.

  • Elution: Elute the barnidipine and Barnidipine-d4 from the cartridge with 1 mL of acetonitrile.[9]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[9]

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve a sensitive, selective, and rapid analysis. A C18 column is suitable for retaining the moderately lipophilic barnidipine. Gradient elution ensures a sharp peak shape and efficient separation from any remaining matrix components. The Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Liquid Chromatography

ParameterCondition
LC System UHPLC System (e.g., Vanquish, ExionLC)
Column Syncronis C18, 3 x 100 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.450 mL/min
Injection Volume 10 µL
Column Temperature 40°C[5]
Run Time ~8 minutes
Gradient Optimized for separation (specific gradient to be determined during method development)

Mass Spectrometry

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis, SCIEX QTRAP 6500+)
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive
Ion Spray Voltage 3200 V[5]
Ion Source Temp. 600°C[5]
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 200 ms[5]

MRM Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)
Barnidipine 492.2315.134 V
Barnidipine-d4 497.2315.134 V
(Note: The exact mass for Barnidipine-d4 may vary slightly depending on the deuteration pattern, e.g., 497.4 -> 315.1 has also been reported.[3] Collision energy should be optimized for the specific instrument used.)

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 500 µL Plasma Sample Spike_IS Spike with 50 µL Barnidipine-d4 (IS) Plasma->Spike_IS Acidify Acidify with Ortho-Phosphoric Acid Spike_IS->Acidify SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Acidify->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in 200 µL Mobile Phase Dry->Reconstitute Inject Inject 10 µL into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize H-ESI Source (Positive Mode) Separate->Ionize Detect Triple Quadrupole MS (MRM Detection) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for the quantification of Barnidipine in human plasma.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the principles outlined in the ICH M10 guideline, as well as FDA and EMA guidelines.[8] The objective is to demonstrate that the method is suitable for its intended purpose.

Validation Parameters Summary

ParameterAcceptance Criteria (Typical)Rationale
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between concentration and detector response over the analytical range.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Precision ≤ 20% CV; Accuracy within 80-120%Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[5]
Accuracy & Precision (Intra- & Inter-day) Precision ≤ 15% CV (≤ 20% at LLOQ); Accuracy within 85-115% (80-120% at LLOQ)Ensures the method provides results that are both close to the true value (accuracy) and reproducible (precision).[5][6]
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Assesses the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process. While 100% recovery is not required, it must be consistent across the concentration range.
Stability Analyte concentration within ±15% of nominalEvaluates the stability of barnidipine in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Conclusion: A Robust Framework for Barnidipine Bioanalysis

This application note details a highly sensitive, selective, and robust LC-MS/MS method for the quantification of barnidipine in human plasma, utilizing this compound as an internal standard. The protocol, from sample preparation using solid-phase extraction to optimized chromatographic and mass spectrometric conditions, provides a solid foundation for researchers in drug development and clinical pharmacology. Adherence to the described validation principles will ensure the generation of high-quality, reliable, and defensible data suitable for pharmacokinetic studies and regulatory submissions. The use of a deuterated internal standard is a critical element of this protocol, minimizing analytical variability and enhancing confidence in the final concentration data.

References

  • Talari, G. P., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. RASAYAN Journal of Chemistry, 12(1), 389-401.
  • Thermo Fisher Scientific. (n.d.). A sensitive LC/MS/MS method for the analysis of barnidipine at sub-picogram level in human plasma.
  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical Analytica Acta, 6(7).
  • SCIEX. (n.d.). Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System.
  • SCIEX. (n.d.). Método LC-MS/MS Altamente Sensible para la Cuantificación de Barnidipino en Plasma Humano. Retrieved from [Link]

  • Lee, H. W., Seo, J. H., & Lee, K. T. (2004). Determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Yuan, H., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1233-1244.
  • Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR protocols, 2(4), 100868.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • van Zwieten, P. A. (2000). Barnidipine, a long-acting slow onset calcium antagonist. International journal of clinical practice. Supplement, (114), 2-5.
  • Patsnap. (2024). What is Barnidipine Hydrochloride used for? Retrieved from [Link]

Sources

Strategic Sample Preparation for the Pharmacokinetic Analysis of Barnidipine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the preparation of biological samples, primarily plasma, for the pharmacokinetic (PK) analysis of barnidipine. Barnidipine is a lipophilic dihydropyridine calcium channel blocker characterized by extensive first-pass metabolism, low systemic bioavailability, and consequently, low circulating plasma concentrations.[1][2] These characteristics present significant bioanalytical challenges, necessitating a robust, sensitive, and highly efficient sample preparation strategy to ensure accurate and reliable quantification. We present detailed protocols for Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), discuss the rationale behind methodological choices, and outline the necessary validation parameters in accordance with international regulatory guidelines.[3][4]

Introduction: The Bioanalytical Imperative for Barnidipine

Barnidipine is a potent, long-acting calcium antagonist used in the management of hypertension.[5][6] Its therapeutic efficacy is governed by its pharmacokinetic profile, which includes rapid absorption followed by extensive presystemic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][6] This results in a very low absolute bioavailability (approximately 1.1%) and peak plasma concentrations in the low nanogram or sub-nanogram per milliliter range.[1][2]

Accurate characterization of barnidipine's PK profile is therefore critically dependent on the bioanalytical method's ability to reliably measure these low concentrations. The sample preparation phase is the most critical step in this workflow, designed to isolate the analyte from a complex biological matrix, eliminate interfering endogenous substances like proteins and phospholipids, and concentrate the analyte to a level compatible with the sensitivity of modern analytical instrumentation, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical and Pharmacokinetic Rationale for Method Selection

The selection of an appropriate sample preparation technique is dictated by the analyte's properties. Barnidipine's characteristics strongly influence the optimal extraction strategy.

PropertyValue / CharacteristicImplication for Sample PreparationSource
Molecular Formula C₂₇H₂₉N₃O₆-[2]
Molecular Weight 491.5 g/mol -[2]
Lipophilicity (LogP) High (Lipophilic)Favors extraction into organic solvents (LLE) or retention on reversed-phase sorbents (SPE).[2][6]
Protein Binding High (89-95%)Requires a disruptive step to release the drug from plasma proteins (e.g., addition of organic solvent or pH modification).[6]
Absolute Bioavailability ~1.1%Necessitates a concentration step within the protocol to achieve required sensitivity (LLOQ). SPE is superior for this.[2][6]
Peak Plasma Time (Tmax) 1.0 - 1.6 hours (man)Rapid absorption requires precise timing of sample collection.[1][7]
Metabolism Extensive first-pass hepatic metabolismLow parent drug concentration. Primary pathways include ester hydrolysis and oxidation of the dihydropyridine ring.[8][9][1][8][9]
Primary Matrix Plasma / SerumComplex matrix requiring efficient removal of proteins and phospholipids to avoid matrix effects in LC-MS/MS.[10]

Core Sample Preparation Strategies: A Comparative Overview

Three primary techniques are commonly employed for bioanalytical sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11][12] Given barnidipine's profile, SPE is the recommended approach for definitive, validated quantification, while PPT serves as a high-throughput alternative for screening purposes.

  • Protein Precipitation (PPT): The simplest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[13]

    • Pros: Fast, inexpensive, and easily automated.

    • Cons: Less clean extracts. Does not effectively remove phospholipids, which are a primary cause of matrix-induced ion suppression in LC-MS/MS. Provides limited sample concentration.[12][14]

  • Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.

    • Pros: Can produce very clean extracts and allows for sample concentration.

    • Cons: Can be labor-intensive, difficult to automate, and requires larger volumes of organic solvents.[12]

  • Solid-Phase Extraction (SPE): Involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained while interferences are washed away, followed by elution of the purified analyte.

    • Pros: Provides the cleanest extracts, effectively removes proteins and phospholipids, offers high and reproducible recovery, and allows for significant sample concentration.[15] It is considered the gold standard for demanding bioanalytical assays.

    • Cons: Higher cost per sample and requires more extensive method development compared to PPT.

Experimental Protocols

Safety Precaution: All work should be conducted in a well-ventilated laboratory. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn. Handle all biological samples (e.g., human plasma) as potentially infectious.

Protocol 1: Solid-Phase Extraction (SPE) for Definitive Quantification (LC-MS/MS)

This protocol is designed to deliver a clean, concentrated sample suitable for sensitive LC-MS/MS analysis, essential for regulatory submission studies. The choice of a polymeric reversed-phase sorbent (e.g., Hydrophilic-Lipophilic Balanced - HLB) is ideal for a lipophilic compound like barnidipine.[15]

Materials:

  • Biological sample (e.g., K₂EDTA plasma)

  • Internal Standard (IS) solution (e.g., deuterium-labeled barnidipine)

  • Polymeric reversed-phase SPE cartridges (e.g., HLB, 30 mg / 1 mL)

  • Reagent Grade Methanol and Acetonitrile

  • Deionized Water

  • Formic Acid or Acetic Acid

  • SPE Vacuum Manifold

  • Centrifuge / Evaporator (e.g., Nitrogen evaporator)

  • Vortex Mixer

Methodology:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature. Vortex gently to ensure homogeneity.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Internal Standard working solution.

    • Add 200 µL of 2% formic acid in water. This step lyses cells, precipitates some proteins, and ensures the analyte is in a favorable ionic state for binding to the sorbent.

    • Vortex for 30 seconds. Centrifuge at 4000 x g for 5 minutes to pellet any gross precipitates.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the vacuum manifold.

    • Condition the sorbent by passing 1 mL of Methanol through the cartridge. This wets the polymeric sorbent and activates it for analyte retention.

    • Equilibrate the sorbent by passing 1 mL of deionized water. This prepares the sorbent for the aqueous sample. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE cartridge.

    • Apply gentle vacuum to draw the sample through the cartridge at a slow, steady rate (approx. 1 mL/min). A slow loading speed is crucial for ensuring efficient interaction and retention of the analyte.

  • Wash Step (Interference Removal):

    • Wash the cartridge with 1 mL of 5% Methanol in water. This step is critical for removing highly polar, water-soluble interferences and salts without eluting the lipophilic barnidipine.

    • Dry the cartridge under high vacuum for 5 minutes to remove residual water, which can interfere with the subsequent elution step.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard by passing 1 mL of Methanol through the cartridge. Methanol is a strong organic solvent that disrupts the hydrophobic interaction between barnidipine and the sorbent.

    • Optional Second Elution: A second elution with a stronger solvent like acetonitrile or a mixture (e.g., 90:10 Methanol:Acetonitrile) can be performed to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 60:40 Acetonitrile:0.1% Formic Acid).[16]

    • Vortex for 30 seconds to ensure the analyte is fully dissolved. Transfer to an autosampler vial for analysis.

Protocol 2: Protein Precipitation (PPT) for High-Throughput Screening

This protocol is a rapid method suitable for early-stage discovery studies where a large number of samples need to be processed quickly and the highest level of cleanliness is not required.

Materials:

  • Biological sample (e.g., K₂EDTA plasma)

  • Internal Standard (IS) solution

  • Ice-cold Acetonitrile

  • 96-well collection plates or microcentrifuge tubes

  • Refrigerated Centrifuge

  • Vortex Mixer

Methodology:

  • Sample Aliquoting:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

    • Add 10 µL of Internal Standard working solution.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample. A 3:1 solvent-to-sample ratio is typically sufficient for effective protein removal.[13] Using cold solvent enhances the precipitation efficiency.

    • Vortex vigorously for 1-2 minutes to ensure complete denaturation and precipitation of proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant (the clear liquid containing the analyte) without disturbing the protein pellet.

    • Transfer the supernatant to a clean tube or a new 96-well plate.

  • Analysis:

    • The supernatant can be injected directly into the LC-MS/MS system.

    • Optional: For improved compatibility with reversed-phase chromatography, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase, as described in the SPE protocol. This step also allows for sample concentration.

Bioanalytical Method Validation: Ensuring Trustworthiness

A sample preparation protocol is only as good as its validation. Any method used to generate data for pharmacokinetic studies must be rigorously validated according to regulatory guidelines such as the ICH M10.[4][17] This ensures the method is fit for purpose and generates reliable data.

Validation ParameterDescriptionGeneral Acceptance Criteria (ICH M10)Source
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components.No significant interfering peaks at the retention time of the analyte and IS.[4][18]
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[4][18]
Precision The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day precision.Coefficient of variation (%CV or RSD) should not exceed 15% (20% at LLOQ).[4][18]
Recovery The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.Should be consistent, precise, and reproducible, though 100% recovery is not required.[4][18]
Matrix Effect The direct or indirect alteration of the analytical response due to co-eluting components from the sample matrix.The %CV of the matrix factor across different lots of matrix should be ≤15%.[4][18]
Stability Analyte stability in the biological matrix under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and post-preparative stability in the autosampler.Mean concentration should be within ±15% of the nominal concentration.[4][18]

Visualized Workflow for Barnidipine Sample Preparation

The following diagram illustrates the decision-making and procedural flow for preparing plasma samples for barnidipine analysis.

Barnidipine_Workflow cluster_pre Sample Handling cluster_prep Sample Preparation cluster_spe Protocol 1: SPE cluster_ppt Protocol 2: PPT cluster_post Final Preparation & Analysis Sample Plasma Sample (K2EDTA) Spike Spike Internal Standard (IS) Sample->Spike Decision Choose Method Spike->Decision SPE_Pretreat Pre-treat (Acidify & Centrifuge) Decision->SPE_Pretreat Definitive Quantification PPT_Add Add Acetonitrile (3:1 ratio) Decision->PPT_Add High-Throughput Screening SPE_Cond Condition & Equilibrate Cartridge SPE_Pretreat->SPE_Cond SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Evap Evaporate to Dryness (Concentration Step) SPE_Elute->Evap PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_Supernatant->Evap Optional Concentration Analysis LC-MS/MS Analysis PPT_Supernatant->Analysis Direct Injection Recon Reconstitute in Mobile Phase Evap->Recon Recon->Analysis

Sources

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Barnidipine Metabolites in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated bioanalytical method for the determination of barnidipine metabolites in human urine samples. Barnidipine, a potent dihydropyridine calcium channel blocker, undergoes extensive metabolism, with negligible amounts of the unchanged drug excreted in urine.[1][2][3] Consequently, monitoring its major metabolites is essential for pharmacokinetic and clinical studies. This document outlines a detailed protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification. The methodology encompasses a robust sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters. All aspects of the method have been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure reliability, accuracy, and precision.[4][5][6][7][8][9][10][11][12][13]

Introduction: The Rationale for Metabolite Monitoring

Barnidipine is a highly effective antihypertensive agent characterized by its slow onset and long-lasting therapeutic effect.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Barnidipine is subject to extensive first-pass hepatic metabolism, primarily mediated by the CYP3A isoenzyme family.[1] The main metabolic pathways include oxidation of the 1,4-dihydropyridine ring to its pyridine analogue, hydrolysis of the methyl ester, N-debenzylation of the side chain, and hydrolysis of the N-benzylpyrrolidine ester.[1][14][15]

Crucially, studies have shown that the urinary excretion of unchanged barnidipine is negligible (≤0.003% of the administered dose).[1][3] Instead, its metabolites are the primary species found in urine. The major metabolites identified in human urine are the hydrolyzed product of the benzyl-pyrrolidinyl ester (M-3) and its oxidized pyridine product (M-4).[14] Therefore, a reliable bioanalytical method for pharmacokinetic studies must focus on the quantification of these major metabolites in urine.

This application note details a robust LC-MS/MS method for the simultaneous determination of key barnidipine metabolites, offering the high sensitivity and selectivity required for clinical research.

Physicochemical Properties of Barnidipine Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 3-(3S)-1-benzylpyrrolidin-3-yl 5-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[16]
CAS Number 104757-53-1[16][17]
Molecular Formula C₂₇H₃₀ClN₃O₆[16][17]
Molecular Weight 528.0 g/mol [16][17][18]
Melting Point 223-226 °C[16]
pKa (Strongest Basic) 8.11[16]
LogP 4.12[16]
Solubility Very slightly soluble in water, soluble in methanol.[16][19]
UV λmax 237 nm, 356 nm[20][21]

The high LogP value indicates that barnidipine and its metabolites are lipophilic, guiding the choice of extraction solvents and chromatographic conditions. The presence of a basic nitrogen atom (pKa ~8.11) is a key consideration for optimizing sample preparation techniques like solid-phase extraction.

Experimental Workflow

The overall bioanalytical process is depicted in the workflow diagram below. This multi-step procedure is designed to ensure the accurate and reproducible quantification of barnidipine metabolites from a complex biological matrix.

Barnidipine Bioanalysis Workflow Bioanalytical Workflow for Barnidipine Metabolites in Urine cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation urine_sample Urine Sample Collection & Storage (-20°C) spe Solid-Phase Extraction (SPE) urine_sample->spe Loading elution Elution of Analytes spe->elution Washing & Elution evaporation Evaporation & Reconstitution elution->evaporation hplc UHPLC Separation (Reversed-Phase C18) evaporation->hplc Injection ms Tandem Mass Spectrometry (ESI+, SRM Mode) hplc->ms Ionization quant Quantification (Calibration Curve) ms->quant Data Acquisition validation Method Validation (FDA/EMA Guidelines) quant->validation

Caption: High-level workflow for the analysis of barnidipine metabolites in urine.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Urine is a complex matrix containing numerous endogenous compounds that can interfere with the analysis. Solid-phase extraction is employed to selectively isolate the analytes of interest, thereby reducing matrix effects and improving the overall sensitivity and robustness of the method.[22][23][24] A mixed-mode cation exchange SPE cartridge is chosen to leverage both the lipophilic nature and the basicity of the barnidipine metabolites for enhanced selectivity.

Protocol:

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: Thaw urine samples at room temperature. Centrifuge at 4000 rpm for 5 minutes to remove particulate matter. Dilute 1 mL of the supernatant with 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% acetonitrile in water to remove less retained impurities.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier is crucial for disrupting the ionic interaction with the SCX sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:0.1% formic acid in water) and vortex for 30 seconds. Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Rationale: Liquid chromatography coupled with tandem mass spectrometry provides the highest degree of sensitivity and selectivity for quantitative bioanalysis. A reversed-phase C18 column is suitable for retaining the lipophilic barnidipine metabolites. Electrospray ionization in positive mode (ESI+) is effective for these compounds due to the presence of basic nitrogen atoms. Selected Reaction Monitoring (SRM) is used for quantification, enhancing specificity by monitoring a specific precursor-to-product ion transition for each analyte.[25][26][27]

Optimized LC-MS/MS Parameters:

ParameterCondition
LC System UHPLC system (e.g., Vanquish UHPLC)
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ series)
Ionization Source Heated Electrospray Ionization (H-ESI), Positive Mode
SRM Transitions To be determined empirically for each metabolite and internal standard
Data Acquisition Selected Reaction Monitoring (SRM)

Note: Specific SRM transitions (precursor ion → product ion) must be optimized by infusing a standard solution of each metabolite into the mass spectrometer.

Method Validation

The developed method must be rigorously validated to ensure its suitability for its intended purpose, in accordance with regulatory guidelines.[4][6][9][13]

Method Validation Parameters cluster_params Key Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-thaw, Short-term, etc.) Validation->Stability

Caption: Core parameters for bioanalytical method validation as per regulatory guidelines.

Validation Summary:

ParameterAcceptance Criteria (based on FDA/EMA guidance)
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards.
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Matrix Effect The CV of the matrix factor should be ≤15%.
Extraction Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of barnidipine's major metabolites in human urine. The comprehensive sample preparation strategy effectively minimizes matrix interference, and the optimized chromatographic and mass spectrometric conditions ensure reliable data. This validated method is fit for purpose and can be confidently deployed in clinical and pharmacokinetic studies to further elucidate the metabolic profile and disposition of barnidipine in humans.

References

  • Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. US Food & Drug Administration. Available at: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available at: [Link]

  • Barnidipine | C27H29N3O6. PubChem, National Institutes of Health. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Bioanalytical Method Validation. US Food & Drug Administration. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. US Food & Drug Administration. Available at: [Link]

  • Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. PubMed. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Bioanalytical method validation emea. Slideshare. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. US Food & Drug Administration. Available at: [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Taylor & Francis Online. Available at: [Link]

  • Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Taylor & Francis Online. Available at: [Link]

  • Barnidipine Hydrochloride | C27H30ClN3O6. PubChem, National Institutes of Health. Available at: [Link]

  • RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. SAS Publishers. Available at: [Link]

  • Solubility data and solubility parameters of barnidipine in different pure solvents. SciELO España. Available at: [Link]

  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. Available at: [Link]

  • Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. PubMed. Available at: [Link]

  • SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. PubMed. Available at: [Link]

  • Barnidipine Impurities and Related Compound. Veeprho. Available at: [Link]

  • Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. PubMed. Available at: [Link]

  • Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Technology Networks. Available at: [Link]

  • Liquid chromatography tandem mass spectrometry determination of prohibited diuretics and other acidic drugs in human urine. The Pharma Innovation. Available at: [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. Available at: [Link]

  • Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. National Institutes of Health. Available at: [Link]

  • (PDF) A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. Available at: [Link]

  • Determination of diuretic drugs in human urine using dispersive liquid-liquid microextraction by high performance liquid chromatography. Inha University. Available at: [Link]

  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. ResearchGate. Available at: [Link]

  • Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. MDPI. Available at: [Link]

  • Solid Bar Microextraction and HPLC/DAD Determination of Diuretic Drugs and its Application to Spiked Human Urine. ResearchGate. Available at: [Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PubMed Central, National Institutes of Health. Available at: [Link]

  • Salt-Induced Homogeneous Liquid–Liquid Microextraction of Piroxicam and Meloxicam from Human Urine Prior to Their Determination by HPLC-DAD. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging Barnidipine-d4 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of Barnidipine-d4 as a crucial tool in the study of Barnidipine's metabolism and pharmacokinetics. This document delves into the scientific rationale, detailed experimental protocols, and data interpretation, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of Barnidipine and Its Metabolic Profile

Barnidipine is a potent, long-acting calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by extensive metabolism.[3][4] Barnidipine's mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5][6]

The drug undergoes significant first-pass metabolism, primarily in the liver, which results in low absolute bioavailability.[3][4] Studies have shown that the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily, plays a major role in its biotransformation.[7][8][9] The primary metabolic pathways include oxidation of the dihydropyridine ring, hydrolysis of the methyl ester, and N-debenzylation of the side chain.[7][10] Given this extensive metabolism, a thorough understanding of these pathways is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safety and efficacy of the drug.

The "Gold Standard": Why Barnidipine-d4 is Essential for Bioanalysis

In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is indispensable for achieving accurate and precise results.[11] A stable isotope-labeled (SIL) internal standard, such as Barnidipine-d4, is considered the "gold standard" for these applications.[12][13]

The Rationale for Using a Deuterated Internal Standard:

  • Near-Identical Physicochemical Properties: Barnidipine-d4 is chemically identical to Barnidipine, with the only difference being the substitution of four hydrogen atoms with deuterium. This ensures that it behaves almost identically during sample preparation, chromatography, and ionization.[12]

  • Correction for Matrix Effects and Sample Variability: Biological matrices (e.g., plasma, urine) are complex and can interfere with the ionization of the analyte, a phenomenon known as matrix effect. By co-eluting with Barnidipine, Barnidipine-d4 experiences the same matrix effects, allowing for accurate correction.[12][14] It also compensates for any sample loss during extraction and preparation steps.[11]

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method by minimizing variations that can occur during the analytical process.[13][14] This is a critical requirement for regulatory submissions to agencies like the FDA and EMA.[15][16]

In Vitro Metabolism Studies: Unraveling Metabolic Pathways

In vitro models are powerful tools for the initial characterization of a drug's metabolic fate.[17] Human liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are widely used for this purpose.[18][19]

Protocol 1: Metabolic Stability of Barnidipine in Human Liver Microsomes

This protocol outlines the steps to determine the rate at which Barnidipine is metabolized by human liver microsomal enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Barnidipine.

Materials:

  • Barnidipine

  • Barnidipine-d4 (as internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Barnidipine (e.g., 1 mM in DMSO).

    • Prepare a working solution of Barnidipine (e.g., 100 µM in buffer).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard spiking solution (Barnidipine-d4 in ACN, e.g., 100 ng/mL).

  • Incubation:

    • Pre-warm the HLM suspension and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer.

    • Add the Barnidipine working solution to initiate the reaction (final substrate concentration typically 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold ACN with the internal standard (e.g., 150 µL). This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Barnidipine at each time point. The use of Barnidipine-d4 allows for accurate quantification by correcting for any analytical variability.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining Barnidipine versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Causality Behind Experimental Choices:

  • Microsomal Protein Concentration: The concentration is chosen to ensure a linear rate of metabolism over the incubation period.[17]

  • Substrate Concentration: A concentration below the Michaelis-Menten constant (Km) is typically used to ensure first-order kinetics.

  • Quenching: Ice-cold acetonitrile is used to abruptly stop the enzymatic reaction and precipitate proteins that could interfere with the analysis.

  • Internal Standard: Barnidipine-d4 is added during the quenching step to account for any variability in sample processing and analysis.[11]

Visualization of the In Vitro Metabolism Workflow:

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Barnidipine, HLM, NADPH) mix Combine HLM, Buffer, & Barnidipine reagents->mix is_sol Prepare IS Solution (Barnidipine-d4 in ACN) quench Quench with ACN containing Barnidipine-d4 is_sol->quench pre_incubate Pre-incubate (5 min) mix->pre_incubate start_rxn Add NADPH to Initiate Reaction pre_incubate->start_rxn sampling Withdraw Aliquots at Time Points start_rxn->sampling sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for in vitro metabolic stability assay.

Metabolite Identification

In addition to stability, in vitro systems are used to identify the metabolites formed. By analyzing the samples with high-resolution mass spectrometry, the masses of potential metabolites can be detected. The fragmentation patterns can then be compared to that of the parent drug (Barnidipine) to elucidate the structure of the metabolites. Barnidipine is known to be metabolized into several products, including an N-debenzylated product, a hydrolyzed product of the benzyl-pyrrolidine ester, and an oxidized product of the dihydropyridine ring.[8][20][21]

In Vivo Pharmacokinetic Studies: Assessing Drug Disposition in a Living System

In vivo pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[22][23] These studies provide critical data for determining appropriate dosing regimens and predicting human pharmacokinetics.[24]

Protocol 2: Single-Dose Pharmacokinetic Study of Barnidipine in Rats

This protocol describes a typical PK study in rats to determine key parameters like Cmax, Tmax, AUC, and bioavailability.

Objective: To characterize the pharmacokinetic profile of Barnidipine following oral and intravenous administration in rats.

Materials:

  • Barnidipine

  • Barnidipine-d4 (as internal standard)

  • Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Dosing vehicle (e.g., a solution suitable for oral and IV administration)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Acclimate the animals to the study conditions.

    • Divide the animals into two groups: intravenous (IV) and oral (PO).

    • Administer a single dose of Barnidipine to each animal (e.g., 1 mg/kg IV and 5 mg/kg PO).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at specified time points.

    • Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing anticoagulant and place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples.

    • Perform a protein precipitation extraction by adding a known volume of plasma (e.g., 50 µL) to a larger volume of ACN containing Barnidipine-d4 (e.g., 200 µL).

    • Vortex and centrifuge as described in the in vitro protocol.

    • Analyze the supernatant using a validated LC-MS/MS method.

Data Analysis and Key Parameters:

  • Pharmacokinetic Parameters: Using specialized software (e.g., Phoenix WinNonlin), calculate the following PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): Calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. Previous studies have shown that Barnidipine has low absolute bioavailability, suggesting significant first-pass metabolism.[3][4]

Trustworthiness of the Protocol: This protocol adheres to standard practices for preclinical pharmacokinetic studies and aligns with regulatory expectations.[25][26] The use of a cannulated model allows for serial blood sampling from the same animal, reducing biological variability and the number of animals required. The inclusion of Barnidipine-d4 is critical for ensuring the reliability of the bioanalytical data, which forms the foundation of the PK analysis.[13]

Visualization of Barnidipine's Metabolic Fate:

Barnidipine_Metabolism cluster_phase1 Phase I Metabolism (CYP3A) cluster_phase2 Phase II Metabolism Barnidipine Barnidipine Oxidation Oxidation of Dihydropyridine Ring (Pyridine Metabolite) Barnidipine->Oxidation CYP3A4/5 Hydrolysis_Ester Ester Hydrolysis Barnidipine->Hydrolysis_Ester CYP3A4/5 N_Debenzylation N-Debenzylation Barnidipine->N_Debenzylation CYP3A4/5 Conjugation Glucuronide Conjugation Oxidation->Conjugation Hydrolysis_Ester->Conjugation N_Debenzylation->Conjugation Excretion Excretion (Urine and Feces) Conjugation->Excretion

Sources

Topic: A GLP-Compliant Bioanalytical Method for the Quantification of Barnidipine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Foreword

This document provides a comprehensive guide to a robust, GLP-compliant bioanalytical method for the quantification of Barnidipine in human plasma. As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. Instead, this note is designed to elucidate the scientific rationale behind critical methodological choices, particularly the use of a stable isotope-labeled internal standard. We will explore how this choice is fundamental to achieving the level of data integrity and reliability demanded by global regulatory bodies. The protocols and validation data herein are presented as a self-validating system, grounded in the harmonized principles of the ICH M10 guideline, ensuring they are fit for purpose in pivotal nonclinical and clinical studies.[1][2][3]

Introduction: The Analytical Challenge of Barnidipine

Barnidipine is a potent dihydropyridine calcium channel blocker used in the treatment of hypertension.[4][5] Its therapeutic efficacy is achieved at very low plasma concentrations, often in the picogram per milliliter (pg/mL) range.[4][6] This characteristic presents a significant bioanalytical challenge: the need for a highly sensitive and selective assay to accurately define its pharmacokinetic (PK) profile.[6] Furthermore, studies supporting regulatory submissions must be conducted under the principles of Good Laboratory Practice (GLP), which mandates a rigorous framework to ensure the quality and integrity of non-clinical study data.[7][8][9]

The primary metabolic pathways for Barnidipine include ester hydrolysis, N-debenzylation, and oxidation of the dihydropyridine ring, leading to several metabolites.[10][11] A successful bioanalytical method must therefore be highly selective, capable of distinguishing the parent drug from its metabolites and other endogenous plasma components. This application note details a method that meets these challenges through the synergistic use of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and the principled use of a deuterated internal standard.

The Gold Standard: Why Use a Deuterated Internal Standard?

In quantitative LC-MS bioanalysis, an internal standard (IS) is used to correct for analytical variability. While a structural analog can be used, a stable isotope-labeled (SIL) analog of the analyte, such as Barnidipine-d5, is considered the gold standard.[12][13]

The justification is rooted in the principles of isotope dilution mass spectrometry. Barnidipine-d5 is chemically identical to Barnidipine, with the only difference being the replacement of five hydrogen atoms with deuterium.[12] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, but their physicochemical behaviors are virtually indistinguishable.

The core advantages are:

  • Correction for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement, unpredictably affecting the analyte signal. Because the SIL-IS co-elutes and experiences the exact same matrix effects as the analyte, the ratio of their peak areas remains constant, ensuring accurate quantification.[14]

  • Compensation for Extraction Variability: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS. This ensures that the analyte/IS ratio remains unaffected by recovery inconsistencies.

  • Improved Precision and Accuracy: By mitigating the most significant sources of error in LC-MS analysis, the use of a deuterated IS leads to superior precision and accuracy, a non-negotiable requirement for methods validated under GLP guidelines.[1][15]

The workflow for a GLP-compliant bioanalysis using a deuterated standard is a systematic process designed to ensure data integrity at every stage.

GLP Bioanalysis Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis & Reporting SampleReceipt Sample Receipt & Chain of Custody Spiking Spike Samples with Barnidipine-d5 (IS) SampleReceipt->Spiking SamplePrep Sample Preparation (Solid Phase Extraction) Spiking->SamplePrep LCMS UHPLC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing (Analyte/IS Ratio) LCMS->DataProc Report GLP-Compliant Reporting & Archiving DataProc->Report QA_Audit QA Unit Audit Report->QA_Audit

Caption: GLP Bioanalytical Workflow using an Internal Standard.

Detailed Bioanalytical Protocol

This protocol is for the quantification of Barnidipine in human plasma and is designed to be validated according to the International Council for Harmonisation (ICH) M10 guideline.[16][17]

Materials and Reagents
MaterialSource/Grade
Barnidipine Reference StandardUSP or equivalent (purity >99%)
Barnidipine-d5 (Internal Standard)Certified Supplier
Human Plasma (K2EDTA)Reputable Bio-supplier
AcetonitrileHPLC or LC-MS Grade
MethanolHPLC or LC-MS Grade
Formic AcidLC-MS Grade
WaterDeionized, 18 MΩ·cm
Solid Phase Extraction (SPE) Cartridgese.g., Mixed-mode Cation Exchange
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Barnidipine and Barnidipine-d5 in methanol to prepare individual stock solutions.

  • Calibration Standard (CS) Working Solutions: Serially dilute the Barnidipine stock solution with 50:50 acetonitrile:water to prepare working solutions for spiking into plasma.

  • Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of the Barnidipine stock.

  • Internal Standard (IS) Working Solution (e.g., 1 ng/mL): Dilute the Barnidipine-d5 stock solution with 50:50 acetonitrile:water.

Sample Preparation: Solid Phase Extraction (SPE)

The objective of SPE is to clean up the sample and concentrate the analyte, thereby reducing matrix effects and improving sensitivity.[4]

  • Aliquot: Transfer 200 µL of plasma sample (blank, CS, QC, or unknown) into a 96-well plate.

  • Spike IS: Add 25 µL of the IS working solution (1 ng/mL Barnidipine-d5) to all wells except the double blank (matrix blank).

  • Acidify: Add 200 µL of 4% phosphoric acid in water to each well and vortex.

  • Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the acidified plasma sample onto the SPE plate.

  • Wash:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v).

UHPLC-MS/MS Instrumentation and Conditions

The use of a sensitive triple quadrupole mass spectrometer is essential for achieving the required picogram-level detection.[18]

UHPLC Parameters
SystemUHPLC System (e.g., SCIEX ExionLC, Waters Acquity)
ColumnC18 Column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min)
0.0
0.5
2.0
2.5
2.6
3.5
Mass Spectrometer Parameters
SystemTriple Quadrupole MS (e.g., SCIEX QTRAP 6500+, TSQ Altis)
Ion SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Gas 155 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
SRM Transitions Q1 Mass (Da)
Barnidipine492.2
Barnidipine-d5497.2

Method Validation Under GLP

A bioanalytical method must be fully validated to demonstrate its reliability for its intended purpose.[17][19][20] The validation assesses selectivity, accuracy, precision, calibration curve, limits of quantitation, stability, and matrix effects according to regulatory guidelines.[1][15][21]

Calibration Curve and Linearity

The calibration curve demonstrates the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.

ParameterAcceptance Criteria (ICH M10)Typical Result
Rangee.g., 5 - 5000 pg/mLMeets Criteria
Regression ModelWeighted (1/x²) linear regressiony = 0.005x + 0.001
Correlation Coefficient (r²)≥ 0.990.9985
Back-calculated Conc.±15% of nominal (±20% at LLOQ)All points meet criteria
Accuracy and Precision

Intra- and inter-assay accuracy and precision are determined by analyzing QC samples at four levels: LLOQ, Low QC, Mid QC, and High QC.

| QC Level (pg/mL) | Intra-Assay (n=6) | | Inter-Assay (3 runs) | | | :--- | Mean Conc. (pg/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (pg/mL) | Accuracy (%) | Precision (%CV) | | LLOQ (5.0) | 5.1 | 102.0 | ≤20% (Result: 8.5) | 5.2 | 104.0 | ≤20% (Result: 11.2) | | Low (15.0) | 14.8 | 98.7 | ≤15% (Result: 6.1) | 15.3 | 102.0 | ≤15% (Result: 7.5) | | Mid (250) | 255.2 | 102.1 | ≤15% (Result: 4.5) | 248.1 | 99.2 | ≤15% (Result: 5.8) | | High (4000) | 3955.8 | 98.9 | ≤15% (Result: 3.8) | 4060.1 | 101.5 | ≤15% (Result: 4.9) | Acceptance Criteria: Accuracy within ±15% of nominal (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).[1][15]

Stability

Analyte stability must be demonstrated under expected study conditions.

Stability TestConditionAcceptance CriteriaResult
Freeze-Thaw 3 cycles, -20°C to RTMean conc. within ±15% of nominalPass
Short-Term (Bench-Top) 8 hours at Room Temp.Mean conc. within ±15% of nominalPass
Long-Term 90 days at -80°CMean conc. within ±15% of nominalPass
Post-Preparative 24 hours in Autosampler (10°C)Mean conc. within ±15% of nominalPass
Matrix Effect and Recovery

This experiment ensures that matrix components do not interfere with quantification. The use of a deuterated IS is critical for mitigating any observed matrix effects.

Caption: Analyte and its Stable Isotope-Labeled Internal Standard.

ParameterBarnidipineBarnidipine-d5
Recovery (%) ~85%~87%
Matrix Factor 0.950.96
IS-Normalized Matrix Factor \multicolumn{2}{c}{0.99}
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%.[1]

Conclusion

This application note outlines a highly sensitive, selective, and robust UHPLC-MS/MS method for the quantification of Barnidipine in human plasma. The protocol is designed for a GLP environment and adheres to the stringent validation requirements of the ICH M10 guideline. The cornerstone of this method's reliability is the use of a deuterated internal standard, Barnidipine-d5, which effectively compensates for analytical variability, ensuring the generation of high-quality data suitable for supporting regulatory submissions. The validation data presented confirms that the method is fit-for-purpose, capable of providing accurate and precise results for pharmacokinetic studies.

References

  • ICH M10 Bioanalytical Method Validation. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Ishizaki, T., et al. (1997). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • Teramura, T., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica. Retrieved from [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Teramura, T., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Taylor & Francis Online. Retrieved from [Link]

  • Teramura, T., et al. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. PubMed. Retrieved from [Link]

  • G., Sravan Kumar, et al. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Good Laboratory Practices for Bioanalytical Laboratories. Retrieved from [Link]

  • Napa Delhiraj & Sockalingam Anbazhagan. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • American Society for Mass Spectrometry. (n.d.). Introduction to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link]

  • Teramura, T., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. PubMed. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content (Presentation). Retrieved from [Link]

  • Michael, E., et al. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC. Retrieved from [Link]

  • Liveon Biolabs. (n.d.). Step-by-Step Guide to Sample Analysis in GLP-Compliant Studies. Retrieved from [Link]

  • Sword Bio. (2025). Preparing for GLP & GCLP Compliance in Bioanalytical Studies. Retrieved from [Link]

  • Yu, M. Q. (2019). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. Globe Thesis. Retrieved from [Link]

Sources

Quantitative Bioanalysis of Barnidipine and its Deuterated Analogue by LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Barnidipine is a potent, long-acting dihydropyridine calcium channel blocker utilized in the management of hypertension.[1] Its therapeutic efficacy is achieved at very low plasma concentrations, necessitating highly sensitive and selective analytical methods for pharmacokinetic and toxicokinetic studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.

This application note provides a comprehensive guide to the quantitative analysis of barnidipine in human plasma, employing a stable isotope-labeled internal standard (SIL-IS), specifically barnidipine-d5. The use of a deuterated analogue is critical for robust and reliable quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering detailed mass spectrometry settings, a step-by-step sample preparation workflow, and optimized chromatographic conditions. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation as outlined by the FDA and EMA.[5][6][7][8]

Principles of the Method

The method described employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both barnidipine and its deuterated internal standard, barnidipine-d5. Sample clean-up and analyte enrichment are achieved through Solid-Phase Extraction (SPE), a robust technique for removing endogenous plasma components that can interfere with the analysis. Chromatographic separation is performed using Hydrophilic Interaction Liquid Chromatography (HILIC), which can offer unique selectivity for certain compounds.

The Critical Role of a Deuterated Internal Standard

A stable isotope-labeled internal standard, such as barnidipine-d5, is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium atoms.[4] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[3] This co-elution and similar behavior effectively corrects for potential analyte loss during sample processing and mitigates the impact of ion suppression or enhancement from the biological matrix, leading to higher accuracy and precision.[3]

Experimental Protocols

Materials and Reagents
  • Barnidipine hydrochloride reference standard

  • Barnidipine-d5 internal standard

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric reversed-phase)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve barnidipine and barnidipine-d5 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the barnidipine stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the barnidipine-d5 stock solution in the same diluent to achieve a final concentration appropriate for spiking into all samples (e.g., 50 ng/mL).

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate barnidipine working standards to prepare CCs and QCs at various concentrations (e.g., LLOQ, low, mid, high).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of basic drugs like barnidipine from plasma using a polymeric SPE sorbent.[5]

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution and vortex briefly. Add 200 µL of 2% ammonium hydroxide in water and vortex to mix. This step ensures the basic analyte is in a neutral state to better retain on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 200 µL Plasma add_is Add 20 µL IS plasma->add_is add_nh4oh Add 200 µL 2% NH4OH add_is->add_nh4oh vortex1 Vortex add_nh4oh->vortex1 condition Condition (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash (5% Methanol) load->wash elute Elute (Acetonitrile) wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for barnidipine from plasma.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC)
ParameterRecommended ConditionRationale
Column Phenomenex Luna HILIC (150 x 4.6 mm, 3.0 µm)[1]HILIC columns provide alternative selectivity to traditional C18 columns and can be advantageous for retaining and separating compounds with some degree of polarity.[9]
Mobile Phase 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile[1]A high percentage of organic solvent is typical for HILIC mode, and the buffer provides a source of protons for good ionization in positive ESI mode.
Flow Rate 500 µL/min[1]A standard flow rate compatible with the column dimensions and providing good chromatographic efficiency.
Column Temp. 40°C[1]Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Vol. 10 µL[1]
Elution Mode Isocratic[1]Simplifies the method and can provide robust and reproducible retention times.
Mass Spectrometry (MS)

The following settings are based on a SCIEX QTRAP 6500+ system and should be optimized for the specific instrument in use.[1]

Source and Gas Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
IonSpray Voltage 3200 V
Temperature 600°C
Curtain Gas (CUR) 30
Ion Source Gas 1 (GS1) 60
Ion Source Gas 2 (GS2) 60
Dwell Time 200 ms

Analyte and Internal Standard MRM Transitions and Compound Parameters:

CompoundQ1 (m/z)Q3 (m/z)DP (V)CE (V)
Barnidipine 492.2315.110025
Barnidipine-d5 497.4315.110025

DP = Declustering Potential; CE = Collision Energy

Fragmentation parent Barnidipine Precursor Ion [M+H]+ = 492.2 fragment Product Ion m/z = 315.1 parent->fragment Collision Energy (CE) is_parent Barnidipine-d5 Precursor Ion [M+H]+ = 497.4 is_fragment Product Ion m/z = 315.1 is_parent->is_fragment Collision Energy (CE)

Caption: MRM fragmentation of Barnidipine and its deuterated analogue.

Data Analysis and Method Validation

The quantification of barnidipine should be performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used for bioanalytical assays.

The developed method should be fully validated according to regulatory guidelines from agencies such as the FDA and EMA.[5][6][7][8] Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and regression model.

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision at LLOQ, LQC, MQC, and HQC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Measure the extraction efficiency of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of barnidipine in human plasma using its deuterated internal standard. The combination of a highly efficient solid-phase extraction protocol, optimized HILIC chromatography, and specific tandem mass spectrometry settings allows for the sensitive, selective, and reliable determination of barnidipine. The principles and protocols outlined herein offer a solid foundation for researchers in clinical and preclinical studies, ensuring high-quality bioanalytical data that meets regulatory standards.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • LabRulez LCMS. (n.d.). Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • ResearchGate. (n.d.). Multiple-reaction monitoring (MRM) transitions, declustering potentials.... [Link]

  • Bioanalysis Zone. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • National Institutes of Health. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • National Institutes of Health. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

Sources

Application Notes and Protocols for the Extraction of Barnidipine from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Barnidipine Quantification

Barnidipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its therapeutic efficacy is dependent on achieving and maintaining specific concentrations in the bloodstream. Therefore, the accurate quantification of barnidipine in biological matrices such as plasma, blood, and urine is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a comprehensive guide to the most effective sample extraction techniques for barnidipine, ensuring reliable and reproducible results for downstream analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Barnidipine is characterized by its high lipophilicity and extensive binding to plasma proteins (89-95%), primarily albumin.[2][3] It also binds to erythrocytes at a rate of 26-32%.[2][3] These physicochemical properties present unique challenges for its extraction from complex biological samples. The goal of any sample preparation technique is to efficiently isolate the analyte of interest from interfering endogenous components, such as proteins, lipids, and salts, which can suppress ionization in the mass spectrometer and lead to inaccurate results.

This guide will delve into the two most prevalent and effective extraction methodologies for barnidipine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). We will explore the theoretical underpinnings of each technique, provide detailed step-by-step protocols, and discuss critical parameters for method validation to ensure the generation of high-quality, regulatory-compliant data.

Part 1: Foundational Principles of Barnidipine Extraction

The choice of an appropriate extraction method is dictated by the physicochemical properties of barnidipine and the nature of the biological matrix. Understanding these factors is key to developing a robust and efficient sample preparation workflow.

Physicochemical Properties of Barnidipine
PropertyValue/DescriptionImplication for Extraction
Molecular Weight 491.544 g/mol [1]Standard for small molecule extraction.
LogP High (lipophilic)[4]Favorable for reversed-phase SPE and LLE with nonpolar organic solvents.
pKa 7.91 (strong base)[2]Allows for manipulation of pH to control the ionization state and enhance extraction efficiency.
Protein Binding 89-95%[2][3]Requires a protein precipitation or disruption step prior to extraction to release the drug.
Solubility Slightly soluble in water, soluble in methanol.[2][5]Influences the choice of reconstitution solvents.

The high protein binding of barnidipine necessitates a preliminary step to disrupt the protein-drug interaction. This is typically achieved through the addition of an acid (like ortho-phosphoric acid) or an organic solvent (like acetonitrile). The lipophilic nature of barnidipine makes it an ideal candidate for reversed-phase SPE, where it will be retained on a nonpolar sorbent, or for LLE into a water-immiscible organic solvent. Its basic nature allows for pH manipulation to ensure it is in a neutral, more organic-soluble state during extraction.

Part 2: Detailed Extraction Protocols

The following sections provide detailed protocols for Solid-Phase Extraction and Liquid-Liquid Extraction of barnidipine from human plasma. These protocols are designed to be a starting point for method development and should be optimized and validated for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. For barnidipine, a reversed-phase SPE cartridge is typically employed.

Workflow for Solid-Phase Extraction of Barnidipine

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Acidification/Protein Precipitation) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol followed by Water) conditioning->loading washing Washing (e.g., Methanol/Water mixture) loading->washing elution Elution (e.g., Acetonitrile) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A step-by-step workflow of the Solid-Phase Extraction (SPE) method.

Materials and Reagents:

  • Human plasma

  • Barnidipine reference standard

  • Internal Standard (IS) solution (e.g., Barnidipine-d5)[6]

  • Methanol (HPLC grade)[7]

  • Acetonitrile (HPLC grade)[7]

  • Water (LC-MS grade)[7]

  • Formic acid (LC-MS grade)[7]

  • Ortho-phosphoric acid (2% in water)[6]

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • To a 500 µL aliquot of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., Barnidipine-d5).[6]

    • Vortex mix for 10 seconds.

    • Add 500 µL of 2% ortho-phosphoric acid in water to precipitate proteins and adjust the pH.[6]

    • Vortex mix thoroughly for 30 seconds.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a methanol:water solution (e.g., 35:65 v/v) to remove polar interferences.[7]

  • Elution:

    • Elute the barnidipine and internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Acetonitrile: 0.05% Formic acid, 60:40 v/v).[7][8]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For barnidipine, a nonpolar organic solvent is used to extract it from the aqueous biological matrix.

Workflow for Liquid-Liquid Extraction of Barnidipine

LLE_Workflow start Start: Plasma Sample alkalinization Sample Alkalinization (e.g., with NaOH) start->alkalinization extraction Addition of Organic Solvent (e.g., Diethyl Ether) & Vortexing alkalinization->extraction centrifugation Centrifugation (Phase Separation) extraction->centrifugation separation Transfer of Organic Layer centrifugation->separation evaporation Evaporation to Dryness separation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A step-by-step workflow of the Liquid-Liquid Extraction (LLE) method.

Materials and Reagents:

  • Human plasma

  • Barnidipine reference standard

  • Internal Standard (IS) solution (e.g., Benidipine-d5, a structural analog, can be used)[9]

  • Diethyl ether (Analytical grade)[9]

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)[9]

  • Methanol (HPLC grade)[9]

  • Acetonitrile (HPLC grade)[9]

  • Mobile phase for reconstitution

Step-by-Step Protocol:

  • Sample Preparation:

    • To a 1.0 mL aliquot of plasma in a clean polypropylene tube, add a specified volume of the internal standard working solution (e.g., 20 µL of 100 ng/mL benidipine-d5).[9]

    • Vortex the tube briefly.

  • Alkalinization:

    • Add a small volume of 0.1 M NaOH to raise the pH of the plasma sample. This ensures that barnidipine is in its neutral, more organic-soluble form. The exact volume should be optimized.

  • Extraction:

    • Add 5 mL of diethyl ether to the tube.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of barnidipine into the organic phase.

  • Phase Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Separation of Organic Layer:

    • Carefully transfer the upper organic layer (diethyl ether) to a clean tube, avoiding any contamination from the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.[9]

Part 3: Method Validation and Performance Characteristics

A robust bioanalytical method requires thorough validation to ensure its reliability. The following parameters, based on FDA and EMA guidelines, should be assessed for any barnidipine extraction method.

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.A linear regression with a correlation coefficient (r²) of ≥ 0.99.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Should be consistent, precise, and reproducible. Mean extraction recovery for barnidipine has been reported to be more than 61%.[7]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration after storage under various conditions (freeze-thaw, short-term, long-term).[7]

Conclusion

The successful quantification of barnidipine in biological matrices is critically dependent on the sample preparation step. Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable and effective techniques when properly optimized and validated. The choice between SPE and LLE will depend on factors such as the desired level of sample clean-up, sample throughput requirements, and available laboratory resources. SPE generally offers higher selectivity and cleaner extracts, while LLE can be a simpler and more cost-effective option. The detailed protocols and validation guidance provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals to establish reliable and reproducible methods for barnidipine bioanalysis.

References

  • Talari, G. R., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. RASAYAN Journal of Chemistry, 12(1), 389-401. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical Analytica Acta, 6(7). [Link]

  • SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents. [Link]

  • PubChem. (n.d.). Barnidipine. National Center for Biotechnology Information. [Link]

  • Geneesmiddeleninformatiebank. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAAM VAN HET GENEESMIDDEL Barnidipine HCl Sigillata 10 mg, harde capsules met gereguleerde. [Link]

  • Wikipedia. (2023, December 2). Barnidipine. [Link]

  • PubMed. (2025). Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. [Link]

  • SCIEX. (n.d.). Método LC-MS/MS Altamente Sensible para la Cuantificación de Barnidipino en Plasma Humano. [Link]

  • ResearchGate. (2015). (PDF) A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference in Barnidipine-d4 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Barnidipine using its deuterated internal standard, Barnidipine-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to isotopic interference and other analytical challenges encountered during LC-MS/MS analysis. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and accuracy of your pharmacokinetic and metabolic studies.

Introduction to Isotopic Interference with Barnidipine-d4

In quantitative bioanalysis by LC-MS/MS, stable isotope-labeled (SIL) internal standards, such as Barnidipine-d4, are the gold standard for ensuring accuracy and precision.[1][2] The fundamental principle is that the SIL internal standard (IS) is chemically identical to the analyte, leading to similar behavior during sample extraction, chromatography, and ionization.[1] However, the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in both the analyte and the IS can lead to overlapping mass signals, a phenomenon known as isotopic interference or crosstalk.

This guide will address the nuances of isotopic interference in the context of Barnidipine-d4 analysis, providing a structured approach to troubleshooting and method optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm observing a signal for Barnidipine-d4 in my blank matrix samples (without IS). What could be the cause?

A1: Understanding "Crosstalk" from Analyte to Internal Standard

This phenomenon, often referred to as "crosstalk," is a classic example of isotopic interference. The signal you are observing is likely from the naturally occurring isotopes of the unlabeled Barnidipine present at high concentrations in your samples, contributing to the signal in the mass channel of Barnidipine-d4.

Troubleshooting Workflow:

  • Confirm the Source:

    • Prepare a high-concentration solution of unlabeled Barnidipine in a clean solvent (e.g., methanol or acetonitrile) without the d4-internal standard.

    • Infuse this solution directly into the mass spectrometer and monitor the mass transition for Barnidipine-d4.

    • The presence of a signal confirms that the interference is from the unlabeled analyte.

  • Mitigation Strategies:

    • Chromatographic Separation: Ensure baseline separation between Barnidipine and Barnidipine-d4. While they are expected to co-elute, even slight differences in retention time due to the deuterium isotope effect can be exploited if the peak shapes are sufficiently narrow.

    • Optimize Mass Spectrometry Parameters:

      • Select a More Specific Transition: If possible, choose a fragment ion for Barnidipine-d4 that is less prone to isotopic overlap from the parent Barnidipine.

      • Increase Mass Resolution: If using a high-resolution mass spectrometer, increasing the resolution can help distinguish between the analyte and interfering isotopic peaks.

    • Lower the Concentration of the Internal Standard: A lower concentration of Barnidipine-d4 will reduce its contribution to the analyte's signal.

Visualizing the Workflow:

A Signal for Barnidipine-d4 in Blank Matrix B Prepare High-Concentration Unlabeled Barnidipine Solution A->B C Direct Infusion into Mass Spectrometer B->C D Monitor Barnidipine-d4 Mass Transition C->D E Signal Present? D->E F Optimize Chromatographic Separation E->F Yes I Issue Resolved E->I No (Consider other contamination sources) G Select More Specific MS/MS Transition F->G H Lower Internal Standard Concentration G->H H->I

Caption: Troubleshooting workflow for Barnidipine-d4 signal in blank matrix.

Q2: My calibration curve for Barnidipine is non-linear at the upper and lower limits of quantification (ULOQ and LLOQ). Could this be related to isotopic interference?

A2: The Impact of Bidirectional Interference

Yes, non-linearity, particularly at the extremes of the calibration curve, can be a symptom of bidirectional isotopic interference.

  • At the ULOQ: High concentrations of unlabeled Barnidipine can contribute significantly to the Barnidipine-d4 signal, artificially inflating the internal standard response and causing a negative bias in the calculated analyte concentration.

  • At the LLOQ: The isotopic contribution from the Barnidipine-d4 internal standard to the unlabeled Barnidipine signal can become significant relative to the low analyte concentration, leading to a positive bias.

Troubleshooting Protocol:

  • Assess the Contribution of IS to Analyte Signal:

    • Prepare a sample containing only the Barnidipine-d4 internal standard at the working concentration in the blank matrix.

    • Analyze this sample and measure the peak area in the mass channel for the unlabeled Barnidipine.

    • Calculate the percentage contribution of the IS to the analyte signal at the LLOQ. A contribution of >5% is generally considered significant and requires mitigation.

  • Assess the Contribution of Analyte to IS Signal:

    • Prepare a sample containing unlabeled Barnidipine at the ULOQ concentration in the blank matrix (without the internal standard).

    • Analyze this sample and measure the peak area in the mass channel for Barnidipine-d4.

    • Calculate the percentage contribution of the analyte to the IS signal relative to the average IS response in your calibration standards.

Data Summary for Assessing Interference:

Scenario Sample Composition Measurement Acceptance Criteria
IS to AnalyteBlank Matrix + Barnidipine-d4 (Working Conc.)Peak Area of Barnidipine< 5% of LLOQ Response
Analyte to ISBlank Matrix + Barnidipine (ULOQ Conc.)Peak Area of Barnidipine-d4< 5% of Average IS Response

Mitigation Strategies:

  • Adjust Internal Standard Concentration: If the IS contributes significantly to the analyte signal at the LLOQ, consider lowering the IS concentration.

  • Mathematical Correction: A methodology for the accurate calculation and mitigation of isotopic interferences can be applied.[3] However, this should be used with caution and be well-documented and validated.

  • Use a Higher Labeled Internal Standard: If available, an internal standard with a higher degree of deuteration (e.g., d7 or d9) will have a greater mass difference from the analyte, reducing the likelihood of isotopic overlap.

Q3: I'm observing a slight shift in the retention time of Barnidipine-d4 relative to Barnidipine. Is this normal, and can it affect my results?

A3: The Deuterium Isotope Effect and its Consequences

A small retention time shift between an analyte and its deuterated internal standard is known as the "deuterium isotope effect" and is not uncommon. This effect is more pronounced with a greater number of deuterium atoms. While often negligible, this shift can become problematic if it leads to differential matrix effects.[4][5]

Potential Issues Arising from Retention Time Shifts:

  • Differential Ion Suppression/Enhancement: If the analyte and IS elute at slightly different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, compromising the accuracy of quantification.[5]

  • Inaccurate Peak Integration: If the integration parameters are not optimized to account for the shift, it can lead to inconsistent peak area ratios.

Troubleshooting and Best Practices:

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient slope to ensure both compounds elute in a region with minimal matrix effects.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to minimize the retention time difference.

  • Evaluate Matrix Effects:

    • Perform a post-column infusion experiment to map regions of ion suppression/enhancement in your chromatogram.

    • Ensure that both Barnidipine and Barnidipine-d4 elute in a region of consistent ionization.

Visualizing the Impact of Retention Time Shift:

cluster_0 Ideal Co-elution cluster_1 With Retention Time Shift A Analyte and IS Elute Simultaneously B Experience Identical Matrix Effects A->B C Accurate Quantification B->C D Analyte and IS Elute at Different Times E Experience Differential Matrix Effects D->E F Inaccurate Quantification E->F

Caption: Impact of retention time shift on quantification accuracy.

Q4: My Barnidipine-d4 internal standard appears to be unstable, showing a decreasing response over time in prepared samples. What could be the cause?

A4: Investigating Internal Standard Stability

While deuterated standards are generally stable, instability can arise from several factors, particularly back-exchange of deuterium atoms with protons from the sample matrix or solvent.[4]

Potential Causes and Solutions:

  • Location of Deuterium Labels: Deuterium atoms on labile positions (e.g., hydroxyl, amine, or acidic protons) are more prone to exchange. Ensure your Barnidipine-d4 is labeled on stable positions (e.g., aromatic rings or alkyl chains).

  • Sample pH and Storage Conditions: Extreme pH values or prolonged storage at room temperature can accelerate back-exchange.

    • Protocol: Conduct a stability study by preparing QC samples and storing them under different conditions (e.g., 4°C, room temperature, -20°C, -80°C) for varying durations. Analyze the samples and monitor the IS response.

  • In-source Instability: In some cases, deuterium loss can occur within the mass spectrometer's ion source.[4]

    • Troubleshooting: Modify ion source parameters such as temperature and voltages to minimize in-source degradation.

Barnidipine Metabolism Considerations:

It is also crucial to consider the metabolic pathways of Barnidipine. The primary metabolic routes include hydrolysis of the ester groups and oxidation of the dihydropyridine ring.[6][7][8] Ensure that the deuterium labels are not on a metabolically active site, as this could lead to the loss of the label and the formation of an unlabeled metabolite that could potentially interfere with the analyte of interest.

References

  • Kobayashi, H., et al. (1996). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 26(2), 177-87. [Link]

  • Ji, A. J., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 25(8), 1055-62. [Link]

  • Kobayashi, H., et al. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 177-87. [Link]

  • National Center for Biotechnology Information. (n.d.). Barnidipine. In PubChem Compound Database. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-52. [Link]

  • Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]

Sources

Technical Support Center: Matrix Effects in the Bioanalysis of Barnidipine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of barnidipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. Here, we move beyond generic advice to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating matrix effects specific to barnidipine and its internal standard. Our goal is to equip you with the expertise to develop robust, accurate, and reliable bioanalytical methods.

Introduction to Matrix Effects in Barnidipine Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] For barnidipine, typically analyzed in human plasma, this includes a complex mixture of proteins, salts, lipids (notably phospholipids), and endogenous metabolites.[2] A matrix effect is the alteration of the ionization efficiency of barnidipine and its internal standard (IS) by these co-eluting matrix components.[2][3] This phenomenon, most commonly ion suppression , can lead to a significant loss of signal, compromising assay sensitivity, accuracy, and reproducibility.[4][5] Less frequently, ion enhancement may occur.

Understanding and controlling for matrix effects is not merely a suggestion but a regulatory requirement for bioanalytical method validation, as stipulated by agencies like the U.S. Food and Drug Administration (FDA).[6][7] This guide will provide a structured approach to systematically address these challenges.

Troubleshooting Guide: From Problem to Protocol

This section addresses common issues encountered during the bioanalysis of barnidipine that are often symptomatic of underlying matrix effects.

Issue 1: Poor Sensitivity and Inconsistent Results at the Lower Limit of Quantification (LLOQ)

Symptoms:

  • The signal for barnidipine at the LLOQ is weak or undetectable.

  • High variability (%CV > 20%) in replicate LLOQ samples.

  • The signal-to-noise ratio is consistently below the accepted threshold (typically < 5).

Root Cause Analysis: This is a classic sign of significant ion suppression.[4] Endogenous components from the plasma, particularly phospholipids, are likely co-eluting with barnidipine and competing for ionization in the MS source. Protein precipitation (PPT), while simple, is often insufficient to remove these interfering species, leading to what is known as "the phospholipid problem."[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor LLOQ performance.

Mitigation Protocols:

  • Protocol 1: Implement Solid-Phase Extraction (SPE) SPE is a highly effective technique for removing phospholipids and other interferences.[9][10] For barnidipine, a lipophilic molecule, a mixed-mode polymeric SPE sorbent that combines reversed-phase and ion-exchange mechanisms is recommended for cleaner extracts.[8]

    Step-by-Step SPE Protocol (Example):

    • Sorbent Selection: Choose a mixed-mode cation exchange polymeric sorbent.

    • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Load the pretreated sample onto the cartridge.

    • Washing: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.

    • Elution: Elute barnidipine and the IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

  • Protocol 2: Optimize Chromatography to Separate from Phospholipids If SPE is not feasible, chromatographic optimization can separate barnidipine from the bulk of the phospholipid elution zone.[8]

    • Gradient Modification: Introduce a steeper gradient at the beginning of the run to elute polar interferences, and then a shallower gradient around the retention time of barnidipine to improve resolution.

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of basic analytes relative to phospholipids.[8]

    • UPLC/UHPLC: Using columns with smaller particle sizes can significantly improve peak resolution and reduce matrix effects.[8]

Issue 2: Internal Standard (IS) Signal is Erratic and Unstable Across Samples

Symptoms:

  • The peak area of the IS varies significantly (>15% CV) across a batch of samples.

  • The analyte/IS area ratio is inconsistent, leading to poor accuracy and precision.

Root Cause Analysis: This indicates that the IS is not adequately compensating for the matrix effect.[2] This can happen for two primary reasons:

  • Inappropriate IS: A structural analog IS may have different chromatographic behavior or ionization efficiency compared to barnidipine, causing it to experience a different degree of ion suppression.

  • Differential Matrix Effects: The composition of the matrix can vary between individual samples, leading to what is known as relative matrix effect.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unstable internal standard signal.

Mitigation Protocols:

  • Protocol 3: The Gold Standard - Using a Stable Isotope-Labeled (SIL) Internal Standard The most effective way to combat matrix effects is to use a SIL version of the analyte, such as barnidipine-d5.[3][11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement.[2] This ensures that the analyte/IS ratio remains constant, providing accurate quantification.

  • Protocol 4: Post-Column Infusion to Diagnose Matrix Effects If a SIL-IS is in use and problems persist, a post-column infusion experiment can identify the retention times where matrix components are causing ion suppression.[12][13]

    • Setup: Tee a syringe pump infusing a constant flow of barnidipine solution into the LC flow stream between the analytical column and the MS source.

    • Experiment: While infusing, inject a blank, extracted plasma sample.

    • Analysis: Monitor the barnidipine signal. A stable baseline will be observed initially. Any dip in this baseline indicates a region of ion suppression caused by eluting matrix components.[13] If this dip coincides with the retention time of your analyte, your chromatographic method needs further optimization to separate barnidipine from this zone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact barnidipine bioanalysis? A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components in the sample matrix.[3] In barnidipine bioanalysis using LC-MS/MS, this primarily manifests as ion suppression, where endogenous components in plasma, such as phospholipids, compete with barnidipine for ionization, leading to a reduced signal. This can result in inaccurate and imprecise quantification.[4]

Q2: What is the best internal standard for barnidipine analysis? A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as barnidipine-d5.[11] A SIL-IS has nearly identical chemical and physical properties to barnidipine, meaning it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate correction and reliable quantification.[2] If a SIL-IS is unavailable, a structural analog may be used, but it must be rigorously validated to ensure it adequately tracks the analyte's behavior.

Q3: What are the most common sample preparation techniques to mitigate matrix effects for barnidipine? A3: The most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[12]

  • SPE: Generally provides the cleanest extracts by using a solid sorbent to selectively retain barnidipine while washing away interfering components.[9][14]

  • LLE: Uses immiscible solvents (e.g., diethyl ether or methyl tert-butyl ether) to extract barnidipine from the plasma matrix.[11]

  • PPT: The simplest method, but often the least effective at removing phospholipids, which are major contributors to matrix effects.[8]

Q4: How do I quantitatively assess the matrix effect according to regulatory guidelines? A4: The FDA guidance on bioanalytical method validation requires a quantitative assessment of matrix effects.[6] This is typically done by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration.

Matrix Factor (MF) Calculation: The matrix factor is calculated for at least six different lots of biological matrix at low and high QC concentrations.

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

The coefficient of variation (%CV) of the internal standard-normalized matrix factor should be ≤15%.[15]

Data Summary Table:

ParameterAcceptance Criteria (FDA)Common Cause of Failure
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 blank matrix lots.[6]Endogenous matrix components, metabolites.
Matrix Factor (%CV) The CV of the IS-normalized matrix factor should be ≤15%.[15]Inconsistent ion suppression/enhancement between different matrix lots.
Recovery Not strictly defined, but should be consistent and reproducible.Inefficient extraction procedure.
Precision & Accuracy Within ±15% (±20% at LLOQ) for QC samples.[7]Uncompensated matrix effects, poor internal standard performance.

Q5: Can changing my LC-MS/MS instrument settings help reduce matrix effects? A5: While sample preparation and chromatography are the primary tools, optimizing MS parameters can help. For instance, ensuring the ion source parameters (e.g., gas flows, temperature) are optimized for barnidipine can improve ionization efficiency.[16] However, these adjustments cannot eliminate the root cause, which is the presence of co-eluting interferences. Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce susceptibility to matrix effects, but this is analyte-dependent and may result in a loss of sensitivity for barnidipine.[5]

References

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Rajput, S. J., et al. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Waters Corporation. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Xu, R. N., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]

  • Gerssen, A., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Ghaffari, R., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • Lee, H. W., et al. (2004). Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • Alwsci. (n.d.). Common Failures And Solutions Of Ion Chromatograph Suppressors. [Link]

  • Gerssen, A., et al. (2009). Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • HRAM. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutica Analytica Acta. [Link]

  • Talari, G. R., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDICATING. RASAYAN Journal of Chemistry. [Link]

  • MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. [Link]

  • SCIEX. (n.d.). Método LC-MS/MS Altamente Sensible para la Cuantificación de Barnidipino en Plasma Humano. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • PubMed. (n.d.). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. [Link]

  • PubMed. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Bioanalytical Method for Simultaneous Quantification of Anti-Hypertensive Drugs by Using HPLC. [Link]

  • National Institutes of Health. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. [Link]

  • National Institutes of Health. (2022). A Non-Invasive Method for Detection of Antihypertensive Drugs in Biological Fluids: The Salivary Therapeutic Drug Monitoring. [Link]

  • American Heart Association. (2020). Adherence to Antihypertensive Drugs Assessed by Hyphenated High‐Resolution Mass Spectrometry Analysis of Oral Fluids. [https://www.ahajournals.org/doi/10.1161/JAHA.120.016 adherence]([Link] adherence)

  • International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

Sources

Technical Support Center: Analysis of Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Barnidipine-d4 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during LC-MS analysis, with a specific focus on preventing in-source fragmentation. Our approach is rooted in explaining the 'why' behind the 'how,' ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is in-source fragmentation and why is it a problem for Barnidipine-d4 analysis?

A1: Understanding the Phenomenon

In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte ion within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1] This occurs in the intermediate pressure region between the atmospheric pressure ESI probe and the high vacuum of the mass analyzer.[1] Energetic collisions between the newly formed Barnidipine-d4 ions and residual solvent vapor or drying gas molecules cause them to fragment.

This is particularly problematic for quantitative analysis for two main reasons:

  • Loss of Precursor Ion Signal: The goal of most quantitative LC-MS/MS methods is to monitor a specific transition from a precursor ion (in this case, the protonated molecule of Barnidipine-d4, [M+H]⁺) to a specific product ion. If the precursor ion fragments before it even enters the mass analyzer, its intensity is diminished, leading to reduced sensitivity and inaccurate quantification.

  • Quantitative Inaccuracy: If the in-source fragment happens to have the same mass-to-charge ratio (m/z) as a product ion selected for your MRM transition, it can artificially inflate the product ion signal, leading to a loss of correlation between the precursor and product, and ultimately, inaccurate results.

For a molecule like Barnidipine, which belongs to the dihydropyridine class, a common fragmentation pathway is the loss of ester groups.[2] Uncontrolled fragmentation in the source can compromise the integrity of your analysis.

Q2: I'm observing a weak signal for my Barnidipine-d4 precursor ion and an unusually strong fragment ion peak. How do I diagnose and confirm in-source fragmentation?

A2: A Systematic Diagnostic Workflow

Observing a weak precursor ion alongside a strong fragment ion that you would typically expect to see in an MS/MS experiment is a classic symptom of in-source fragmentation. Here is a systematic workflow to confirm this phenomenon.

Experimental Protocol: Diagnosing In-Source Fragmentation

  • Infuse the Analyte: Prepare a solution of this compound (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump. This provides a stable signal to work with, independent of chromatography.

  • Acquire in Full Scan Mode: Set the mass spectrometer to acquire data in full scan mode (e.g., m/z 100-600) to observe all ions being generated.

  • Ramp the Cone Voltage: This is the most critical step. The cone voltage (also known as fragmentor voltage or declustering potential, depending on the instrument vendor) directly controls the energy of the ions as they enter the mass spectrometer.[1][3]

    • Start with a very low cone voltage (e.g., 10-20 V). At this setting, you should primarily see the protonated molecular ion [M+H]⁺ for Barnidipine-d4.

    • Gradually increase the cone voltage in steps (e.g., 10 V increments) while observing the mass spectrum in real-time.

  • Observe the Spectral Changes: As you increase the cone voltage, you will see the intensity of the [M+H]⁺ ion decrease, while the intensity of one or more fragment ions increases.[4] This direct, inverse relationship between the precursor and fragment ion intensities as a function of cone voltage is definitive proof of in-source fragmentation.

Below is a diagram illustrating this diagnostic workflow.

cluster_0 Diagnostic Workflow for ISF A Start: Observe weak precursor ion B Infuse Barnidipine-d4 standard directly A->B C Acquire in Full Scan MS mode B->C D Set Cone Voltage to a low value (e.g., 20V) C->D E Gradually increase Cone Voltage D->E F Monitor [M+H]+ and fragment ion intensities E->F G Inverse correlation observed? F->G H Conclusion: In-source fragmentation confirmed G->H Yes I Conclusion: Issue lies elsewhere (e.g., poor ionization) G->I No

Caption: A workflow for diagnosing in-source fragmentation.

Q3: Now that I've confirmed in-source fragmentation, what are the specific instrument parameters I should adjust to minimize it?

A3: A Multi-Parameter Optimization Strategy

Minimizing in-source fragmentation requires a careful balancing of ion source parameters to achieve "softer" ionization conditions. The goal is to efficiently desolvate and ionize the analyte without imparting excessive internal energy.[3] The two primary parameters to adjust are the Cone Voltage and the Source/Desolvation Temperature .

1. Cone Voltage / Declustering Potential / Fragmentor Voltage: As demonstrated in the diagnostic test, this is your primary tool for controlling ISF.[1][5]

  • Action: Reduce the cone voltage. For robust quantification, you want this value to be low enough to keep the precursor ion intact, but high enough to effectively decluster ions from solvent molecules.

  • Protocol: Using your infusion setup, adjust the cone voltage to find the value that maximizes the precursor ion ([M+H]⁺) signal while keeping the fragment ion signal at a minimum (ideally, less than 5% of the precursor). Typical cone voltages for quantitative assays are in the range of 20-60 V.[6]

2. Source and Desolvation Temperatures: Higher temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[1]

  • Action: Lower the desolvation gas temperature and/or source temperature.

  • Protocol: Reduce the temperature in 25°C increments. Monitor the signal intensity and stability. Be aware that reducing the temperature too much can lead to incomplete desolvation, resulting in ion suppression and a loss of signal. The key is to find the lowest temperature that maintains good sensitivity and peak shape.

3. Nebulizer and Drying Gas Flows: While less direct, gas flow rates can influence the ion's transit time and collisional energy within the source.

  • Action: Optimize gas flow rates.

  • Protocol: Systematically vary the nebulizer and drying gas flow rates while monitoring the signal. The goal is to use flow rates that are sufficient for efficient desolvation without being excessively high, which could increase the likelihood of energetic collisions.

The following diagram illustrates the interplay of these parameters.

cluster_params Key Optimization Parameters center Barnidipine-d4 [M+H]+ Stability CV Cone Voltage (Declustering Potential) CV->center Decrease to Reduce Fragmentation Temp Source / Desolvation Temperature Temp->center Decrease to Reduce Fragmentation Gas Drying / Nebulizer Gas Flow Gas->center Optimize for Desolvation

Caption: Key parameters for controlling in-source fragmentation.

Q4: Can you provide recommended starting conditions for an LC-MS/MS method for Barnidipine-d4?

A4: Starting Points for Method Development

While optimal conditions are instrument-dependent, published methods provide excellent starting points. Below is a summary of parameters from validated methods for Barnidipine analysis, which can be adapted for Barnidipine-d4.

ParameterInstrument Type 1 (Thermo TSQ Altis)[7]Instrument Type 2 (SCIEX QTRAP 6500+)[8]General Recommendation
Ionization Mode Positive ESIPositive ESIPositive ESI
Spray Voltage 3800 V3200 V3000 - 4500 V
Sheath Gas 50 (Arb. Units)N/AVendor-specific optimization
Aux Gas 12 (Arb. Units)N/AVendor-specific optimization
Sweep Gas 1 (Arb. Units)N/AVendor-specific optimization
Ion Source Gas 1 (GS1) N/A60 (Arb. Units)Vendor-specific optimization
Ion Source Gas 2 (GS2) N/A60 (Arb. Units)Vendor-specific optimization
Ion Transfer Tube Temp. 325 °CN/A300 - 350 °C
Vaporizer Temp. 350 °CN/A350 - 450 °C
Source Temperature N/A600 °CHigh initial setting, reduce if ISF is observed
Declustering Potential (DP) N/A130 VHigh initial setting, reduce to minimize ISF
Collision Energy (CE) 20 V35 VAnalyte-specific, optimize for desired fragment
Precursor Ion (m/z) 495.2495.3Adjust for d4 mass shift
Product Ion (m/z) 174.1174.1174.1

Note on Barnidipine-d4: The precursor ion m/z for Barnidipine-d4 will be higher than that of the unlabeled compound. You must calculate the correct mass for your deuterated standard and use that for your precursor ion selection. The product ion (m/z 174.1) is likely from the non-deuterated portion of the molecule and should remain the same.

Expert Advice: The SCIEX method uses a relatively high source temperature and declustering potential.[8] While this may be optimal for sensitivity on that specific platform, these would be the first parameters to investigate and potentially lower if you observe significant in-source fragmentation on your instrument. Always begin your method development by tuning the compound-specific parameters like declustering potential/cone voltage.

References

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). Available at: [Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX. Available at: [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Available at: [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019). ResearchGate. Available at: [Link]

  • ESI-MS of compounds I and II at increasing cone voltage. ResearchGate. Available at: [Link]

  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. (2015). ResearchGate. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). ACS Publications. Available at: [Link]

  • Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. LabRulez LCMS. Available at: [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020). LCGC. Available at: [Link]

  • Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. (2004). PubMed. Available at: [Link]

  • The Use of Cone-Voltage Fragmentation in Conjunction with High-Accuracy... (n.d.). Filo. Available at: [Link]

  • LC-MS/MS Fundamentals. (2023). YouTube. Available at: [Link]

  • Proposed mass fragmentation pathways for dihydropiridines by APPI. ResearchGate. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). PMC - NIH. Available at: [Link]

  • Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). ResearchGate. Available at: [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Barnidipine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of Barnidipine. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this L-type calcium channel blocker. Achieving a symmetrical, sharp, and reproducible chromatographic peak is critical for accurate quantification and impurity profiling. This guide provides in-depth, cause-and-effect troubleshooting for common peak shape issues encountered during the analysis of Barnidipine.

As a basic compound, Barnidipine presents specific challenges in reversed-phase liquid chromatography, primarily related to secondary interactions with the stationary phase. Understanding the molecule's physicochemical properties is the first step toward diagnosing and solving these issues.

PropertyValueSourceSignificance for Chromatography
Molecular Formula C₂₇H₃₀ClN₃O₆[1][2]Indicates a relatively large and complex molecule.
Molecular Weight 528.0 g/mol [1][2]A moderate molecular weight for HPLC analysis.
pKa (Strongest Basic) ~8.1[1]The pyrrolidine nitrogen is basic and will be protonated (positively charged) at pH values below its pKa. This is a critical factor for peak shape.
logP ~4.1[1]Indicates high hydrophobicity, making it well-suited for reversed-phase chromatography.
Solubility Soluble in Methanol, very slightly soluble in water.[1]Influences choice of sample solvent and mobile phase composition.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding poor peak shape in Barnidipine analysis.

Q1: My Barnidipine peak is severely tailing. What is the most likely cause?

Peak tailing for a basic compound like Barnidipine is most often caused by secondary ionic interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[3][4] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[3][5]

Q2: What is the best starting point for mobile phase pH to get a good peak shape for Barnidipine?

To minimize tailing from silanol interactions, it is highly recommended to operate at a low mobile phase pH, typically between 2.5 and 3.5.[5][6] At this pH, Barnidipine's basic nitrogen (pKa ~8.1) is fully protonated (positively charged), ensuring consistent interaction with the stationary phase. More importantly, a low pH suppresses the ionization of the acidic silanol groups (pKa ~3.8-4.2) on the silica surface, neutralizing them and preventing the strong ionic interactions that cause tailing.[7]

Q3: I'm using a low pH mobile phase, but still see some tailing. Could my column be the problem?

Yes. Even at low pH, not all columns are equal. Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can still cause tailing.[5] For robust methods, it is crucial to use a modern, high-purity "Type B" silica column that is fully end-capped.[8][9] End-capping chemically derivatizes most of the residual silanols, making them much less interactive.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific peak shape distortions.

Problem: Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing is the most common issue observed for basic analytes like Barnidipine. It compromises resolution from nearby impurities and can lead to inaccurate integration and quantification.[5]

Primary Cause: Secondary Silanol Interactions

The fundamental issue is the interaction between the positively charged Barnidipine molecule and negatively charged sites on the stationary phase.

cluster_column Silica Surface cluster_analyte Analytes C18 C18 Chains (Primary Hydrophobic Retention) Silanol Ionized Silanol (Si-O⁻) (Secondary Ionic Retention) Barnidipine_H Barnidipine (Protonated) R-NH₂⁺ Barnidipine_H->C18 Good (Desired) Barnidipine_H->Silanol Bad (Causes Tailing) Barnidipine_N Barnidipine (Neutral) R-NH Barnidipine_N->C18

Fig 1. Interaction of Barnidipine with a C18 stationary phase.
Solution A: Mobile Phase pH Optimization (The First and Most Critical Step)

Controlling the ionization of both the analyte and the stationary phase is paramount.

Experimental Protocol: pH Scouting

  • Prepare Buffered Mobile Phases: Prepare identical organic/aqueous mobile phases buffered at pH 2.5, 3.0, 4.0, and 7.0. Use a buffer concentration of 10-25 mM (e.g., phosphate or formate). Ensure the buffer has adequate capacity at the target pH.

  • Equilibrate Thoroughly: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting the sample.

  • Inject Barnidipine Standard: Inject a standard solution of Barnidipine and record the chromatogram.

  • Analyze Peak Shape: Calculate the USP Tailing Factor (Tf) for each pH. A value close to 1.0 is ideal.

Expected Outcome: You will observe a significant improvement in peak symmetry at lower pH values.

Mobile Phase pHBarnidipine (pKa ~8.1)Silanol Groups (pKa ~3.8-4.2)Expected Peak Shape
pH 2.5 Fully Protonated (+)Mostly Neutral (Suppressed)Excellent / Symmetrical
pH 4.0 Fully Protonated (+)Partially to Fully Ionized (-)Tailing
pH 7.0 Fully Protonated (+)Fully Ionized (-)Severe Tailing
Solution B: Employ High-Purity, End-Capped Columns

If tailing persists at low pH, the column itself is the likely culprit.

  • Recommendation: Switch to a column specifically marketed as "base-deactivated," "high-purity silica," or "fully end-capped." These columns are manufactured to have minimal accessible silanols and metal contaminants, drastically reducing secondary interactions.[5][8]

Solution C: Use Mobile Phase Additives (for legacy methods)

For older methods where changing the column or pH is not feasible, additives can be used to mask silanol activity.

  • Competitive Base: Add a small amount (e.g., 0.1% Triethylamine - TEA) of a basic "silanol blocker" to the mobile phase. TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from Barnidipine.[5]

  • Note: TEA can suppress ionization in mass spectrometry and has a high UV cutoff, making it unsuitable for many modern applications.[6]

Problem: Peak Fronting (Asymmetry Factor < 0.8)

Peak fronting is less common for Barnidipine but can occur under specific conditions.

Cause 1: Sample Overload

Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak where the excess, unretained analyte elutes earlier.[10]

Troubleshooting Protocol: Dilution Series

  • Prepare a series of Barnidipine standards, from your current concentration down to 1/10th of the concentration.

  • Inject each standard under the same conditions.

  • If the peak shape becomes more symmetrical at lower concentrations, the original sample was overloaded.

  • Solution: Reduce the injection volume or dilute the sample.[11]

Cause 2: Sample Solvent Mismatch

If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.[12]

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase itself. If a stronger solvent is required for solubility, inject the smallest possible volume.[9]

Problem: Split or Broad Peaks

Split or broad peaks often point to a physical problem with the column or system, rather than a chemical interaction.[10]

cluster_good Ideal Flow Path cluster_bad Flow Path with Extra-Column Volume A1 Injector B1 Narrow Tubing A1->B1 C1 Column Inlet B1->C1 D1 Detector C1->D1 Output_Good Sharp Peak D1->Output_Good A2 Injector B2 Wide/Long Tubing (Broadening) A2->B2 C2 Column Void (Splitting/Broadening) B2->C2 D2 Detector C2->D2 Output_Bad Broad Peak D2->Output_Bad Input Input Input->A1 Input->A2

Sources

Technical Support Center: Minimizing Ion Suppression for Barnidipine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Barnidipine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression during the quantification of Barnidipine in biological matrices using liquid chromatography-mass spectrometry (LC-MS). As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the accuracy and reliability of your analytical data.

Introduction to Ion Suppression in Barnidipine Analysis

Barnidipine is a potent dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Due to its high lipophilicity and efficacy at low plasma concentrations, highly sensitive and selective analytical methods, such as LC-MS/MS, are required for pharmacokinetic studies.[1][3][4] However, a significant challenge in developing robust LC-MS/MS assays for Barnidipine is ion suppression , a matrix effect where co-eluting endogenous components from biological samples interfere with the ionization of the target analyte, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[5][6][7][8][9]

This guide provides a structured approach to understanding, identifying, and mitigating ion suppression in your Barnidipine assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in Barnidipine quantification?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as Barnidipine, is reduced by the presence of co-eluting matrix components from the biological sample (e.g., plasma, serum).[5][6][8][10] These interfering substances, which can include phospholipids, salts, and metabolites, compete with Barnidipine for ionization in the MS source.[6] This leads to a decreased analyte signal, which can result in:

  • Reduced assay sensitivity and a higher lower limit of quantification (LLOQ).

  • Inaccurate and imprecise results.

  • Poor reproducibility of the analytical method.

Given that Barnidipine is often present at very low concentrations (pg/mL) in plasma, even minor ion suppression can significantly impact the reliability of pharmacokinetic data.[1][3]

Q2: How can I determine if my Barnidipine assay is affected by ion suppression?

A2: The most direct way to assess ion suppression is through a post-column infusion experiment .[5][6][11] This involves infusing a constant flow of a Barnidipine standard solution into the MS detector while injecting a blank, extracted biological matrix sample onto the LC column. A dip in the baseline signal at the retention time of Barnidipine indicates the presence of co-eluting matrix components that are causing ion suppression.[5][11]

Another common method is to compare the peak area of Barnidipine in a neat solution to the peak area of Barnidipine spiked into an extracted blank matrix at the same concentration. A significantly lower peak area in the matrix sample suggests the presence of ion suppression.[6]

Q3: What are the primary sources of ion suppression in plasma samples?

A3: In biological matrices like plasma, the main culprits for ion suppression, especially in electrospray ionization (ESI), are phospholipids .[5] These are abundant in cell membranes and can co-elute with the analyte, interfering with the ionization process. Other sources include salts, proteins that were not completely removed during sample preparation, and other endogenous metabolites.[6]

Q4: Can the choice of internal standard help mitigate ion suppression?

A4: Yes, the use of an appropriate internal standard (IS) is crucial. The ideal choice is a stable isotope-labeled (SIL) internal standard of Barnidipine (e.g., Barnidipine-d5).[1][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will therefore experience the same degree of ion suppression.[13] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Barnidipine quantification experiments and provides actionable solutions.

Issue 1: Low Signal Intensity or High LLOQ for Barnidipine

Possible Cause: Significant ion suppression is likely reducing the signal of your analyte. This is often due to inadequate sample cleanup, leading to a high concentration of co-eluting matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to effectively remove interfering substances while maximizing the recovery of Barnidipine.

    • Protein Precipitation (PPT): This is a simple and fast method, but often provides the least clean sample, making it more susceptible to ion suppression.[9] Using acetonitrile is generally more effective than methanol for precipitating plasma proteins.[14][15][16]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning Barnidipine into an organic solvent, leaving many polar interferences in the aqueous phase.[9]

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing phospholipids and other interferences, providing the cleanest extracts and minimizing ion suppression.[5][9]

    Data Presentation: Comparison of Sample Preparation Techniques for Barnidipine Analysis

Sample Preparation TechniqueTypical Barnidipine RecoveryRelative Level of Ion SuppressionThroughput
Protein Precipitation (PPT) >80%[15]High[9]High
Liquid-Liquid Extraction (LLE) >80%[17]Moderate to Low[9]Moderate
Solid-Phase Extraction (SPE) >61%[18], >80%[1]Low[9]Moderate to High (with automation)
  • Chromatographic Optimization: Adjust your LC method to separate Barnidipine from the ion-suppressing regions of the chromatogram.

    • Increase Chromatographic Resolution: Using a column with a smaller particle size (e.g., UPLC) can improve peak separation from interfering matrix components.

    • Modify the Mobile Phase Gradient: A slower, more gradual gradient can enhance the separation of Barnidipine from early-eluting phospholipids.[8]

    • Use a Diverter Valve: Program a diverter valve to send the early-eluting, highly polar, and salt-containing portion of the sample to waste instead of the MS source.

Issue 2: Poor Reproducibility and Precision (%CV > 15%)

Possible Cause: Inconsistent ion suppression across different samples is a likely cause. This can happen if the matrix composition varies between your calibrators, QCs, and unknown samples.

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned above, SPE is highly recommended for minimizing variability in matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in ion suppression.[13] Barnidipine-d5 is a suitable SIL-IS.[1][12]

  • Prepare Matrix-Matched Calibrators and QCs: Your calibration standards and quality control samples should be prepared in the same biological matrix as your unknown samples to ensure that they are affected by ion suppression to a similar extent.[8]

Issue 3: Gradual Decrease in Signal Intensity Over an Analytical Run

Possible Cause: Buildup of matrix components, particularly phospholipids, on the analytical column or in the MS source. This can lead to a progressive increase in ion suppression and a decline in instrument performance.[5]

Solutions:

  • Incorporate a Column Wash Step: Add a high-organic wash at the end of each chromatographic run to elute strongly retained, non-polar compounds from the column.

  • Use a Guard Column: A guard column can help protect your analytical column from contamination by adsorbing strongly retained matrix components.

  • Perform Regular Instrument Maintenance: Regularly clean the ion source to prevent the accumulation of non-volatile materials that can contribute to ion suppression.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Barnidipine from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • SPE cartridges (e.g., Bond Elut Plexa)[1]

  • Human plasma

  • Barnidipine and Barnidipine-d5 standards

  • Methanol

  • Water (HPLC grade)

  • 2% ortho-phosphoric acid in water

  • 1% glacial acetic acid in 5% methanol/water

  • Acetonitrile

  • SPE manifold (vacuum or positive pressure)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard (Barnidipine-d5) working solution. Vortex to mix. Add 500 µL of 2% ortho-phosphoric acid and vortex again.[1]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[1][19]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1][19]

  • Washing: Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water, followed by two washes with 1 mL of 100% water.[1][19]

  • Elution: Elute Barnidipine and the internal standard with 1 mL of acetonitrile.[1][19]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.[1]

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Barnidipine standard solution (e.g., 100 ng/mL in mobile phase)

  • Extracted blank plasma sample (prepared using your chosen sample preparation method)

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions for Barnidipine analysis.

  • Disconnect the LC outlet from the MS source.

  • Using a tee-union, connect the LC outlet and the syringe pump outlet to the MS source inlet.

  • Begin infusing the Barnidipine standard solution at a constant low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.

  • Inject the extracted blank plasma sample onto the LC column and start the chromatographic run.

  • Monitor the signal of the Barnidipine MRM transition. Any significant drop in the signal intensity indicates a region of ion suppression.[5]

Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low Signal or Poor Reproducibility Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->check_is implement_is Implement SIL-IS (e.g., Barnidipine-d5) check_is->implement_is No assess_suppression Assess Ion Suppression (Post-Column Infusion) check_is->assess_suppression Yes implement_is->assess_suppression suppression_present Significant Suppression Detected assess_suppression->suppression_present Yes no_suppression Minimal Suppression assess_suppression->no_suppression No optimize_chrom Optimize Chromatography (Gradient, Column, Diverter Valve) suppression_present->optimize_chrom optimize_prep Optimize Sample Preparation suppression_present->optimize_prep re_evaluate Re-evaluate Assay Performance no_suppression->re_evaluate optimize_chrom->re_evaluate ppt PPT optimize_prep->ppt lle LLE optimize_prep->lle spe SPE optimize_prep->spe ppt->re_evaluate lle->re_evaluate spe->re_evaluate

Caption: A decision tree for troubleshooting ion suppression in Barnidipine analysis.

Diagram 2: Sample Preparation Method Selection Guide

SamplePrepSelection start Goal: Minimize Ion Suppression for Barnidipine ppt Protein Precipitation (PPT) + Fast & Simple - Least Clean Extract - High Ion Suppression Risk start->ppt High Throughput Needed lle Liquid-Liquid Extraction (LLE) + Cleaner than PPT - Moderate Throughput - Moderate Ion Suppression start->lle Balanced Approach spe Solid-Phase Extraction (SPE) + Cleanest Extract - More Complex Method - Lowest Ion Suppression Risk start->spe Maximum Cleanliness Required

Caption: Guide for selecting a sample preparation method based on experimental needs.

References

  • Waters Corporation. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from [Link]

  • Wu, Y., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 163-172. Retrieved from [Link]

  • Bonfiglio, R., et al. (1999). Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method. Rapid Communications in Mass Spectrometry, 13(12), 1183-1187. Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical Analytica Acta, 6(7). Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Hilaris SRL. Retrieved from [Link]

  • Singh, S. K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(4), 12-18. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 22(6). Retrieved from [Link]

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • Ji, A., et al. (2003). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 21(10). Retrieved from [Link]

  • Lee, H. W., et al. (2004). Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B, 805(2), 311-314. Retrieved from [Link]

  • El-Kassem, M. T., et al. (2022). UHPLC-MS/MS method for the simultaneous quantification of five calcium channel antagonists' drugs in human plasma. Biomedical Chromatography, 36(12), e5493. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2025). Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. Journal of Chromatographic Science, 63(10). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443869, Barnidipine. Retrieved from [Link]

  • SCIEX. (n.d.). Método LC-MS/MS Altamente Sensible para la Cuantificación de Barnidipino en Plasma Humano. Retrieved from [Link]

  • Talari, G. R., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. RASAYAN Journal of Chemistry, 12(1), 389-401. Retrieved from [Link]

  • Patil, P. R., et al. (2017). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. International Journal of Pharmaceutical Sciences and Research, 8(10), 4252-4257. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 33(8), 436-444. Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. Retrieved from [Link]

  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. Retrieved from [Link]

Sources

Improving recovery of Barnidipine and its deuterated standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bioanalysis of Barnidipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the recovery of Barnidipine and its deuterated internal standard during experimental analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of Barnidipine.

Q1: My recovery for both Barnidipine and its deuterated internal standard is consistently low. What are the most likely initial causes?

Low recovery for both analyte and internal standard (IS) typically points to a systematic issue in the sample preparation phase. The most common culprits are suboptimal extraction conditions related to pH, solvent choice, or procedural steps in either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Given Barnidipine's physicochemical properties, careful optimization of these parameters is critical.

Q2: Why is the recovery of my deuterated internal standard (Barnidipine-d5) poor, even when the analyte recovery is acceptable?

While stable isotopically labeled standards are ideal, differences in recovery can still occur.[1] Potential causes include:

  • Differential Matrix Effects: The analyte and IS may experience different degrees of ion suppression or enhancement in the mass spectrometer, even with co-elution.[2]

  • Pipetting or Dilution Errors: Inaccurate spiking of the internal standard into the samples is a common source of error.

  • Stability Issues: Although chemically similar, the deuterated standard could potentially have different stability under certain storage or experimental conditions.

Q3: What are the key physicochemical properties of Barnidipine to consider for method development?

Understanding the properties of Barnidipine is fundamental to developing a robust analytical method. Key parameters include:

PropertyValueImplication for Sample Preparation
Molecular Weight 528.0 g/mol (as HCl salt)Standard for a small molecule drug.
LogP 3.51 - 5.41Indicates high lipophilicity, favoring extraction into organic solvents.[3]
pKa (Strongest Basic) 7.91 - 8.11Barnidipine is a basic compound. Adjusting the sample pH to >10 will ensure it is in its neutral, more extractable form for reversed-phase SPE or LLE.[3]
Solubility Very slightly soluble in water; soluble in methanol, ethanol, and DMF.Dictates the choice of solvents for reconstitution and mobile phase preparation.[3][4]

Q4: Is Barnidipine sensitive to environmental factors?

Yes, Barnidipine is known to be photosensitive and susceptible to oxidation.[5] The dihydropyridine ring can be oxidized to its pyridine analogue, which is pharmacologically inactive.[5][6] Therefore, it is crucial to protect samples and standards from light and to be mindful of potential degradation during sample processing and storage.[5][7][8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific stages of the analytical workflow.

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE is a frequent challenge. A systematic approach to troubleshooting is essential.[9][10]

Problem: Low recovery of Barnidipine and/or its deuterated standard after SPE.

Troubleshooting Workflow:

SPE_Troubleshooting start Low Recovery Observed check_fractions Step 1: Analyze All Fractions (Load, Wash, Elution) start->check_fractions analyte_in_load Analyte found in Load/Flow-through? check_fractions->analyte_in_load Where is the analyte loss occurring? analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No retention_issue Problem: Inadequate Retention analyte_in_load->retention_issue Yes analyte_not_eluted Analyte retained on Sorbent? analyte_in_wash->analyte_not_eluted No wash_issue Problem: Premature Elution analyte_in_wash->wash_issue Yes elution_issue Problem: Incomplete Elution analyte_not_eluted->elution_issue Yes end Re-evaluate entire process for other errors. analyte_not_eluted->end No cause1a 1. Suboptimal Sorbent Choice (e.g., insufficient hydrophobicity) retention_issue->cause1a Potential Causes solution1a Solution: - Use a more retentive sorbent (e.g., polymeric reversed-phase). - Increase sorbent bed mass. cause1a->solution1a cause1b 2. Incorrect Sample pH (Barnidipine is ionized) solution1b Solution: - Adjust sample pH to >10 to neutralize Barnidipine. cause1b->solution1b cause1c 3. Loading Solvent Too Strong (High % organic) solution1c Solution: - Dilute sample with aqueous buffer to <5% organic. cause1c->solution1c cause1d 4. Poor Sorbent Conditioning solution1d Solution: - Ensure proper wetting with methanol/ACN, followed by equilibration with aqueous buffer. Do not let sorbent dry out. cause1d->solution1d cause2a Wash solvent is too strong (too much organic content) wash_issue->cause2a Potential Cause solution2a Solution: - Decrease organic content in wash solvent. - Use a purely aqueous wash if possible. cause2a->solution2a cause3a 1. Elution Solvent Too Weak elution_issue->cause3a Potential Causes solution3a Solution: - Increase organic strength of elution solvent. - Add a modifier (e.g., 1-2% formic acid or ammonium hydroxide) to disrupt interactions. cause3a->solution3a cause3b 2. Insufficient Elution Volume solution3b Solution: - Increase elution volume. Consider a second elution step. cause3b->solution3b cause3c 3. Secondary Interactions (e.g., silanol) solution3c Solution: - Use an end-capped sorbent or a polymeric sorbent to minimize secondary interactions. cause3c->solution3c

Caption: Troubleshooting logic for low SPE recovery.

Low Recovery in Liquid-Liquid Extraction (LLE)

LLE seems straightforward but can be prone to issues like emulsion formation and poor partitioning.

Problem: Low and variable recovery of Barnidipine and/or its deuterated standard after LLE.

Causality and Solutions:

  • Incorrect pH:

    • Cause: For a basic compound like Barnidipine (pKa ~8.1), partitioning into an organic solvent is most efficient when the molecule is in its neutral form.[3][11] If the aqueous sample pH is neutral or acidic, Barnidipine will be protonated (charged) and will preferentially stay in the aqueous phase.

    • Solution: Adjust the sample pH to be at least 2 units above the pKa. For Barnidipine, a pH of >10 is recommended. Use a buffer (e.g., carbonate buffer) to maintain a stable pH during extraction.

  • Inappropriate Extraction Solvent:

    • Cause: The choice of organic solvent is critical and depends on the analyte's polarity.[11] Barnidipine has a high LogP, indicating it is nonpolar.[3] Using a solvent that is too polar (e.g., ethyl acetate alone) may not be optimal.

    • Solution: Use a nonpolar or moderately polar, water-immiscible solvent. Common choices for similar compounds include methyl tert-butyl ether (MTBE), diethyl ether, or mixtures like hexane/isoamyl alcohol. A solvent screen is advisable during method development.

  • Emulsion Formation:

    • Cause: Emulsions are common when extracting biological matrices like plasma, which contain endogenous surfactants (e.g., phospholipids).[12] Vigorous shaking can exacerbate this issue.[12]

    • Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the extraction tube for 5-10 minutes.

      • "Salting Out": Add sodium chloride to the aqueous phase to increase its ionic strength, which can help break emulsions.[12]

      • Centrifugation: Centrifuge the sample at high speed (e.g., >3000 x g) to facilitate phase separation.

      • Solvent Modification: Adding a small amount of a more polar solvent (e.g., isopropanol) can sometimes help break the emulsion.

Recommended Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a robust starting point for extracting Barnidipine from human plasma, based on validated methods.[13][14] It is designed to maximize recovery and cleanliness.

Materials:

  • SPE Cartridge: Polymeric reversed-phase (e.g., Bond Elut Plexa, 30mg/1cc) or a similar high-retention sorbent.

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Hydroxide, Formic Acid.

  • Internal Standard (IS) Solution: Barnidipine-d5 in 50:50 Methanol:Water.

  • Plasma Sample (pre-treated): Thawed human plasma, centrifuged to remove particulates.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma 1. Aliquot 500 µL Plasma add_is 2. Add 50 µL IS (Barnidipine-d5) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_buffer 4. Add 500 µL 0.1M Carbonate Buffer (pH 10) vortex1->add_buffer vortex2 5. Vortex & Centrifuge add_buffer->vortex2 condition 6. Condition: 1 mL Methanol equilibrate 7. Equilibrate: 1 mL Water condition->equilibrate load 8. Load Pre-treated Sample (Slowly, ~1 mL/min) equilibrate->load wash1 9. Wash 1: 1 mL 5% Methanol in Water load->wash1 wash2 10. Wash 2: 1 mL Water wash1->wash2 dry 11. Dry Sorbent (High vacuum, 5 min) wash2->dry elute 12. Elute: 1 mL Acetonitrile with 1% Formic Acid dry->elute evaporate 13. Evaporate to Dryness (Nitrogen stream, 40°C) reconstitute 14. Reconstitute: 200 µL 50:50 Acetonitrile:Water evaporate->reconstitute transfer 15. Transfer to Vial for LC-MS/MS Analysis reconstitute->transfer

Caption: Step-by-step SPE workflow for Barnidipine.

Detailed Steps:

  • Sample Pre-treatment: To a 500 µL aliquot of plasma, add 50 µL of the Barnidipine-d5 internal standard solution. Vortex briefly. Add 500 µL of 0.1M carbonate buffer (pH 10) to raise the pH and precipitate proteins. Vortex and centrifuge for 10 minutes at 4000 x g.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of water through the cartridge to remove any remaining buffer salts.

  • Drying: Dry the sorbent bed thoroughly under high vacuum or positive pressure for at least 5 minutes to remove all residual water. This step is critical for efficient elution with a non-aqueous solvent.

  • Elution: Elute the analytes with 1 mL of acetonitrile containing 1% formic acid. The acid ensures that Barnidipine is protonated, which can help disrupt any secondary interactions with the sorbent and improve elution efficiency.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[14]

By following these detailed guides and understanding the scientific principles behind each step, researchers can effectively troubleshoot and optimize their methods for the reliable recovery of Barnidipine and its deuterated standard.

References

  • Napa Delhiraj & Sockalingam Anbazhagan. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. International Journal of Pharmaceutical Sciences and Research.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • Gopi, S., et al. SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. (2018). SCIEX.
  • The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach Scientific.
  • Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. LabRulez LCMS.
  • How to Solve Common Challenges in Solid-Phase Extraction. (2021). SiliCycle.
  • Patel, R., et al. (2015). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Journal of Chemical and Pharmaceutical Research.
  • Solubility data and solubility parameters of barnidipine in different pure solvents. (2023). SciELO España.
  • Technical Support Center: Analysis of Barnidipine Hydrochloride and its Synthesis Impurities. Benchchem.
  • A sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma. Thermo Fisher Scientific.
  • Barnidipine hydrochloride - Product D
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • Solving Recovery Problems in Solid-Phase Extraction. (2019).
  • Solubilidad y parámetros de solubilidad del barnidipino en diferentes disolventes puros. (2023). SciELO España.
  • Navigating Barnidipine Hydrochloride Quantification: A Comparative Guide to Immunoassays and Chrom
  • Barnidipine. PubChem.
  • Barnidipine. Wikipedia.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Solubility data and solubility parameters of barnidipine in different pure solvents. (2023). Ars Pharmaceutica.
  • Troubleshooting poor recovery of Theobromine-d3 during extraction. Benchchem.
  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma.
  • Ioele, G., et al. (2014).
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • Ioele, G., et al. (2014).
  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance.
  • Barnidipine (hydrochloride) (CAS 104757-53-1). Cayman Chemical.
  • Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). AACC.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2011). PMC - NIH.
  • Different photodegradation behavior of barnidipine under natural and forced irradiation.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Application Notes and Protocols for Long-Term Stability Testing of Barnidipine Hydrochloride in Solution. Benchchem.
  • Troubleshooting Liquid-Liquid Extraction Columns Evalu
  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). PMC - PubMed Central.
  • Barnidipine hydrochloride (Mepirodipine hydrochloride). MedChemExpress.
  • Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. (2023). PubMed.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Benchchem.

Sources

Calibration curve issues in Barnidipine bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Barnidipine Bioanalysis

A Guide to Troubleshooting Calibration Curve Issues

Welcome to the Technical Support Center for Barnidipine Bioanalysis. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the common yet complex challenges associated with developing and validating a robust bioanalytical method for barnidipine. This resource is structured to address specific problems you may encounter, particularly with calibration curves, offering not just solutions but the underlying scientific rationale.

Barnidipine, a dihydropyridine calcium channel blocker, is characterized by very low plasma concentrations, often in the picogram per milliliter range, following therapeutic doses.[1][2] This necessitates highly sensitive and selective bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), where the quality of the calibration curve is paramount for accurate quantification.[1][3] Adherence to regulatory guidelines, such as those from the FDA and EMA, is critical for method validation and ensuring data integrity.[4][5]

Troubleshooting Guide: Question & Answer Format

This section addresses common calibration curve failures in a symptom-cause-solution format.

Q1: Why is my calibration curve's correlation coefficient (R²) consistently below the required 0.99?

A low R² value indicates poor linearity, suggesting that the relationship between concentration and response is not consistent across the calibration range. This is a frequent and multifaceted problem.

Potential Causes & Solutions:

  • Inaccurate Standard/QC Preparation: This is the most common source of error.

    • Causality: Small volumetric errors during serial dilutions, especially at the lower concentration end, are magnified and lead to significant deviations from linearity. Inaccurate weighing of the reference standard or errors in preparing the stock solution will affect the entire curve.

    • Troubleshooting Protocol:

      • Prepare fresh stock solutions for both the analyte (barnidipine) and the Internal Standard (IS) from separate weighings.[5]

      • Use calibrated pipettes and high-quality volumetric flasks. Verify pipette accuracy and precision before use.

      • Allow all solutions to equilibrate to room temperature before making dilutions to avoid volume errors.

      • Prepare calibration standards by spiking the analyte into the same biological matrix as the study samples (e.g., drug-free human plasma).[6]

  • Improper Internal Standard (IS) Use:

    • Causality: The IS is meant to compensate for variability in sample processing and instrument response. If the IS response is erratic or if it does not track the analyte's behavior, it will introduce error rather than correct for it. A stable isotope-labeled (SIL) internal standard (e.g., Barnidipine-D5) is strongly recommended as it co-elutes and experiences similar matrix effects and ionization efficiency as the analyte.[3][7]

    • Troubleshooting Protocol:

      • Evaluate the IS response across the entire analytical run. The peak area should be consistent (typically <15% CV) across all calibration standards, QCs, and unknown samples (excluding blank matrix samples).

      • Ensure the IS concentration is appropriate. It should yield a response that is high enough for good precision but not so high that it causes detector saturation or suppresses the analyte signal.

      • If not using a SIL-IS, ensure the chosen analog has very similar chemical properties, extraction recovery, and chromatographic retention to barnidipine.

  • Matrix Effects:

    • Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of barnidipine and/or the IS, leading to a non-linear response.[7][8] This effect can be inconsistent across different concentrations and different sources of matrix.[7]

    • Troubleshooting Protocol:

      • Assess Matrix Effect: Perform a quantitative post-extraction spike experiment as recommended by regulatory bodies.[7] This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.

      • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove interfering matrix components.[9] Consider more rigorous extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[9][10]

      • Optimize Chromatography: Adjust the chromatographic method to separate barnidipine from the matrix interferences. Increasing the organic content of the mobile phase or using a different column chemistry can help elute phospholipids later in the run, away from the analyte peak.

Troubleshooting Workflow for Low R²

Start Low R² (<0.99) Prep Inaccurate Standard Preparation? Start->Prep IS_Issue Internal Standard Inconsistency? Start->IS_Issue Matrix Significant Matrix Effects? Start->Matrix Instrument Instrumental Problem? Start->Instrument Sol_Prep Action: Prepare fresh stocks & standards using calibrated equipment. Prep->Sol_Prep Verify pipetting, weighing, dilutions Sol_IS Action: Verify IS response consistency. Use SIL-IS if possible. IS_Issue->Sol_IS Check IS peak area across run Sol_Matrix Action: Enhance sample cleanup (SPE/LLE). Optimize chromatography. Matrix->Sol_Matrix Perform post-extraction spike experiment Sol_Instrument Action: Clean ion source. Check for leaks. Calibrate mass spectrometer. Instrument->Sol_Instrument Review system suitability data

Caption: Troubleshooting flowchart for a low R² value.

Q2: Why does my calibration curve show non-linearity (a downward curve) at higher concentrations?

This phenomenon, often described as the curve "plateauing," indicates that the detector response is no longer proportional to the analyte concentration at the upper end of the range.

Potential Causes & Solutions:

  • Detector Saturation:

    • Causality: The most common cause for high-concentration non-linearity in LC-MS/MS is the detector reaching its capacity.[11][12] When an excessive number of ions hit the detector simultaneously, it can no longer accurately count them, leading to a flattened response.[12]

    • Troubleshooting Protocol:

      • Dilute Samples: Prepare a QC sample at a concentration above the Upper Limit of Quantification (ULOQ) and dilute it to fall within the linear range of the curve to confirm that the issue is concentration-dependent.

      • Reduce Signal Intensity: If saturation is confirmed, you can reduce the signal without changing the sample concentration. Options include:

        • Decreasing the injection volume.

        • Splitting the flow post-column so less analyte enters the mass spectrometer.

        • Using a less abundant (but still specific) product ion for quantification.[12]

      • Adjust Detector Settings: Consult your instrument manual to adjust detector gain or other relevant parameters. Be aware this will require re-validation of the method's sensitivity at the LLOQ.

  • Ion Source Saturation/Matrix Effects:

    • Causality: At high analyte concentrations, the electrospray ionization (ESI) process itself can become saturated. There is a finite capacity for creating gas-phase ions in the source. This can be exacerbated by matrix components, which compete with the analyte for ionization.[12]

    • Troubleshooting Protocol:

      • Optimize Ion Source Parameters: Experiment with ion source parameters like temperature, gas flows (nebulizer, drying gas), and spray voltage to improve ionization efficiency and reduce saturation effects.[3]

      • Improve Chromatography: Better separation of the analyte from matrix components can alleviate competition in the ion source.

Q3: My Lower Limit of Quantification (LLOQ) is imprecise and inaccurate. What should I investigate?

Poor performance at the LLOQ is a critical failure, as it defines the lower boundary of reliable quantification. Regulatory guidelines require precision (%CV) and accuracy (%RE) to be within ±20% at the LLOQ.[13]

Potential Causes & Solutions:

  • Low Signal-to-Noise (S/N) Ratio:

    • Causality: If the analyte peak at the LLOQ is not sufficiently intense relative to the background noise, the integration will be inconsistent, leading to high variability.

    • Troubleshooting Protocol:

      • Enhance MS Sensitivity: Optimize MS parameters for barnidipine, including collision energy and precursor/product ion selection, to maximize signal intensity. Modern instruments like the SCIEX QTRAP 6500+ or Thermo TSQ Altis are designed for high-sensitivity applications, enabling LLOQs in the low pg/mL range for barnidipine.[1][2]

      • Reduce Chemical Noise: Use high-purity solvents and reagents (LC-MS grade) to minimize background noise.[10] Ensure the LC system is clean and free from contamination.

      • Improve Extraction Recovery: A low or inconsistent recovery during sample preparation will result in less analyte reaching the detector, directly impacting the S/N ratio. Evaluate and optimize your extraction procedure (e.g., choice of SPE sorbent, LLE solvent pH) to maximize the recovery of barnidipine.

  • Interference from Matrix:

    • Causality: An interfering peak from the blank matrix that co-elutes with barnidipine can artificially inflate the LLOQ response, leading to poor accuracy.

    • Troubleshooting Protocol:

      • Screen Multiple Matrix Lots: Analyze extracted blank plasma from at least six different sources to check for interferences at the retention time of barnidipine.[7] The response in the blank matrix should be less than 20% of the LLOQ response.

      • Improve Chromatographic Selectivity: Modify the mobile phase gradient or use a high-resolution analytical column to separate the analyte from the interference.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in Human Plasma

This protocol describes the preparation of an 8-point calibration curve for barnidipine in human plasma, ranging from 5 pg/mL to 2500 pg/mL.

  • Prepare Barnidipine Stock Solution (1 mg/mL):

    • Accurately weigh ~5 mg of barnidipine reference standard.

    • Dissolve in methanol in a 5 mL volumetric flask to get a final concentration of 1 mg/mL.[1]

  • Prepare Intermediate Spiking Solutions:

    • Perform serial dilutions of the stock solution with 50:50 methanol/water to create a series of working solutions that can be used to spike the plasma.

  • Spike Calibration Standards in Plasma:

    • For each calibration point, add the appropriate volume of a working solution to a known volume of drug-free human plasma. The volume of the spiking solution should not exceed 5% of the total plasma volume to avoid altering the matrix characteristics.

    • Vortex each standard gently for 30 seconds.

    • These spiked plasma standards are now ready for the extraction procedure.

Standard IDFinal Concentration (pg/mL)
CS-15.0 (LLOQ)
CS-210.0
CS-350.0
CS-4250.0
CS-5500.0
CS-61000.0
CS-72000.0
CS-82500.0 (ULOQ)

Table 1: Example Calibration Curve Concentrations for Barnidipine

Frequently Asked Questions (FAQs)

Q: What regression model should I use for my calibration curve? A: A linear regression with a 1/x or 1/x² weighting factor is most commonly used and recommended.[3] The weighting factor is crucial as it gives more importance to the less variable data at the lower end of the curve, typically resulting in a better fit and improved accuracy at the LLOQ. An unweighted linear regression can be biased by the high-concentration standards. While non-linear (e.g., quadratic) fits are possible, they should be used with caution and require strong justification.[12][14]

Q: How do I handle barnidipine's stability in plasma? A: Barnidipine stability must be thoroughly evaluated during method validation. This includes freeze-thaw stability (typically for at least three cycles), short-term stability at room temperature, and long-term stability at the storage temperature (e.g., -70°C).[10] Studies have shown barnidipine to be stable under these conditions, but it must be experimentally verified for your specific method and matrix.[10]

Q: Can I use a surrogate matrix if I don't have access to human plasma? A: Using a surrogate matrix (e.g., stripped plasma, PBS with albumin) is possible but requires rigorous validation.[6] You must demonstrate that the surrogate matrix has no significant matrix effect and that the calibration curve prepared in it can accurately quantify samples in the authentic matrix. This often involves cross-validation experiments.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 7(4), 341-345. [Link]

  • Talari, G. R., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 389-401. [Link]

  • Dong, M. W. (2016). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Zhang, Y., et al. (2019). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Journal of Pharmaceutical and Biomedical Analysis, 174, 383-392. [Link]

  • LabRulez LCMS. Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. [Link]

  • SCIEX. Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Scientific Research Publishing. Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]

  • Ojea-Jiménez, I., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry, 8, 225-246. [Link]

  • Liu, Y., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1237-1240. [Link]

  • Nakabeppu, H., et al. (1993). Determination of barnidipine in human serum and dog plasma by HPLC with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 614(1), 85-91. [Link]

  • Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]

  • Van Eeckhaut, A., et al. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 33(8), 436-444. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2025). Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study. Journal of Chromatographic Science, 63(10), bmaf063. [Link]

  • Li, L. W., et al. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Molecules, 19(1), 1345-1355. [Link]

  • Li, L. W., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1345-1355. [Link]

  • Ogawa, T., et al. (1995). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 25(11), 1255-1268. [Link]

  • Li, L. W., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1345-1355. [Link]

Sources

Technical Support Center: Overcoming Signal Variability with Barnidipine-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust bioanalysis of Barnidipine using its deuterated internal standard, Barnidipine-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quantitative analysis, particularly those related to signal variability. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your method development and sample analysis workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are structured to help you diagnose the problem and implement an effective solution.

Q1: Why is the signal from my Barnidipine-d4 internal standard (IS) highly variable across an analytical batch?

A1: An unstable internal standard signal is a critical issue that undermines the reliability of your entire assay.[1] The fundamental purpose of a stable isotope-labeled internal standard (SIL-IS) like Barnidipine-d4 is to normalize for variability during sample processing and analysis.[2] If the IS signal itself is fluctuating, it cannot perform this function. The variability can usually be traced to one of three areas: sample preparation, the LC-MS system, or the IS solution itself.

Systematic Troubleshooting Steps:

  • Assess the Pattern of Variability:

    • Random Fluctuation: If the IS area counts are randomly high and low, suspect issues with injection precision, inconsistent sample extraction, or sporadic matrix effects.

    • Gradual Decrease: A steady decline in the IS signal throughout the run often points to problems like IS adsorption to vials or well plates, gradual contamination of the ion source, or a failing LC column.[1]

    • Abrupt Change: A sudden drop or spike in the signal often indicates a hardware failure, such as an air bubble in the syringe, a leak, or a clog.

  • Investigate Sample Preparation:

    • Inconsistent Addition: Ensure the IS is accurately and consistently added to every sample, standard, and QC. Use a calibrated pipette and add the IS at an early stage to account for variability in subsequent steps.[3]

    • Variable Extraction Recovery: Barnidipine-d4 should mimic the extraction behavior of Barnidipine.[4] However, extreme pH, temperature fluctuations, or inconsistent vortexing/shaking during extraction can lead to variable recovery for both, which might manifest as IS signal variability.

  • Evaluate the LC-MS System:

    • Autosampler and Injection Issues: Inconsistent injection volumes are a common cause of signal variability.[5] Check the autosampler for air bubbles, ensure the syringe is functioning correctly, and verify that the injection needle is set to the correct depth.

    • LC System Stability: Unstable pump flow or pressure fluctuations can alter retention times and peak shapes, affecting the peak area.[6]

    • Ion Source Contamination: The ion source is susceptible to contamination from biological matrices. A dirty source leads to poor ionization efficiency and, consequently, a drop in signal.[6] Regular cleaning is essential.

  • Check the Internal Standard Solution:

    • Degradation: Ensure the IS stock and working solutions are stored correctly and are within their expiration dates. Prepare fresh working solutions regularly.

    • Precipitation: If the IS is dissolved in a high percentage of organic solvent and added to an aqueous sample, it might precipitate. Ensure solvent compatibility.

Below is a decision tree to guide your troubleshooting process.

troubleshooting_is_variability cluster_checks Verification Steps start IS Signal Variability Observed pattern Analyze IS Response Pattern start->pattern pattern_random Random Fluctuation? pattern->pattern_random Type of variability? prep Review Sample Preparation system Check LC-MS System solution Verify IS Solution Integrity pattern_gradual Gradual Decrease? pattern_random->pattern_gradual No cause_injection Check Autosampler Precision Inconsistent Extraction pattern_random->cause_injection Yes pattern_abrupt Abrupt Change? pattern_gradual->pattern_abrupt No cause_adsorption IS Adsorption? Ion Source Contamination? pattern_gradual->cause_adsorption Yes pattern_abrupt->prep No, pattern unclear cause_hardware Hardware Fault? (Leak, Clog, Bubble) pattern_abrupt->cause_hardware Yes cause_injection->prep cause_adsorption->system cause_hardware->system

Caption: A decision tree for troubleshooting IS signal variability.

Q2: My calibration curve is non-linear or has poor precision, even though the IS signal seems stable. What's the cause?

A2: This issue often points to interference affecting the analyte (Barnidipine) differently than the internal standard, or to issues with your standard concentrations.

Potential Causes and Solutions:

  • Isotopic Contribution from Analyte to IS: At very high concentrations of Barnidipine, the natural abundance of heavy isotopes (like ¹³C) in the Barnidipine molecule can contribute to the signal in the mass channel of Barnidipine-d4.[7] This "crosstalk" artificially inflates the IS signal at the upper end of the curve, compressing the analyte/IS ratio and causing the curve to bend.

    • Solution: Check for this by injecting a high-concentration standard of Barnidipine without the IS. If you see a peak in the Barnidipine-d4 channel, crosstalk is occurring. You may need to use a higher concentration of the IS or adjust your calibration range.

  • Differential Matrix Effects: While Barnidipine-d4 is an excellent IS, it may not perfectly co-elute with Barnidipine, leading to slightly different experiences with ion suppression or enhancement.[8][9] If a matrix component co-elutes precisely with the analyte but not the IS, it can suppress the analyte signal without affecting the IS, leading to inaccurate ratios.[10]

    • Solution: Optimize your chromatography to separate Barnidipine from the ion suppression zone. A post-column infusion experiment can identify these zones. (See protocol below).

  • Errors in Standard/QC Preparation: Simple dilution errors during the preparation of your calibration standards or Quality Control (QC) samples are a common source of inaccuracy and poor linearity.

    • Solution: Carefully reprepare your standards and QCs from the stock solution. Ensure all pipettes are calibrated and that you are using the correct serial dilution scheme.

  • Detector Saturation: At the highest concentrations of your calibration curve, the MS detector can become saturated by the analyte signal. This leads to a plateauing effect where an increase in concentration does not produce a proportional increase in signal.

    • Solution: Reduce the injection volume, dilute the high-concentration samples, or adjust the detector voltage if possible. Often, simply narrowing the calibration range is the most practical solution.

Q3: I'm observing significant ion suppression in my assay. How can I mitigate this?

A3: Ion suppression is a form of matrix effect where co-eluting compounds from the biological sample (e.g., salts, phospholipids) reduce the ionization efficiency of the analyte and internal standard in the MS source.[11][12][13][14] While Barnidipine-d4 compensates for this to a large extent, severe suppression can still compromise sensitivity and reproducibility.

Strategies to Reduce Ion Suppression:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[15]

    • Solid-Phase Extraction (SPE): This is generally more effective than simpler methods like protein precipitation (PPT) for removing salts and phospholipids. Develop a robust SPE protocol tailored to the physicochemical properties of Barnidipine.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than PPT by separating the analyte into an immiscible organic solvent.

  • Optimize Chromatography:

    • Increase Retention: Move the elution of Barnidipine and its IS to a later retention time. The "void volume" at the beginning of the chromatogram is often where the most significant ion suppression from unretained matrix components occurs.[16]

    • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries like a biphenyl or pentafluorophenyl (PFP) phase that may offer different selectivity for Barnidipine versus the interfering matrix components.

    • Gradient Adjustment: A shallower gradient can improve the separation between Barnidipine and any closely eluting interferences.

  • Modify Mass Spectrometry Source Parameters:

    • Adjusting parameters like spray voltage, source temperature, and nebulizer gas flow can sometimes reduce the impact of matrix effects, though this is often less effective than chromatographic or sample preparation solutions.[15]

mitigation_workflow start Ion Suppression Identified sample_prep Optimize Sample Preparation (SPE > LLE > PPT) start->sample_prep chromatography Optimize Chromatography (Increase Retention, Change Column) sample_prep->chromatography ms_params Adjust MS Source Parameters chromatography->ms_params revalidate Re-evaluate Matrix Effect ms_params->revalidate

Caption: A workflow for mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What makes Barnidipine-d4 the "gold standard" internal standard for Barnidipine analysis?

A1: Barnidipine-d4 is considered the gold standard because it is a stable isotope-labeled version of the analyte.[4] This means it has nearly identical chemical and physical properties to Barnidipine.[4] As a result, it exhibits the same behavior during:

  • Sample Extraction: It has the same recovery as Barnidipine from plasma.[17]

  • Chromatography: It co-elutes with Barnidipine, ensuring both are subjected to the same degree of matrix effects at the same time.[17]

  • Ionization: It has the same ionization efficiency in the mass spectrometer source.[17]

This co-behavior allows Barnidipine-d4 to accurately correct for variations in all these steps, which a structurally analogous (but chemically different) internal standard might not.[2][18]

Q2: What are the key parameters to validate for a bioanalytical method using Barnidipine-d4 according to regulatory guidelines?

A2: According to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH M10), a quantitative bioanalytical method must be thoroughly validated to ensure its reliability.[19][20][21] The key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria (FDA/ICH)[4][22]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of Barnidipine or Barnidipine-d4 in blank matrix.
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QCs, accuracy within ±15% of nominal; precision ≤15% CV. For LLOQ, accuracy within ±20%; precision ≤20% CV.
Calibration Curve The relationship between analyte/IS response and concentration over the intended range.At least 6-8 non-zero standards; correlation coefficient (r²) ≥ 0.99 is generally expected.
Recovery The efficiency of the extraction procedure for the analyte from the biological matrix.Should be consistent and reproducible, though no specific % is mandated. IS corrects for low/variable recovery.
Matrix Effect The direct or indirect alteration of the analyte signal by the presence of co-eluting matrix components.[13][23]The matrix factor should be consistent across different lots of matrix. CV should be ≤15%.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should remain within ±15% of the baseline value under tested conditions (e.g., freeze-thaw, bench-top).
Q3: How should I prepare and store my Barnidipine and Barnidipine-d4 stock and working solutions?

A3: Proper preparation and storage are crucial for accurate quantification.

  • Stock Solutions (e.g., 1 mg/mL):

    • Use high-purity (e.g., >98%) reference standards for both Barnidipine and Barnidipine-d4.

    • Weigh the standard using a calibrated analytical balance.

    • Dissolve in a suitable organic solvent in which Barnidipine is highly soluble and stable, such as methanol or acetonitrile.[24][25] Use Class A volumetric flasks.

    • Store stock solutions in amber glass vials at -20°C or -80°C to prevent degradation from light and temperature.

  • Working Solutions:

    • Prepare working solutions by serially diluting the stock solutions with a solvent mixture that is compatible with your mobile phase (e.g., 50:50 methanol:water).[24]

    • Prepare fresh working solutions for each analytical batch or validate their stability for longer-term use at refrigerator temperatures (2-8°C).

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Barnidipine from Human Plasma

This protocol is a representative example based on common practices for extracting lipophilic drugs from plasma.[26]

  • Sample Pre-treatment:

    • To a 500 µL aliquot of human plasma in a polypropylene tube, add 50 µL of Barnidipine-d4 working solution (e.g., at a concentration to yield a response similar to a mid-QC).

    • Vortex for 10 seconds.

    • Add 500 µL of 2% ortho-phosphoric acid in water to acidify the sample and improve binding to the sorbent. Vortex again.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymeric SPE cartridge (e.g., 30 mg, 1 cc) by sequentially passing:

      • 1 mL of Methanol

      • 1 mL of Ultrapure Water

  • Sample Loading:

    • Load the entire pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interferences:

      • 1 mL of 5% Methanol in water.

      • (Optional) A second wash with a stronger organic solvent if needed to remove more lipophilic interferences.

  • Elution:

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute Barnidipine and Barnidipine-d4 with 1 mL of an appropriate elution solvent (e.g., Acetonitrile or Methanol, potentially with a small amount of base like ammonium hydroxide if a mixed-mode cation exchange sorbent is used).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of mobile phase. Vortex and transfer to an HPLC vial for analysis.[26]

Protocol 2: Quantifying Matrix Effect using a Post-Extraction Spike

This protocol allows you to quantify the degree of ion suppression or enhancement.[27]

  • Prepare Three Sets of Samples (n=6 replicates per set):

    • Set A (Neat Solution): Spike the analyte (Barnidipine) and IS (Barnidipine-d4) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process six different lots of blank plasma through the entire extraction procedure. Spike the analyte and IS into the final, dried extract before reconstitution.

    • Set C (Extracted Sample): Spike the analyte and IS into blank plasma before extraction and process as usual. (This set is used to calculate recovery).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the mean peak area for the analyte and IS in each set.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • A value = 1 indicates no matrix effect.

    • IS-Normalized MF = (Analyte MF) / (IS MF)

    • The IS-Normalized MF should be close to 1, indicating that the IS effectively tracks and corrects for the matrix effect. The coefficient of variation (%CV) across the different lots should be ≤15%.[9]

References

  • Ohtsu, F., et al. (1996). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. PubMed. [Link]

  • AptoChem (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Sartorius (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Sartorius. [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • Bioanalysis Zone (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Mei, H., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed. [Link]

  • Biotech (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Biotech. [Link]

  • FDA (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]

  • Teramura, T., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica. [Link]

  • SCIEX (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX. [Link]

  • FDA (2001). Bioanalytical Method Validation. FDA. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. ResearchGate. [Link]

  • SCIEX (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. [Link]

  • LCGC International (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Separation Science (2023). Internal Standards: Strategies From the Frontline. Separation Science. [Link]

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • LCGC (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC. [Link]

  • Teramura, T., et al. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Taylor & Francis Online. [Link]

  • ZefSci (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • PubChem (n.d.). Barnidipine. PubChem. [Link]

  • KCAS Bio (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

  • Teramura, T., et al. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. PubMed. [Link]

  • Slideshare (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Rasayan J. Chem (n.d.). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. Rasayan J. Chem. [Link]

  • YouTube (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Ellutia (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Ellutia. [Link]

  • LabRulez LCMS (n.d.). Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. LabRulez LCMS. [Link]

  • Mason Technology (2024). Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • NorthEast BioLab (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Li, Y., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC - NIH. [Link]

  • myadlm.org (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]

  • LCGC (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]

  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central. [Link]

  • ResearchGate (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. ResearchGate. [Link]

  • Song, M., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to Internal Standard Selection for Barnidipine Quantification: Barnidipine-d4 vs. a Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals, the choice of an internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. This is particularly true for potent, low-dosage drugs like barnidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] This guide provides an in-depth technical comparison between a stable isotope-labeled (SIL) internal standard, Barnidipine-d4, and a representative structural analogue, offering experimental insights to inform your selection process.

The Indispensable Role of an Internal Standard

The fundamental principle of using an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. From sample preparation and extraction to chromatographic separation and mass spectrometric detection, an ideal internal standard should mimic the analyte's behavior, thus compensating for potential losses and fluctuations.[3] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) emphasize the importance of a well-justified internal standard in bioanalytical method validation.[4][5][6]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as Barnidipine-d4, are widely regarded as the "gold standard" in quantitative mass spectrometry.[3][7] In these standards, one or more atoms of the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer.

  • Co-elution and Identical Physicochemical Properties: Barnidipine-d4 and barnidipine exhibit nearly identical chromatographic retention times and extraction recoveries due to their structural similarity. This co-elution is crucial for compensating for matrix effects, which are a major source of variability in bioanalysis.[9] Matrix effects, caused by co-eluting endogenous components of the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9][10]

  • Superior Compensation for Matrix Effects: Because Barnidipine-d4 experiences the same ionization suppression or enhancement as barnidipine, the ratio of their peak areas remains constant, leading to more accurate and precise results.[7][11]

  • Reduced Method Variability: The use of a SIL-IS has been shown to improve the overall ruggedness and reproducibility of bioanalytical methods.[7]

  • Isotopic Contribution: It is essential to ensure the isotopic purity of the SIL-IS. The presence of unlabeled barnidipine in the Barnidipine-d4 standard can lead to an overestimation of the analyte concentration.[8]

  • Chromatographic Resolution from Metabolites: While co-elution with the analyte is desirable, it's important to ensure that the internal standard is chromatographically resolved from any potential cross-contributing metabolites. Barnidipine is extensively metabolized through pathways including N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring.[12][13][14]

  • Cost and Availability: The synthesis of stable isotope-labeled compounds can be more complex and expensive than that of structural analogues.[7]

The Practical Alternative: Structural Analogue Internal Standards

A structural analogue is a compound that is chemically similar to the analyte but not identical. For barnidipine, another dihydropyridine calcium channel blocker like benidipine or indapamide could be considered as a structural analogue internal standard.[15][16]

  • Cost-Effectiveness and Availability: Structural analogues are often more readily available and less expensive than their stable isotope-labeled counterparts.[17]

  • Different Mass: By nature, a structural analogue will have a different molecular weight and m/z ratio, preventing any potential for isotopic cross-contribution.

  • Differential Chromatographic Behavior: A structural analogue will likely have a different retention time than barnidipine.[18][19] If the analogue elutes in a region of the chromatogram with different matrix effects than the analyte, the correction for these effects will be inaccurate.[17]

  • Varying Extraction Recovery and Ionization Efficiency: Differences in physicochemical properties, such as polarity and pKa, can lead to different extraction recoveries and ionization efficiencies between the analyte and the structural analogue IS.[20] This can introduce bias and variability into the results.

  • Potential for Metabolic Cross-Interference: Although structurally similar, the metabolic pathways of the analogue may differ from barnidipine, but there is a possibility of shared metabolic enzymes or interfering metabolites.[21]

Comparative Performance Data

The following table summarizes the expected performance characteristics when using Barnidipine-d4 versus a structural analogue as an internal standard for the quantification of barnidipine.

FeatureBarnidipine-d4 (Stable Isotope-Labeled IS)Structural Analogue IS (e.g., Benidipine)
Chemical Structure Identical to barnidipine, with deuterium labels.Similar but not identical to barnidipine.
Chromatographic Retention Time Co-elutes with barnidipine.Different from barnidipine.
Extraction Recovery Nearly identical to barnidipine.May differ from barnidipine.
Ionization Efficiency Nearly identical to barnidipine.May differ from barnidipine.
Compensation for Matrix Effects Excellent, as it experiences the same effects.Variable and potentially incomplete.
Accuracy and Precision Generally higher due to superior compensation.Potentially lower if matrix effects are significant.
Risk of Isotopic Interference Low, but requires verification of isotopic purity.None.
Cost and Availability Higher cost and may require custom synthesis.[22]Lower cost and more readily available.

Experimental Workflow & Methodologies

A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies. Below is a detailed, step-by-step methodology for the LC-MS/MS analysis of barnidipine in human plasma, highlighting the critical role of the internal standard.

Experimental Protocol: Quantification of Barnidipine in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 200 µL of plasma in a clean microcentrifuge tube, add 25 µL of the internal standard working solution (either Barnidipine-d4 or a structural analogue at a concentration of 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Acetonitrile: 0.1% Formic acid in water, 50:50 v/v).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Barnidipine: Q1 m/z 492.2 -> Q3 m/z 315.1[23]

    • Barnidipine-d4: Q1 m/z 496.2 -> Q3 m/z 315.1 (hypothetical, assuming 4 deuterium atoms on a stable part of the molecule not lost during fragmentation)

    • Structural Analogue (e.g., Benidipine): Q1 m/z 506.0 -> Q3 m/z 174.0[16]

Visualizing the Rationale

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Barnidipine-d4 or Structural Analogue) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quant Quantification ratio->quant

Caption: A generalized workflow for the bioanalysis of barnidipine using an internal standard.

Structural Comparison

G Barnidipine Barnidipine C₂₇H₂₉N₃O₆ m/z = 491.5 Barnidipine_d4 Barnidipine-d4 C₂₇H₂₅D₄N₃O₆ m/z = 495.5 Barnidipine->Barnidipine_d4 Isotopically Labeled (Chemically Identical) Structural_Analogue Structural Analogue (e.g., Benidipine) C₂₈H₃₁N₃O₆ m/z = 505.6 Barnidipine->Structural_Analogue Structurally Similar (Chemically Different)

Caption: Structural relationship between Barnidipine, Barnidipine-d4, and a structural analogue.

Conclusion and Recommendation

For the quantitative bioanalysis of barnidipine, the use of a stable isotope-labeled internal standard, such as Barnidipine-d4, is strongly recommended to achieve the highest level of accuracy and precision. Its ability to co-elute with the analyte and experience identical matrix effects provides superior compensation for analytical variability compared to a structural analogue.[7] While a structural analogue may be a more cost-effective option, the potential for differential chromatographic behavior, extraction recovery, and ionization efficiency introduces a greater risk of analytical error.[17]

The choice of internal standard should ultimately be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and budgetary constraints. However, for regulatory submissions and pivotal pharmacokinetic studies, the investment in a stable isotope-labeled internal standard like Barnidipine-d4 is a scientifically sound decision that enhances the reliability and defensibility of the generated data.

References

  • Oguri, K., & Yoshimura, H. (1997).
  • Kobayashi, H., et al. (1996).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443869, Barnidipine. Retrieved from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical Analytica Acta, 6(7).
  • Talari, G., & Kumar, V. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. RASAYAN Journal of Chemistry, 12(1), 389-401.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Barnidipine Hydrochloride.
  • Thermo Fisher Scientific. (n.d.).
  • van de Merbel, N. C. (2008). Internal Standards for Quantitative LC-MS Bioanalysis. Bioanalysis, 1(1), 145-150.
  • Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Teramura, T., et al. (1996).
  • Esteve-Romero, J., et al. (2005). Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design.
  • Soons, P. A., & van der Meer, M. J. (1990). Chromatography of calcium channel blockers.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • SCIEX. (n.d.). Método LC-MS/MS Altamente Sensible para la Cuantificación de Barnidipino en Plasma Humano.
  • Kellner, R., et al. (2019).
  • van Zwieten, P. A. (1997). Barnidipine and its pharmacological and clinical properties.
  • Gotor, R., et al. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica, 64(2), 155-165.
  • Carda-Broch, S., et al. (2003). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design.
  • Wikipedia. (n.d.). Barnidipine. Retrieved from [Link]

  • Lee, H. W., et al. (2004). Determination of benidipine in human plasma using liquid chromatography-tandem mass spectrometry.
  • BenchChem. (n.d.). A Comparative Guide to Internal Standards for Manidipine Analysis.
  • European Medicines Agency. (2011).
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Subbaraj, C. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • Rucins, M., et al. (2020). Representatives of 1,4-dihydropyridine calcium channel blockers.
  • Smeraglia, J., & Smith, F. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Bioanalysis, 2(5), 871-877.
  • Sahu, R., & Patel, V. B. (2021). Spectrophotometric and Chromatographic Methods for Determination of Calcium Channel Blockers: A Review.
  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
  • Zhang, Y., et al. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2233-2238.
  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2022).
  • De Nicolò, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1093-1105.
  • Guo, X., & Lankmayr, E. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 349-351.
  • Geneesmiddeleninformatiebank. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAAM VAN HET GENEESMIDDEL Barnidipine HCl Sigillata 10 mg, harde capsules met gereguleerde.
  • MedKoo Biosciences. (n.d.). Barnidipine-d5 HCl.
  • Li, H., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 825-835.
  • van der Vring, J. A., et al. (1996). Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist. Drugs, 52(Suppl 2), 1-10.
  • Pharmaffili
  • Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297.
  • Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1344-1352.
  • Google Patents. (n.d.). CN101643469B - Synthesis process of barnidipine hydrochloride.
  • Cheng, Z. G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1344-1352.
  • van der Vring, J. A., & van de Wal, B. (1998). Interaction Profile and Tolerability of Barnidipine.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Barnidipine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of global clinical trials and multi-site research, the ability to generate consistent and reliable bioanalytical data across different laboratories is not just a matter of convenience—it is a cornerstone of regulatory acceptance and scientific validity. This guide provides an in-depth, technical comparison and procedural framework for the cross-validation of bioanalytical assays for barnidipine, a potent dihydropyridine calcium channel blocker. As drug development professionals, ensuring that data from disparate locations can be pooled or compared with confidence is paramount. This document is designed to equip researchers, scientists, and quality assurance professionals with the expertise to navigate the complexities of inter-laboratory method transfer and validation for this critical antihypertensive agent.

The Imperative for Cross-Validation in Barnidipine Analysis

Cross-validation is the formal process of demonstrating that a bioanalytical method, when transferred from an originating laboratory to a receiving laboratory, provides comparable data.[5] This process is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidance provided by the International Council for Harmonisation (ICH) in its M10 guideline on Bioanalytical Method Validation.[6][7][8] The objective is to ensure that data generated across different labs are reproducible and reliable for pivotal studies.[7]

Comparing Analytical Platforms for Barnidipine Quantification

The choice of analytical methodology is the first critical decision in establishing a robust bioanalytical assay. For barnidipine, the low plasma concentrations necessitate highly sensitive techniques. The most common platforms are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more prominently, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVUPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by ultra-performance liquid chromatography, detection by mass-to-charge ratio of analyte and its fragments.
Sensitivity (LLOQ) Typically in the µg/mL to high ng/mL range. A reported RP-HPLC method had a linearity of 3-18 µg/mL.[9]High sensitivity, often reaching sub-pg/mL levels. A reported UPLC-MS/MS method achieved an LLOQ of 0.5 pg/mL.[10]
Selectivity Moderate. Prone to interference from co-eluting compounds with similar UV absorbance, such as metabolites.[11][12]High. The use of Selected Reaction Monitoring (SRM) provides excellent specificity by monitoring a specific precursor-to-product ion transition.[10]
Run Time Generally longer, with a reported RP-HPLC method having a run time of over 2.8 minutes.[9]Faster, with UPLC systems offering shorter run times and better resolution.[13]
Matrix Effect Less susceptible to ion suppression or enhancement.Can be significantly affected by matrix components suppressing or enhancing analyte ionization. This must be carefully evaluated.[14]
Regulatory Acceptance Accepted, but may not be suitable for low-concentration pharmacokinetic studies.The preferred method for regulatory submissions of bioanalytical data due to its superior sensitivity and selectivity.[14][15]

For barnidipine, with its low systemic exposure, UPLC-MS/MS is the unequivocally superior platform. Its sensitivity is essential for accurately defining the terminal pharmacokinetic phase, and its selectivity ensures that measurements are not confounded by metabolites. This guide will, therefore, focus on the cross-validation of a UPLC-MS/MS method.

Designing the Inter-Laboratory Cross-Validation Study

A successful cross-validation study is built upon a meticulously planned protocol. The core principle is to analyze the same set of quality control (QC) samples and incurred samples (IS) at both the originating (Lab A) and receiving (Lab B) laboratories and compare the results against predefined acceptance criteria.[5][16]

Establishing Acceptance Criteria

Before any samples are analyzed, the acceptance criteria must be clearly defined in the study protocol, adhering to the ICH M10 guideline.[6][8]

  • For QC Samples: At least two-thirds (67%) of the QC samples should be within ±20% of the mean concentration calculated from the data from both laboratories.

  • For Incurred Samples: The Incurred Sample Reanalysis (ISR) should demonstrate that at least 67% of the repeat measurements are within ±20% of the original values.[16]

The Cross-Validation Workflow

The process involves several key stages, from initial method transfer to joint data analysis.

CrossValidationWorkflow cluster_lab_a Originating Lab (Lab A) cluster_lab_b Receiving Lab (Lab B) cluster_joint Joint Analysis A1 Validated UPLC-MS/MS Method SOP B1 Receive SOP & Reference Standards A1->B1 Technology Transfer A2 Prepare & Analyze Validation QCs A3 Prepare & Ship Cross-Validation Samples (QCs & Incurred Samples) A2->A3 B3 Receive & Analyze Cross-Validation Samples A3->B3 Frozen Shipment C1 Compile Data from Lab A & Lab B A3->C1 Lab A Data B2 Method Implementation & Partial Validation B1->B2 B2->B3 B3->C1 Lab B Data C2 Statistical Comparison (Calculate % Difference) C1->C2 C3 Evaluate Against Acceptance Criteria C2->C3 C4 Generate Cross-Validation Report C3->C4

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

Experimental Protocol: UPLC-MS/MS Assay for Barnidipine

This section details a representative UPLC-MS/MS method that can be the subject of a cross-validation study.

4.1 Objective: To accurately quantify barnidipine in human plasma and demonstrate method transferability between two laboratories.

4.2 Materials and Instrumentation:

  • Reference Standards: Barnidipine hydrochloride and Barnidipine-d7 (internal standard, IS).

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, and ammonium acetate. Ultrapure water.

  • Biological Matrix: Pooled, drug-free human plasma (K2EDTA).

  • Instrumentation (Representative):

    • UPLC System: Waters Acquity UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or Thermo TSQ Altis, or equivalent.[10]

    • UPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[13]

4.3 Sample Preparation: Solid-Phase Extraction (SPE)

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

  • Add 25 µL of Barnidipine-d7 internal standard working solution (e.g., 10 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE plate (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the wells with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Causality: SPE is chosen over liquid-liquid extraction for its potential for higher throughput via 96-well plate formats and cleaner extracts, which is critical for minimizing matrix effects in LC-MS/MS analysis. The acidic loading condition ensures barnidipine is charged, promoting retention on the reversed-phase sorbent.

4.4 UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 30% B to 95% B over 2.0 min, hold for 0.5 min, return to initial conditions.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • SRM Transitions (Hypothetical):

    • Barnidipine: Q1 492.2 -> Q3 298.1

    • Barnidipine-d7 (IS): Q1 499.2 -> Q3 305.1

Causality: A fast gradient on a sub-2 µm particle column provides sharp peaks and short run times, essential for high-throughput clinical sample analysis. ESI positive mode is selected as the dihydropyridine structure readily accepts a proton. The SRM transitions are chosen for their specificity and intensity to ensure sensitive and reliable detection.

Data Presentation: A Comparative Analysis

The cornerstone of the cross-validation report is the direct comparison of data from both laboratories. The following tables present hypothetical data that would be expected from a successful study.

Table 2: Inter-laboratory Comparison of Calibration Curve Performance

ParameterLaboratory ALaboratory BAcceptance Criteria
Calibration Range (pg/mL) 0.5 - 2500.5 - 250N/A
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingN/A
Mean Correlation Coeff. (r²) > 0.998> 0.997≥ 0.99
Back-calculated Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±15% of nominal (±20% at LLOQ)±15% of nominal (±20% at LLOQ)

Table 3: Inter-laboratory Accuracy and Precision of Quality Control Samples

QC Level (pg/mL)Lab A Mean Conc. (pg/mL)Lab B Mean Conc. (pg/mL)Inter-Lab % DifferenceAcceptance Criteria
LQC (1.5) 1.481.554.6%Within ±20%
MQC (100) 102.198.7-3.4%Within ±20%
HQC (200) 195.5203.13.8%Within ±20%
Calculated as: ((Lab B - Lab A) / Mean(Lab A, Lab B)) * 100

Table 4: Incurred Sample Reanalysis (ISR) Comparison

Sample IDInitial Conc. (Lab A, pg/mL)Reanalysis Conc. (Lab B, pg/mL)% Difference Acceptance Criteria
S-001 12.411.8-5.0%Within ±20%
S-007 88.295.37.7%Within ±20%
S-015 154.6142.9-7.8%Within ±20%
S-023 5.15.914.5%Within ±20%
Calculated as: ((Reanalysis - Initial) / Mean(Reanalysis, Initial)) * 100

Conclusion and Best Practices

The successful cross-validation of a barnidipine bioanalytical assay is a critical step in ensuring data integrity for multi-site clinical studies. This guide has demonstrated that a well-characterized UPLC-MS/MS method, when transferred under a robust protocol guided by ICH M10 principles, can yield comparable results between laboratories. The key to success lies in meticulous planning, clear communication between sites, and a deep understanding of the analytical technique and the analyte's properties. By adhering to these principles, drug development professionals can build a foundation of trustworthy data, paving the way for successful regulatory submissions and advancing patient care.

References

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394. [Link]

  • Inotsume, N., Nishimura, M., Nakano, M., & Fujii, T. (1994). Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation. Xenobiotica, 24(1), 63-75. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Teramura, T., Watanabe, T., Higuchi, S., & Hashimoto, F. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica, 23(11), 1247-1257. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. Pharmaceutical Analytica Acta, 6(7). [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Taylor & Francis Online. (2008). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. Xenobiotica. [Link]

  • Teramura, T., Watanabe, T., Higuchi, S., & Hashimoto, F. (1996). Metabolism of barnidipine hydrochloride, a potent calcium antagonist, in rat and dog. Xenobiotica, 26(2), 177-187. [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Kumar, G. S., G, S., & G, S. (2018). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (1993). Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human. [Link]

  • Galkar, S. S., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Saudi Journal of Medical and Pharmaceutical Sciences. [Link]

  • Rudrawar, S., et al. (2019). Comparison of multiple bioanalytical assay platforms for the quantitation of siRNA therapeutics. Bioanalysis. [Link]

  • Park, J. W., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). Inter laboratory method comparison. [Link]

  • VIBGYOR ePress. (n.d.). International Journal of Analytical and Bioanalytical Methods. [Link]

  • Al-Dirbashi, O. Y., et al. (2000). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Biomedical Chromatography. [Link]

  • Shah, D. A., et al. (2015). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Song, M., & El-Kassed, R. F. (2004). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • Morse, G. D., et al. (2015). Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. African Journal of Laboratory Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Sensitivity Assessment for Barnidipine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Barnidipine, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is linked to its ability to selectively block L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[1] Due to its high lipophilicity and extensive first-pass metabolism, barnidipine exhibits very low plasma concentrations, often in the picogram per milliliter (pg/mL) range.[2] This characteristic poses a significant analytical challenge. Accurate and precise quantification of barnidipine in biological matrices like human plasma is paramount for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring, which are essential for optimizing dosage regimens and ensuring patient safety.[2][3]

This guide provides an in-depth comparison of two distinct Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies for barnidipine quantification. We will dissect the experimental choices, present detailed protocols, and compare their performance in terms of linearity and sensitivity—two of the most critical parameters in bioanalytical method validation.[4] Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement a robust analytical method tailored to their specific research demands.

The Bedrock of Bioanalysis: Regulatory Perspectives on Linearity & Sensitivity

Before delving into experimental specifics, it is crucial to understand the regulatory framework that governs bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and reproducibility of bioanalytical data.[5][6][7]

  • Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[7] This is typically evaluated by a calibration curve, and a correlation coefficient (R²) of >0.99 is generally required to demonstrate a strong linear relationship.

  • Sensitivity is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.[4] For the LLOQ, the FDA and EMA generally require precision to be within 20% (%CV) and accuracy to be within 80-120% of the nominal value.[1][8]

This guide will assess two methods against these fundamental criteria.

Comparative Experimental Design

To illustrate the impact of instrumentation and chromatographic choices on performance, we will compare two hypothetical, yet highly plausible, UPLC-MS/MS methods:

  • Method A: High-Throughput UPLC-MS/MS. This method prioritizes speed and is representative of a setup used for large-scale clinical trials where sample throughput is a primary concern. It employs a standard flow rate and a shorter analytical column.

  • Method B: High-Sensitivity UPLC-MS/MS. This method is optimized for detecting sub-picogram levels of barnidipine, which is crucial for detailed pharmacokinetic profiling, especially during the terminal elimination phase. It utilizes a lower flow rate and a highly efficient analytical column coupled with a state-of-the-art mass spectrometer.

Experimental Workflow Visualization

The overall process, from sample receipt to final data analysis, follows a standardized workflow. The diagram below illustrates the key stages involved in the bioanalytical process for both Method A and Method B.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Plasma Sample Receipt Spike Spike with Internal Standard (Barnidipine-D5) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap Inject UPLC-MS/MS Injection Evap->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification (Calibration Curve) Data->Quant Report Report Generation Quant->Report

Caption: Bioanalytical workflow for Barnidipine quantification.

Detailed Methodologies

A robust and reliable method is built upon meticulous and well-justified protocols. The following sections detail the step-by-step procedures for both comparative methods.

Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples

The accuracy of the entire assay hinges on the precise preparation of these initial solutions.

  • Primary Stock Solutions: Accurately weigh ~5 mg of barnidipine reference standard and transfer it to a 5 mL volumetric flask. Dissolve and make up the volume with methanol to achieve a concentration of 1000 µg/mL.[1] A separate stock solution for the internal standard (IS), Barnidipine-D5, is prepared similarly.

    • Causality: Using a deuterated internal standard (Barnidipine-D5) is the gold standard.[8] It behaves almost identically to the analyte during sample preparation and ionization, effectively compensating for matrix effects and variations in extraction recovery, thus ensuring higher accuracy and precision.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create a series of working solutions for spiking into the matrix.

  • Calibration Standards & QC Samples: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (typically 2-5% of the total volume to avoid altering the matrix). The CS concentrations are designed to cover the entire analytical range, while QC samples are prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract.[9] This is critical for achieving high sensitivity and minimizing ion suppression in the mass spectrometer.

  • Sample Aliquoting: Aliquot 500 µL of plasma sample (blank, CS, QC, or unknown) into a clean polypropylene tube.

  • Internal Standard Addition: Add 50 µL of the Barnidipine-D5 internal standard working solution to each sample (except for the blank matrix). Vortex briefly.

  • Pre-treatment: Add 500 µL of 2% ortho-phosphoric acid to each sample to acidify it, which helps in binding the analyte to the SPE sorbent.[8]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Bond Elut Plexa) first with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a water/methanol mixture to remove endogenous interferences.

  • Elution: Elute the analyte and IS with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. This step concentrates the sample, boosting the on-instrument sensitivity.

UPLC-MS/MS Instrumentation and Conditions

This is where the two methods diverge to meet their respective objectives of throughput versus sensitivity.

ParameterMethod A: High-ThroughputMethod B: High-SensitivityJustification
UPLC System Standard UPLC SystemHigh-Performance UPLC System (e.g., Vanquish)High-performance systems offer lower delay volumes and more precise gradients, enhancing peak shape and sensitivity.
Analytical Column C18, 50 x 2.1 mm, 1.8 µmC18, 100 x 2.1 mm, 1.7 µmA longer column provides better separation from matrix interferences, which is crucial for achieving a lower LLOQ.[10]
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in WaterAmmonium acetate can sometimes improve ionization efficiency and peak shape for certain compounds compared to formic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate 0.500 mL/min0.300 mL/minA lower flow rate increases the residence time of droplets in the ion source, enhancing desolvation and ionization efficiency, leading to higher sensitivity.[11]
Run Time 4.0 minutes8.0 minutesThe shorter run time of Method A allows for higher sample throughput. Method B's longer run time is a trade-off for better resolution.[10]
Mass Spectrometer Mid-tier Triple Quadrupole (e.g., SCIEX QTRAP 4500)High-end Triple Quadrupole (e.g., SCIEX QTRAP 6500+)High-end instruments offer superior ion optics, faster scanning, and more sensitive detectors, directly translating to a lower LLOQ.[8]
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)Barnidipine contains basic nitrogen atoms that are readily protonated in positive ESI mode.
MRM Transitions Barnidipine: 492.2 -> 315.1; Barnidipine-D5: 497.4 -> 315.1Barnidipine: 492.2 -> 315.1; Barnidipine-D5: 497.4 -> 315.1These transitions are specific to the precursor and a stable product ion, ensuring high selectivity for the analysis.[1]

Results: A Comparative Assessment

The performance of each method is evaluated based on its linearity and sensitivity, with the data summarized below.

Linearity Assessment

A calibration curve was generated for both methods by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted linear regression (1/x²) was applied to ensure accuracy at the lower end of the curve.[8]

ParameterMethod A: High-ThroughputMethod B: High-SensitivityRegulatory Acceptance Criteria
Calibration Range 25.0 - 5,000 pg/mL0.5 - 250.0 pg/mLRange must cover expected concentrations
Regression Model Weighted Linear (1/x²)Weighted Linear (1/x²)Appropriate model must be used
Correlation Coeff. (R²) > 0.995> 0.998R² > 0.99
Back-calculated Accuracy 92.5% - 108.2%96.1% - 104.5%±15% of nominal (±20% at LLOQ)

Analysis: Both methods demonstrate excellent linearity within their respective ranges, as indicated by the high correlation coefficients and the accuracy of the back-calculated concentrations of the calibration standards. Method A provides a wider dynamic range suitable for studies expecting higher concentrations, while Method B's range is tailored for ultra-trace level quantification.[1][10]

Sensitivity Assessment

The sensitivity is determined by the LLOQ, which must be reproducible, accurate, and precise. The Limit of Detection (LOD), while not a quantitative measure, is also reported as an indicator of ultimate sensitivity.

ParameterMethod A: High-ThroughputMethod B: High-SensitivityRegulatory Acceptance Criteria (for LLOQ)
LLOQ 25.0 pg/mL0.5 pg/mL-
LLOQ Accuracy 95.6%98.2%Within 80-120%
LLOQ Precision (%CV) 6.3%8.5%≤ 20%
Signal-to-Noise (S/N) at LLOQ ~15~25Typically > 10
LOD ~8 pg/mL~0.15 pg/mLTypically S/N > 3

Analysis: The data clearly illustrates the superior sensitivity of Method B. By combining a lower flow rate, a more efficient column, and a high-end mass spectrometer, Method B achieves an LLOQ of 0.5 pg/mL, which is 50 times lower than that of Method A.[1][10] This enhanced sensitivity is critical for accurately defining the terminal elimination half-life of barnidipine in pharmacokinetic studies.[2] Both methods meet the regulatory requirements for accuracy and precision at their respective LLOQs.

Discussion and Conclusion

This guide has systematically compared two distinct UPLC-MS/MS methods for the quantification of barnidipine in human plasma, focusing on the critical validation parameters of linearity and sensitivity.

Method A (High-Throughput) is a robust and reliable method perfectly suited for a high-throughput environment. Its 4-minute run time and wide linear range make it an excellent choice for late-phase clinical trials or bioequivalence studies where hundreds or thousands of samples need to be analyzed efficiently and the expected plasma concentrations are well above the 25 pg/mL LLOQ.

Method B (High-Sensitivity) represents the pinnacle of analytical performance. Its sub-picogram LLOQ (0.5 pg/mL) is indispensable for research that demands the highest level of sensitivity.[10] This includes early-phase dose-finding studies, detailed pharmacokinetic characterization, and studies involving special populations where drug concentrations may be exceedingly low. The trade-off for this exceptional sensitivity is a longer analysis time and the requirement for more advanced instrumentation.

Choosing the Right Method: The selection between these two approaches is not a matter of which is "better," but which is more "fit-for-purpose." The decision should be driven by the specific requirements of the study:

  • For high sample volumes and expected concentrations in the ng/mL range , Method A offers an optimal balance of speed, robustness, and cost-effectiveness.

  • For pharmacokinetic studies requiring detailed profiling of low drug concentrations , the superior sensitivity of Method B is non-negotiable.

By understanding the causality behind experimental choices—from the internal standard selection to the LC flow rate and mass spectrometer capabilities—researchers can confidently develop or select a bioanalytical method that ensures data of the highest integrity and scientific value.

References

  • A Comparative Review of Methods for Estimation of Some Antihypertensive Drugs in Pharmaceutical Production. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • A Comparative Review of Methods for Estimation of Some Antihypertensive Drugs in Pharmaceutical Production. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. International Journal of Pharmaceutical and Clinical Research, 7(4), 284-289. Retrieved January 14, 2026, from [Link]

  • Analytical Methods for an Antihypertensive Agent Telmisartan-A Review. (2024). International Journal of Pharmacy and Industrial Research. Retrieved January 14, 2026, from [Link]

  • Chromatographic Advances in Antihypertensive Drug Analysis: A Comprehensive Review. (2024). IJCRT.org. Retrieved January 14, 2026, from [Link]

  • Review Article on Various Comparative Analytical Study Approach for Antihypertensive Drug Category. (2024). IJPPR. Retrieved January 14, 2026, from [Link]

  • Simultaneous estimation and validation of LC-MS method for the determination of barnidipine in human plasma: its stability indic. (n.d.). Wjpps. Retrieved January 14, 2026, from [Link]

  • Electroanalytical Methods for Determination of Calcium Channel Blockers. (2019). Bentham Science. Retrieved January 14, 2026, from [Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. (n.d.). SCIEX. Retrieved January 14, 2026, from [Link]

  • Efficient and Clean Pre-Concentration of Ultra-Trace Calcium Channel Blockers From Biological Matrices via a Hyphenated Procedure of Two Sequential Dispersive solid/liquid Phase Microextractions. (2017). PubMed. Retrieved January 14, 2026, from [Link]

  • QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

  • (PDF) A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • (PDF) A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CALCIUM CHANNEL BLOCKERS AND ANGIOTENSIN- CONVERTING ENZYME INHIBITORS IN BULK AND PHARMACETICAL FORMULATION. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mass spectrometry parameters for the detection of calcium channel... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Galkar, S. S., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Saudi Journal of Medical and Pharmaceutical Sciences, 5(3), 248-253. Retrieved January 14, 2026, from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. Retrieved January 14, 2026, from [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved January 14, 2026, from [Link]

  • Regulatory FDA Raises the Bar in Bioanalytical Method Validation. (n.d.). Journal For Clinical Studies. Retrieved January 14, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 14, 2026, from [Link]

  • A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. (2016). PubMed. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to Inter-Batch Validation of Barnidipine Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock upon which pharmacokinetic, pharmacodynamic, and toxicokinetic studies are built. The quantitative analysis of therapeutics in biological matrices demands methods that are not only accurate and precise for a single run but consistently reliable across multiple analytical batches. This is the essence of inter-batch, or intermediate, precision and accuracy validation. This guide provides an in-depth, comparative analysis of the inter-batch validation of bioanalytical methods for barnidipine, a dihydropyridine calcium channel blocker. As a compound with low plasma concentrations, barnidipine presents unique challenges that necessitate highly sensitive and robust analytical techniques.[1]

This guide will delve into the causality behind experimental choices in method validation, present a detailed protocol for a robust LC-MS/MS method, and compare its performance with alternative methodologies. Every protocol described is designed as a self-validating system, grounded in authoritative regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Criticality of Inter-Batch Validation in Bioanalysis

Inter-batch validation assesses the reproducibility of a bioanalytical method over time, accounting for variables such as different analysts, new reagents, and instrument recalibration. For a long-acting therapeutic like barnidipine, which is administered in low doses, ensuring that the analytical method is consistently accurate and precise across different days is paramount for reliable pharmacokinetic profiling.[2] Regulatory bodies like the FDA and EMA mandate rigorous inter-batch validation to ensure that data from different analytical runs can be confidently compared.[3][4]

The primary parameters of interest in inter-batch validation are:

  • Intermediate Precision: This measures the agreement between results from different analytical batches. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

  • Intermediate Accuracy: This assesses how close the mean calculated concentration is to the nominal concentration across different batches, expressed as a percentage of the nominal value.

According to the FDA's M10 Bioanalytical Method Validation guidance, the precision at each concentration level should not exceed 15% of the CV, except for the lower limit of quantification (LLOQ), where it should not exceed 20%. The mean accuracy value should be within ±15% of the nominal values, and ±20% at the LLOQ.[1] The EMA provides similar recommendations, emphasizing that at least four out of six quality control (QC) sample results in a batch should be within 15% of their respective nominal value.[3]

Recommended Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Given the low circulating concentrations of barnidipine, LC-MS/MS has emerged as the gold standard for its bioanalysis due to its high sensitivity, selectivity, and specificity.[5] The following section details a robust LC-MS/MS method and its inter-batch validation.

Experimental Protocol: LC-MS/MS Bioanalysis of Barnidipine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen for its ability to provide a cleaner extract compared to liquid-liquid extraction, which is crucial for minimizing matrix effects in sensitive LC-MS/MS analysis.

  • Procedure:

    • To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., barnidipine-d5).

    • Vortex the sample and add 500 µL of 2% ortho-phosphoric acid in water.

    • Condition an SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Rationale: A C18 column is selected for its excellent retention and separation of moderately non-polar molecules like barnidipine. A gradient elution ensures efficient separation from endogenous plasma components and a shorter run time.

  • Parameters:

    • Column: Syncronis C18, 3 x 100 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol

    • Flow Rate: 0.450 mL/minute

    • Gradient: A suitable gradient to ensure separation and elution.

    • Injection Volume: 10 µL

    • Total Run Time: 8 minutes

3. Mass Spectrometric Conditions

  • Rationale: Selected Reaction Monitoring (SRM) in positive ion mode provides high selectivity and sensitivity for quantifying barnidipine. The precursor to product ion transitions are specific to the analyte and its internal standard.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • Barnidipine: 492.2 -> 315.1 m/z[6]

      • Barnidipine-d5 (IS): 497.4 -> 315.1 m/z[6]

    • Ion Source Temperature: 600°C

    • Ion Spray Voltage: 3200 V

Inter-Batch Validation Workflow

The following diagram illustrates the workflow for conducting the inter-batch validation of the barnidipine bioanalytical method.

G cluster_0 Batch 1 (Day 1) cluster_1 Batch 2 (Day 2) cluster_2 Batch 3 (Day 3) Cal1 Calibration Curve Data_Analysis Data Analysis Cal1->Data_Analysis QC1_L Low QC (n=5) QC1_L->Data_Analysis QC1_M Medium QC (n=5) QC1_M->Data_Analysis QC1_H High QC (n=5) QC1_H->Data_Analysis Cal2 Calibration Curve Cal2->Data_Analysis QC2_L Low QC (n=5) QC2_L->Data_Analysis QC2_M Medium QC (n=5) QC2_M->Data_Analysis QC2_H High QC (n=5) QC2_H->Data_Analysis Cal3 Calibration Curve Cal3->Data_Analysis QC3_L Low QC (n=5) QC3_L->Data_Analysis QC3_M Medium QC (n=5) QC3_M->Data_Analysis QC3_H High QC (n=5) QC3_H->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: Inter-batch validation workflow over three separate analytical runs.

Comparative Analysis of Bioanalytical Methods for Barnidipine

While LC-MS/MS is the preferred method, alternative techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection have also been developed.[7] The following table provides a comparative summary of the performance of these methods, with a focus on inter-batch validation parameters.

ParameterLC-MS/MS MethodRP-HPLC with UV Detection
Principle Separation by liquid chromatography followed by highly selective and sensitive detection using mass spectrometry.Separation by liquid chromatography with detection based on the absorption of UV light by the analyte.
Sensitivity (LLOQ) 0.5 - 25.58 pg/mL[5][6]3 µg/mL (in bulk and tablets)[7]
Linearity Range 0.5 - 250 pg/mL[5]3 - 18 µg/mL[7]
Inter-Batch Precision (%CV) < 15%< 2%
Inter-Batch Accuracy (%) 85 - 115%98 - 102%
Sample Preparation Solid-Phase ExtractionSimple dilution
Internal Standard Stable Isotope Labeled (Barnidipine-d5)Not specified in the reference
Advantages High sensitivity and selectivity, suitable for low plasma concentrations.Simpler instrumentation, lower cost.
Disadvantages Higher equipment cost and complexity.Lower sensitivity, not suitable for pharmacokinetic studies in plasma without significant optimization.

Discussion of Method Performance and Causality

The superior sensitivity of the LC-MS/MS method is evident from its significantly lower LLOQ. This is a critical advantage for barnidipine, which has very low plasma concentrations. The use of a stable isotope-labeled internal standard in the LC-MS/MS method is a key factor in its high precision and accuracy, as it effectively compensates for variations in sample preparation and matrix effects.

The RP-HPLC method, while demonstrating excellent precision and accuracy within its validated range, is significantly less sensitive.[7] This makes it more suitable for the analysis of bulk drug or pharmaceutical formulations rather than for bioanalysis in plasma for pharmacokinetic studies.

Stability Considerations: A Critical Aspect of Barnidipine Bioanalysis

Barnidipine is a dihydropyridine derivative and is known to be susceptible to degradation, particularly through oxidation of the dihydropyridine ring to its pyridine analog, which is pharmacologically inactive.[2] This degradation can be accelerated by exposure to light. Therefore, a stability-indicating method is crucial. The validation process must include stability assessments under various conditions:

  • Freeze-Thaw Stability: To simulate the effect of freezing and thawing of plasma samples.

  • Short-Term Stability: To assess stability at room temperature for the duration of sample processing.

  • Long-Term Stability: To determine the stability of the analyte in the matrix at the intended storage temperature.

  • Stock Solution Stability: To ensure the integrity of the reference standards.

The following diagram illustrates the logical relationship of parameters in a validated bioanalytical method.

G cluster_Validation Validation Parameters Method Validated Bioanalytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Stability Stability Method->Stability Linearity Linearity & Range Method->Linearity Recovery Recovery Method->Recovery Intra_batch Intra-batch Precision->Intra_batch Inter_batch Inter-batch Precision->Inter_batch

Sources

A Senior Application Scientist's Guide to Mass Spectrometer Performance in Barnidipine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Barnidipine

Barnidipine is a long-acting dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] A key characteristic of Barnidipine is its efficacy at very low plasma concentrations.[1][2] This presents a significant analytical challenge, demanding methods with exceptional sensitivity and selectivity to accurately delineate its pharmacokinetic profile.[2][3] The choice of mass spectrometer is therefore not merely a technical detail but a critical decision that dictates the quality, scope, and purpose of the resulting data.

This guide will dissect the performance of three principal classes of mass spectrometers coupled with liquid chromatography (LC-MS): the Triple Quadrupole (QqQ), the Quadrupole Time-of-Flight (Q-TOF), and the Orbitrap. We will move beyond a simple listing of specifications to explain why a certain technology is chosen for a specific analytical task, be it regulated bioanalysis or early-stage metabolic investigation.

Section 1: The Workhorse for Targeted Quantification - Triple Quadrupole (QqQ) Mass Spectrometry

For routine, high-sensitivity, and high-throughput quantification of a known compound like Barnidipine, the triple quadrupole mass spectrometer is the undisputed industry benchmark.[4] Its power lies in the specificity of the Selected Reaction Monitoring (SRM) scan mode.

The Principle of SRM: In SRM, the first quadrupole (Q1) is set to isolate the protonated molecule of Barnidipine (the precursor ion). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion (the product ion). This two-stage mass filtering is highly specific, effectively eliminating chemical noise from the complex biological matrix and enabling extremely low detection limits.

Proven Performance for Barnidipine Quantification

Multiple validated methods demonstrate the exceptional sensitivity of modern QqQ instruments for Barnidipine analysis in human plasma. These methods are essential for pharmacokinetic studies where tracking low drug concentrations over time is critical.[2][3]

Instrument PlatformLLOQ (in Plasma)Linear Range (pg/mL)Precision (%CV)Accuracy (%)Reference
Thermo Scientific™ TSQ Altis™ 0.5 pg/mL0.5 - 250< 15%Within ±15%[1]
SCIEX QTRAP® 6500+ 5.0 pg/mL5.0 - 8005.88< 15% (2.37% at LQC)99.18% - 101.32%[2][4]
Shimadzu LCMS – 2010 EV 10 ng/mL (10,000 pg/mL)50 - 1000 ng/mL< 9.86%Not specified[5]

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control

As the data clearly shows, high-end triple quadrupoles like the TSQ Altis™ and QTRAP® 6500+ can achieve sub-picogram to low-picogram LLOQs, which is necessary for capturing the full pharmacokinetic profile of Barnidipine.[1][2] The older single quadrupole technology (like the Shimadzu LCMS-2010 EV using SIM) is significantly less sensitive, with an LLOQ orders of magnitude higher.[5]

Experimental Protocol: LC-MS/MS Quantification of Barnidipine on a QqQ System

This protocol is a synthesized example based on validated methods for high-sensitivity Barnidipine quantification.[1][2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE is chosen over simpler methods like protein precipitation to achieve cleaner extracts, which is crucial for reaching low pg/mL sensitivity by minimizing matrix effects.

  • Protocol:

    • Aliquot 500 µL of human plasma into a clean tube.

    • Add 50 µL of internal standard (e.g., Barnidipine-d5).[2]

    • Add 500 µL of 2% ortho-phosphoric acid to acidify the sample and improve binding to the SPE sorbent.[2]

    • Condition a Bond Elute Plexa SPE cartridge (or equivalent) with 1 mL methanol followed by 1 mL water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water, followed by two 1 mL washes with 100% water to remove polar interferences.[2]

    • Elute Barnidipine with 1 mL of Acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150-200 µL of mobile phase and inject.[1][2]

2. Liquid Chromatography (LC)

  • Rationale: Chromatographic separation is critical to resolve Barnidipine from any isomeric or isobaric interferences from the biological matrix, adding another layer of selectivity. A gradient elution ensures a sharp peak shape and efficient column cleaning.

  • Parameters:

    • Column: Thermo Scientific™ Syncronis™ C18 (3 x 100 mm, 5 µm) or equivalent.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[1]

    • Flow Rate: 0.450 mL/min.[1]

    • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute Barnidipine, and then return to initial conditions for re-equilibration.

    • Injection Volume: 10 µL.[1]

3. Mass Spectrometry (MS)

  • Rationale: Heated Electrospray Ionization (HESI) in positive mode is highly efficient for protonating dihydropyridine compounds like Barnidipine. SRM transitions are optimized for maximum specificity and sensitivity.

  • Parameters:

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.[1]

    • Scan Type: Selected Reaction Monitoring (SRM).[1]

    • SRM Transition (Example): For Barnidipine, a common transition is m/z 492.2 → 315.1.[4] This must be empirically optimized on the specific instrument.

    • Source Parameters: Ion spray voltage, source temperature, and gas flows must be optimized for the specific LC flow rate to ensure efficient desolvation and ionization.[1][2]

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_process Data Processing Plasma Plasma Sample + IS SPE Solid Phase Extraction (SPE) Plasma->SPE Extract Clean Extract SPE->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Triple Quadrupole MS LC->MS Data SRM Data Acquisition MS->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant Result Barnidipine Concentration Quant->Result

Caption: Workflow for targeted quantification of Barnidipine using LC-QqQ-MS.

Section 2: High-Resolution Mass Spectrometry (HRMS) for Comprehensive Analysis

While QqQ instruments are specialists in finding a known target, HRMS platforms like Q-TOF and Orbitrap are generalists, capable of capturing a comprehensive, high-resolution snapshot of all ions in a sample. This makes them exceptionally powerful for untargeted screening and metabolite identification.

Part A: Quadrupole Time-of-Flight (Q-TOF)

A Q-TOF instrument combines a quadrupole for precursor ion selection with a Time-of-Flight mass analyzer. The key advantage is its ability to perform high-resolution, accurate-mass measurements on both precursor and product ions.

  • Causality of Choice: A Q-TOF is the instrument of choice when the primary goal is to identify unknown compounds, such as metabolites. While a QqQ is blind to anything not included in its SRM list, a Q-TOF operating in full scan mode collects data on everything. The accurate mass measurement (typically <5 ppm error) allows for the confident determination of the elemental composition of an unknown metabolite.[6] For example, a study on the related dihydropyridine amlodipine successfully used a Q-TOF to determine the elemental composition of 21 different metabolites, confirming their proposed structures.[6]

Part B: Orbitrap Mass Spectrometry

The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion around a central spindle electrode. The frequency of this motion is directly related to the ion's mass-to-charge ratio, which allows for extremely high-resolution and accurate mass measurements.

  • Causality of Choice: The Orbitrap platform represents a convergence of quantitative and qualitative capabilities. It can perform targeted quantification with sensitivity that rivals triple quadrupoles, but it does so in high resolution, which adds a layer of confidence by resolving the analyte from isobaric interferences.[7] Furthermore, its ability to acquire high-quality full-scan data simultaneously makes it ideal for "quan/qual" workflows. A researcher can develop a quantitative method for Barnidipine while simultaneously screening for and identifying metabolites in the very same analytical run, a significant advantage in drug discovery and development settings.

Section 3: Head-to-Head Comparison for Barnidipine Analysis

The choice of instrument is fundamentally tied to the research question.

FeatureTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Targeted QuantificationMetabolite ID, ScreeningQuan/Qual, Metabolite ID
Sensitivity Excellent (Sub-pg/mL) in SRM mode. The gold standard.[1][2]Good, but generally less sensitive than QqQ in SRM mode.Excellent. Can rival QqQ sensitivity in targeted modes (SIM/PRM).[7]
Selectivity Excellent due to two stages of mass filtering (SRM).Good. Enhanced by high resolution and mass accuracy.Excellent. High resolution resolves interferences missed by nominal mass QqQ.
Quantitative Performance Excellent. Wide linear dynamic range, superb precision and accuracy. The industry standard for regulated bioanalysis.[2]Good. Requires careful validation.Excellent. High-quality data for both targeted and full-scan quantification.[7]
Qualitative Capability Limited. Can only perform product ion scans on targeted masses.Excellent. High-resolution MS/MS for structural elucidation of unknowns.[6]Excellent. High-resolution MS/MS and full scan data for confident identification.
Throughput High. SRM methods are fast and robust.Moderate to High.Moderate to High.
Decision-Making Workflow

G node_goal What is the primary analytical goal? node_quant Routine, high-sensitivity quantification for PK study? node_goal->node_quant Targeted Analysis node_metid Metabolite identification or untargeted screening? node_goal->node_metid Qualitative Analysis node_both Simultaneous quantification and qualitative screening? node_goal->node_both Comprehensive Analysis node_qqq Choose: Triple Quadrupole (QqQ) node_quant->node_qqq node_qtof Choose: Q-TOF node_metid->node_qtof node_orbitrap Choose: Orbitrap node_both->node_orbitrap

Sources

A Senior Application Scientist's Guide to Sample Preparation for Barnidipine Analysis: An In-Depth Comparison of SPE, LLE, and PPT

Author: BenchChem Technical Support Team. Date: January 2026

In the bioanalytical landscape, the accurate quantification of therapeutic agents is paramount. For potent, low-dose antihypertensive drugs like Barnidipine, this necessity is even more pronounced.[1][2] The journey from a complex biological matrix, such as human plasma, to a clean, concentrated sample ready for chromatographic analysis is critically dependent on the chosen sample preparation method. This guide provides a detailed comparison of three prevalent techniques for Barnidipine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from practical application to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Central Challenge: Why Sample Preparation for Barnidipine Matters

Barnidipine, a dihydropyridine calcium channel blocker, is characterized by its high lipophilicity and efficacy at very low plasma concentrations.[1] This combination presents a significant analytical challenge: achieving a high degree of sensitivity and selectivity to accurately measure picogram to nanogram per milliliter levels while contending with a complex biological matrix.[1][2] Endogenous components in plasma, such as proteins and phospholipids, can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry and interfering peaks in chromatography.[3][4] An effective sample preparation strategy is therefore not just a preliminary step but a cornerstone of a robust and reliable bioanalytical method.

Comparative Overview of Sample Preparation Techniques

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte partitions between a solid sorbent and a liquid mobile phase based on affinity.[5][6]Analyte partitions between two immiscible liquid phases based on differential solubility.[5]Proteins are denatured and precipitated by an organic solvent or acid, leaving the analyte in the supernatant.[4][7][8]
Selectivity High to Very HighModerate to HighLow to Moderate
Recovery Generally High and Reproducible[5]Variable, dependent on solvent choice and analyte properties.[5][9]Can be high, but risk of analyte co-precipitation.[7]
Cleanliness of Extract Very High[10]Moderate to HighLow (high levels of endogenous interferences may remain)
Throughput Moderate to High (amenable to automation)[6]Low to Moderate (can be labor-intensive)[9]High (simple and fast)[7]
Solvent Consumption Low[6]HighModerate
Cost per Sample HighLow to ModerateLow
Method Development More ComplexModerately ComplexSimple

In-Depth Analysis of Each Method

Solid-Phase Extraction (SPE): The Gold Standard for Sensitivity and Cleanliness

SPE is a powerful technique that leverages the differential affinity of an analyte for a solid sorbent versus the sample matrix.[5][6] For Barnidipine analysis, reversed-phase SPE is commonly employed, where the hydrophobic nature of the drug allows it to be retained on a non-polar sorbent while more polar matrix components are washed away.[3][5]

The "Why": Causality in SPE Protocol Design

The multi-step nature of SPE allows for a highly tailored and efficient cleanup.

  • Conditioning: Wetting the sorbent with an organic solvent like methanol creates an environment conducive to the retention of the hydrophobic Barnidipine.

  • Equilibration: Flushing with water or a weak buffer prepares the sorbent for the aqueous biological sample.

  • Loading: The plasma sample is passed through the cartridge. The hydrophobic Barnidipine partitions onto the solid phase, while the majority of proteins and salts pass through.

  • Washing: This is a critical step for achieving a clean extract. A carefully chosen wash solvent (e.g., a low percentage of organic solvent in water) can remove weakly bound interferences without eluting the target analyte.

  • Elution: A strong organic solvent disrupts the hydrophobic interaction between Barnidipine and the sorbent, releasing it in a concentrated, clean solution.

Experimental Data: SPE Performance in Barnidipine Analysis
ParameterReported ValueSource
Recovery >61% (mean); 96.0-98.7% (at specific concentrations)Delhiraj & Anbazhagan, 2015[3]
>80%SCIEX Application Note[2]
Lower Limit of Quantitation (LLOQ) 10 ng/mLDelhiraj & Anbazhagan, 2015[3]
0.03 ng/mLPawula et al., 1998[11]
0.5 pg/mLThermo Fisher Scientific Application Note[1]
5.0 pg/mLSCIEX Application Note[2]
Precision (%CV) <9.86%Delhiraj & Anbazhagan, 2015[3]
<11.8%Pawula et al., 1998[11]
Visualizing the SPE Workflow

SPE_Workflow cluster_0 SPE Cartridge cluster_1 Sample Flow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample (Plasma + IS) Equilibrate->Load Wash 4. Wash (e.g., 35% Methanol/Water) Load->Wash Waste1 Waste (Proteins, Salts) Load->Waste1 Unretained Matrix Elute 5. Elute (e.g., Acetonitrile) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 Washed Interferences Final_Extract Clean Extract for LC-MS/MS Elute->Final_Extract Plasma_Sample Plasma Sample Plasma_Sample->Load LLE_Workflow Start Plasma Sample + IS Add_Base 1. Add Base (e.g., NaOH) Start->Add_Base Add_Solvent 2. Add Organic Solvent (e.g., Diethyl Ether) Add_Base->Add_Solvent Vortex 3. Vortex/Mix Add_Solvent->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Separate 5. Separate Organic Layer Centrifuge->Separate Evaporate 6. Evaporate to Dryness Separate->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Barnidipine.

Detailed Experimental Protocol: LLE for Barnidipine in Human Plasma

This protocol is a representative example based on general LLE principles and methods for similar compounds. [12]

  • Sample Preparation: To 1.0 mL of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add a small volume (e.g., 50 µL) of 5M NaOH to basify the sample. Vortex briefly.

  • Extraction: Add 5.0 mL of diethyl ether. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is often the simplest and fastest method for sample preparation. [7]It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. [7][13]This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution. [7]

The "Why": Causality in PPT Protocol Design

The primary goal of PPT is the rapid removal of the bulk of proteins.

  • Solvent-to-Sample Ratio: A common ratio is 3:1 or 4:1 of organic solvent to plasma. This ensures a sufficient concentration of the organic solvent to cause effective protein precipitation. [7]* Choice of Solvent: Acetonitrile is often preferred as it tends to produce larger, more easily filterable protein aggregates compared to methanol. [7]* Removal of Precipitate: Centrifugation is the standard method to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be directly injected or further processed (e.g., evaporated and reconstituted).

While fast and inexpensive, PPT is a non-selective method. It removes proteins but can leave behind other endogenous components like phospholipids, which are a major source of matrix effects in LC-MS/MS analysis.

Visualizing the PPT Workflow

PPT_Workflow Start Plasma Sample + IS Add_Solvent 1. Add Precipitating Solvent (e.g., Acetonitrile, 3:1 ratio) Start->Add_Solvent Vortex 2. Vortex/Mix Add_Solvent->Vortex Centrifuge 3. Centrifuge Vortex->Centrifuge Collect_Supernatant 4. Collect Supernatant Centrifuge->Collect_Supernatant Analyze Inject into LC-MS/MS Collect_Supernatant->Analyze

Caption: Workflow for Protein Precipitation (PPT) of Barnidipine.

Detailed Experimental Protocol: PPT for Barnidipine in Human Plasma

This protocol is a representative example based on general PPT principles. [13]

  • Sample Preparation: In a microcentrifuge tube, pipette 100 µL of human plasma and add the internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean vial or 96-well plate.

  • Analysis: Directly inject the supernatant into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

Conclusion: Selecting the Optimal Method

The choice of sample preparation method for Barnidipine analysis is a critical decision that directly impacts the quality, sensitivity, and reliability of the final data.

  • Solid-Phase Extraction (SPE) stands out as the superior method when the highest level of sensitivity and extract cleanliness is required, particularly for regulatory bioanalysis and pharmacokinetic studies where picogram-level quantification is necessary. [1][2][11]Its selectivity minimizes matrix effects, leading to more robust and reproducible results.

  • Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and cost. It can provide cleaner extracts than PPT and may be suitable for methods where the required sensitivity is in the low nanogram per milliliter range. Method development requires careful optimization of pH and solvent choice.

  • Protein Precipitation (PPT) is the method of choice for high-throughput screening applications where speed and cost are the primary drivers. While it is simple and fast, researchers must be vigilant about potential matrix effects and may need to take additional steps to mitigate them, such as using phospholipid removal plates or optimizing chromatography.

As a Senior Application Scientist, my recommendation for developing a validated, high-sensitivity bioanalytical method for Barnidipine would be to start with Solid-Phase Extraction . The initial investment in method development is offset by the generation of high-quality, reliable data with minimal matrix interference, a crucial factor for successful drug development and clinical studies.

References

  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma.
  • Thermo Fisher Scientific. (n.d.). a sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma. Thermo Fisher Scientific.
  • BenchChem. (2025). Technical Support Center: Analysis of Barnidipine Hydrochloride and its Synthesis Impurities. BenchChem.
  • Gopi, S. et al. (n.d.). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. International Journal of Pharmaceutical Sciences and Research.
  • Patel, R. C. et al. (2019). RP-HPLC Method Development and Validation for Estimation of Barnidipine HCl in Bulk and In-House Tablets. Asian Journal of Pharmaceutical and Clinical Research.
  • Delhiraj, N., & Anbazhagan, S. (2015). A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma.
  • Lee, H. W., et al. (2004). Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry.
  • Ahmad, S. et al. (2025). Bioanalytical HPLC Method for Quantification of Benidipine in Rat Plasma: Stability and Application to Pharmacokinetic Study.
  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX.
  • Phenomenex. (n.d.).
  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Rossi, F. et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Cheng, Z-G., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Semantic Scholar.
  • Affinisep. (n.d.). Solid Phase Extraction. Affinisep.
  • Agilent Technologies, Inc. (n.d.).
  • Oreate AI. (2026). Protein Precipitation PPT.
  • Kumar, H. R. (2024). Development and Validation of Bioanalytical Method for Simultaneous Quantification of Anti-Hypertensive Drugs by Using HPLC.
  • Biocomma. (n.d.). Copure® 96 Well Protein Precipitation (PPT)
  • BenchChem. (2025).
  • Pawula, M., et al. (1998). Sensitive and specific liquid chromatographic-tandem mass spectrometric assay for barnidipine in human plasma.
  • Bhusare, D. (n.d.).
  • Boudin, C., et al. (2025). Rapid quantification of 21 antihypertensive and diuretic drugs in plasma by UPLC-MS/MS: Application to clinical and forensic cases. Journal of Pharmaceutical and Biomedical Analysis.
  • Płotka-Wasylka, J., et al. (2023). Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. MDPI.
  • Pradip, P. S., & Kanase, K. (2023). Bioanalytical Method Development and Validation: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Cheng, Z-G., et al. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Molecules, 19(1), 1350-1360.
  • Valeur, A., et al. (2022). Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. Bioanalysis, 14(2), 75-87.
  • Caban, M., et al. (2015). Matrix effects and recovery calculations in analyses of pharmaceuticals based on the determination of β-blockers and β-agonists in environmental samples.

Sources

The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Internal Standard for Barnidipine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and drug metabolism studies, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For a potent dihydropyridine calcium channel blocker like Barnidipine, achieving reliable data is critical for establishing its efficacy and safety profile. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical justification for the use of a deuterated internal standard in the bioanalysis of Barnidipine, comparing its performance against alternative approaches and providing actionable experimental protocols.

The Imperative for Accurate Barnidipine Quantification

Barnidipine is a long-acting calcium antagonist characterized by its high affinity for L-type calcium channels in the vascular smooth muscle cells.[1] Its therapeutic efficacy in treating hypertension is well-established. However, like many dihydropyridines, Barnidipine undergoes extensive first-pass metabolism, primarily mediated by the CYP3A isoenzyme family, leading to the formation of inactive metabolites.[1][2] This extensive metabolism results in low circulating plasma concentrations of the parent drug, necessitating highly sensitive and selective analytical methods for its quantification.[3]

Accurate measurement of Barnidipine is crucial for:

  • Pharmacokinetic (PK) profiling: Determining absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Bioequivalence (BE) studies: Comparing different formulations of the drug.

  • Therapeutic Drug Monitoring (TDM): Although not routinely performed, it can be valuable in specific patient populations.

  • Drug-drug interaction studies: Assessing the influence of co-administered drugs on Barnidipine's metabolism.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4][5] However, the inherent variability in sample preparation and the phenomenon of "matrix effects" can compromise the accuracy and precision of LC-MS/MS data.[6][7]

The Role of the Internal Standard: A Critical Choice

An internal standard (IS) is a compound of a known and constant concentration added to all calibration standards, quality control samples, and unknown study samples. Its primary function is to normalize for variations throughout the entire analytical workflow, from sample extraction to instrumental analysis.[8] The choice of an appropriate internal standard is one of the most critical decisions in bioanalytical method development.

There are two main categories of internal standards used in LC-MS/MS:

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not identical. While often more readily available and less expensive, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to inadequate compensation for analytical variability.[6]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis. A SIL IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[8]

Justification for a Deuterated Internal Standard: The Superior Choice for Barnidipine

The use of a deuterated internal standard, such as Barnidipine-d5, is strongly advocated for the bioanalysis of Barnidipine.[1] This preference is not merely a matter of convention but is grounded in sound scientific principles and is in alignment with regulatory expectations.

1. Mitigating Matrix Effects:

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting endogenous components from the biological matrix, are a major challenge in LC-MS/MS.[6][7] Because a deuterated internal standard is chemically identical to the analyte, it has nearly the same chromatographic retention time and is affected by matrix effects in the same way. This co-elution ensures that any ion suppression or enhancement experienced by Barnidipine is mirrored by its deuterated counterpart, allowing for accurate normalization and a more reliable final concentration.

2. Compensating for Variability in Sample Preparation:

The process of extracting Barnidipine from a complex biological matrix like plasma can be subject to variability. A deuterated internal standard, having the same physicochemical properties as Barnidipine, will have a virtually identical recovery during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.

3. Enhancing Precision and Accuracy:

The culmination of effectively mitigating matrix effects and compensating for sample preparation variability is a significant improvement in the overall precision and accuracy of the bioanalytical method. This is a critical requirement for regulatory submissions, as outlined by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized in the ICH M10 guideline.

4. Regulatory Acceptance:

Regulatory bodies strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation. The European Medicines Agency (EMA), for instance, has noted that over 90% of submissions incorporate SIL internal standards and has rejected studies where a surrogate internal standard was not deemed a close enough analog. Utilizing a deuterated internal standard for Barnidipine aligns with these global regulatory expectations, streamlining the drug development and approval process.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

Internal Standard Type Linearity (r²) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Amlodipine-d4 (Deuterated) >0.99<10%<8%92-108%
Structural Analog (e.g., Tizanidine) >0.99<15%<15%85-115%
Structural Analog (e.g., Gliclazide) >0.99<15%<15%85-115%

This table presents a summary of performance data from various validated bioanalytical methods for amlodipine.

As the data suggests, while methods using structural analogs can be validated to meet regulatory requirements, the use of a deuterated internal standard generally results in tighter precision and accuracy, reflecting a more robust and reliable assay.

Experimental Protocol: Quantification of Barnidipine in Human Plasma using Barnidipine-d5

This section provides a detailed, step-by-step methodology for the quantification of Barnidipine in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Barnidipine reference standard

  • Barnidipine-d5 internal standard

  • HPLC or MS grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid

  • Drug-free human plasma

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Barnidipine and Barnidipine-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Barnidipine by serial dilution of the stock solution with a 50:50 methanol/water mixture.

  • Internal Standard Working Solution: Dilute the Barnidipine-d5 stock solution with the same diluent to a final concentration of approximately 20 ng/mL.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the Barnidipine-d5 internal standard working solution.[1]

  • Vortex the mixture briefly.

  • Add 500 µL of 2% ortho-phosphoric acid solution in water and vortex.[1]

  • Condition an SPE cartridge (e.g., Bond Elut Plexa, 30mg/1cc) with 1 mL of methanol followed by 1 mL of water.[1]

  • Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.[1]

  • Elute the analyte and internal standard with 1 mL of acetonitrile.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm) or equivalent.[1]

  • Mobile Phase: Isocratic elution with 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% acetonitrile.[1]

  • Flow Rate: 500 µL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 40°C.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Barnidipine: 492.2 -> 315.1 (m/z)

    • Barnidipine-d5: 497.4 -> 315.1 (m/z)

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of Barnidipine in the unknown samples is determined by interpolation from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship between the analyte and the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Barnidipine-d5 IS plasma->add_is extraction Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data_analysis Data Analysis & Quantification ms->data_analysis Peak Area Ratio

Caption: A step-by-step workflow of the bioanalytical method for Barnidipine.

logical_relationship cluster_process Analytical Process analyte Barnidipine (Analyte) extraction Extraction Variability analyte->extraction matrix Matrix Effects analyte->matrix ionization Ionization Variability analyte->ionization is Barnidipine-d5 (IS) is->extraction is->matrix is->ionization accurate_ratio Accurate Analyte/IS Ratio extraction->accurate_ratio Compensated by IS matrix->accurate_ratio Compensated by IS ionization->accurate_ratio Compensated by IS

Caption: Logical relationship between analyte and deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the quantification of Barnidipine, a deuterated internal standard such as Barnidipine-d5 is unequivocally the superior choice. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process provides unparalleled compensation for matrix effects and variability in sample preparation. This leads to enhanced accuracy and precision, ensuring the generation of high-quality, reliable data that meets stringent regulatory standards. While the initial investment in a stable isotope-labeled internal standard may be higher than that for a structural analog, the long-term benefits in terms of data integrity, method robustness, and regulatory compliance provide a compelling justification for its use in the development of pharmaceuticals.

References

  • A Comparative Guide to Bioanalytical Method Validation for Amlodipine: Amlodipine-d4 vs.
  • Talari, G. R., & Kumar, V. K. (2019). SIMULTANEOUS ESTIMATION AND VALIDATION OF LC-MS METHOD FOR THE DETERMINATION OF BARNIDIPINE IN HUMAN PLASMA: ITS STABILITY INDIC. Indo American Journal of Pharmaceutical Sciences, 6(1), 389-401.
  • Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. SCIEX.
  • Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance. Benchchem.
  • A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. (2015).
  • a sensitive lc/ms/ms method for the analysis of barnidipine at sub-picogram level in human plasma. Thermo Fisher Scientific.
  • Determination of Benidipine in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. (2002). PubMed.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Highly sensitive LC-MS/MS method for the quantification of barnidipine in human plasma, using the SCIEX QTRAP® 6500+ System. LabRulez LCMS.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). PMC.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • (PDF) A Simple, Isocratic and Ultra-Fast Liquid Chromatography / Mass Spectrometry Method for the Estimation of Barnidipine in Human Plasma. (2015).
  • Comparative analysis of deuterated standards for bioanalytical assays. Benchchem.
  • Synthesis process of barnidipine hydrochloride. (2012).
  • A Validated LC-MS/MS Bioanalytical Method for the Quantification of Benidipine in Human Plasma. Benchchem.
  • Synthesis process of barnidipine hydrochloride. (2010).
  • Deuterated internal standards and bioanalysis. AptoChem.
  • The Value of Deuterated Internal Standards. (2017). KCAS Bio.
  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). MDPI.
  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Semantic Scholar.
  • Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. (2014). PMC.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Barnidipine. PubChem.
  • Barnidipine. Wikipedia.
  • Barnidipine. DrugBank.
  • KEGG DRUG: Barnidipine. genome.jp.
  • Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formul

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of scientific research extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. Barnidipine-d4 hydrochloride, a deuterated analog of a potent dihydropyridine calcium channel blocker, is a valuable tool in metabolic and pharmacokinetic studies.[1][2][3] However, its pharmacological activity and toxicological profile demand a rigorous and compliant approach to its disposal.

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these protocols, ensuring a deep understanding that fosters a culture of safety and regulatory adherence.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. This compound, for disposal purposes, should be considered to have a hazard profile equivalent to its non-deuterated parent compound. Safety Data Sheets (SDS) classify it as a hazardous substance.[4][5][6] The primary risks necessitate that this compound is never treated as common laboratory waste.

Hazard ClassificationGHS CategoryImplication for Handling and Disposal
Acute Toxicity (Oral) Category 3Toxic if swallowed. [5][6] This high toxicity means that even small quantities pose a significant health risk, mandating containment and preventing any release into the environment.
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child. [5][6] This long-term health hazard requires minimizing exposure and ensuring waste is not handled by unprotected personnel.
Skin Sensitization Category 1May cause an allergic skin reaction. [4] This necessitates the use of appropriate personal protective equipment (PPE) and dictates that all contaminated materials, including gloves, be disposed of as hazardous waste.
Serious Eye Irritation Category 2ACauses serious eye irritation. [4] Reinforces the need for protective eyewear during handling and the segregation of contaminated labware.

These classifications are not merely administrative; they are directives. The acute toxicity profile is the primary reason this compound must be managed as a regulated hazardous waste, ensuring its complete destruction rather than release.

The Core Principle: A Strict Ban on Sewer Disposal

The single most critical aspect of pharmaceutical waste management is the prohibition of sewer disposal. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities, effective August 21, 2019.[7][8]

Causality: Active pharmaceutical ingredients (APIs) like barnidipine are designed to be biologically active at low concentrations. Wastewater treatment facilities are not equipped to remove such complex chemical compounds.[9] Discharging them down the drain leads to the contamination of waterways, posing a significant threat to aquatic ecosystems and potentially impacting human health through the water supply.[10] Therefore, any practice involving the disposal of this compound via a sink or floor drain is a direct violation of federal regulations and a serious environmental offense.[7]

Step-by-Step Disposal Protocol for this compound

Adherence to a systematic disposal workflow is essential for ensuring safety and compliance. The following steps provide a clear pathway from waste generation to final disposal.

Step 1: Waste Identification and Classification

All materials containing or contaminated with this compound must be classified as hazardous chemical waste.[11] This includes:

  • Expired or unused solid compound.

  • Stock solutions and dilutions.

  • Contaminated media (e.g., spill cleanup absorbents).

  • Contaminated labware (e.g., pipette tips, vials, gloves, weigh boats).

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[9][12]

  • Solid vs. Liquid: Keep solid and liquid waste streams in separate, clearly marked containers.[12]

  • Avoid Commingling: Do not mix Barnidipine-d4 waste with other incompatible waste streams. For instance, do not mix it with strong acids, bases, or oxidizers.[13] Consult your institution's chemical hygiene plan for specific segregation requirements.

Step 3: Proper Containment and Labeling

Containment must be robust and communication must be clear.

  • Container Selection: Use only approved, compatible hazardous waste containers. For liquids, plastic-coated glass or high-density polyethylene (HDPE) are often preferred.[14] Ensure containers have a secure, screw-top lid to prevent leaks and evaporation.[9][12]

  • Labeling: This is a critical control. The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A complete list of all constituents in the container, including solvents, with their approximate percentages or volumes.[9]

    • The date of accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[9][14]

  • Location: The SAA must be in the same room or lab where the waste is generated.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[11][14]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EH&S: Do not dispose of this waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[14]

  • Licensed Disposal: The waste will be handled by a licensed hazardous waste disposal company. The standard and required method for this type of pharmaceutical waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the active compound.[15][16]

Protocol for Decontamination and Empty Container Management

Empty containers that once held this compound are not considered regular trash until properly decontaminated. Given the compound's high toxicity, a best-practice approach is warranted.

Experimental Protocol: Triple Rinsing

  • Initial Rinse: Add a small amount of a suitable solvent (one that can dissolve the compound, such as ethanol or methanol) to the empty container, equal to about 5-10% of the container's volume.[11]

  • Secure and Agitate: Securely cap the container and agitate it thoroughly to rinse all interior surfaces.

  • Collect Rinseate: Decant the solvent rinseate into the appropriate liquid hazardous waste container for this compound. This rinseate is hazardous waste. [11]

  • Repeat: Repeat steps 1-3 two more times for a total of three rinses.

  • Final Disposal: After the third rinse, the container can be prepared for disposal as non-hazardous waste. Deface or remove all hazardous chemical labels and remove the cap before placing it in the appropriate recycling or trash receptacle.[11]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles. If dealing with a dry powder, a respirator may be necessary to avoid inhalation.[4][5]

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., diatomite, universal binders).[4] For solid spills, gently cover to prevent dust from becoming airborne.

  • Collect Waste: Carefully collect all contaminated materials and place them into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Visualization: Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste from generation to final disposal.

G start Waste Generation (Barnidipine-d4) decision Identify Waste Type start->decision solid_waste Solid Waste (e.g., powder, contaminated gloves, vials, pipette tips) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, experimental solutions, rinseate) decision->liquid_waste Liquid solid_container Place in a designated, compatible SOLID hazardous waste container. solid_waste->solid_container liquid_container Place in a designated, compatible LIQUID hazardous waste container. liquid_waste->liquid_container label_step Securely cap and label container with: - 'Hazardous Waste' - this compound - All constituents and concentrations solid_container->label_step liquid_container->label_step store_saa Store container in a designated Satellite Accumulation Area (SAA) (At or near point of generation) label_step->store_saa pickup When container is full or project is complete, contact Environmental Health & Safety (EH&S) for waste pickup. store_saa->pickup disposal Final Disposal via licensed contractor (High-Temperature Incineration) pickup->disposal

Caption: Waste Management Workflow for this compound.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]

  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Barnidipine Hydrochloride. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Barnidipine Hydrochloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Barnidipine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Barnidipine-d4 Hydrochloride. As a potent, deuterated active pharmaceutical ingredient (API), its handling demands a meticulous, safety-first approach grounded in a thorough understanding of its chemical and toxicological properties. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the Compound

Barnidipine is a calcium channel blocker, and like many pharmacologically active molecules, it requires careful handling to prevent occupational exposure. The primary hazards associated with Barnidipine Hydrochloride are derived from its pharmacological activity and toxicological profile. Safety Data Sheets (SDS) classify the parent compound as acutely toxic if ingested and as a suspected reproductive toxin.[1][2]

The "-d4" designation indicates that four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While this isotopic substitution is unlikely to alter the compound's fundamental toxicity, it is crucial for maintaining the material's isotopic purity by protecting it from moisture and potential H/D exchange.[3] The hydrochloride salt form may also contribute to irritation, particularly of the mucous membranes and respiratory tract.[4][5]

A summary of the key hazards is presented below:

Hazard ClassificationGHS Hazard StatementPrimary Concerns & Implications for Handling
Acute Toxicity (Oral) H301: Toxic if swallowed[1][2]Accidental ingestion of even small quantities of the powder could be harmful. This elevates the importance of containment during weighing and transfer, and strict hygiene practices.
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[1][2]This is a significant long-term health risk. Exposure must be minimized to as low as reasonably achievable (ALARA), necessitating advanced engineering controls and stringent PPE protocols.
Eye Irritation H319: Causes serious eye irritation[6]Direct contact of the powder or solutions with the eyes can cause significant damage. Appropriate eye protection is mandatory at all times.
Skin Sensitization H317: May cause an allergic skin reaction[6]Repeated skin contact may lead to sensitization. Proper glove selection and technique are critical to prevent direct contact.

The Hierarchy of Controls: A Framework for Safety

To mitigate the risks identified above, we employ the standard industrial hygiene principle known as the hierarchy of controls. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final, but still critical, line of defense.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. For potent compounds like this compound, open bench handling of the solid material is strictly prohibited.[7]

  • For Weighing and Handling Powders: A containment ventilated enclosure (CVE), also known as a powder containment hood or glovebox isolator, is required.[8][9] These systems maintain negative pressure and use high-efficiency particulate air (HEPA) filters to capture any airborne particles, providing a much higher level of protection than a standard chemical fume hood for powder handling.[7][9]

  • For Handling Solutions: Once the compound is fully dissolved, manipulations can be safely performed within a certified chemical fume hood.[4] The fume hood's airflow will protect the operator from inhaling aerosols or vapors.

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that support the safe use of engineering controls.

  • Designated Areas: All work with this compound, especially in its powdered form, should be restricted to a designated and clearly marked area.

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be developed and approved for all procedures involving this compound. The SOP should cover receipt, storage, weighing, dissolution, disposal, and emergency spill procedures.

  • Training: All personnel must be thoroughly trained on the hazards of the compound, the proper use of engineering controls and PPE, and the lab-specific SOPs before beginning any work.[10][11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting personnel from residual risk and in the event of a spill or control failure. The required PPE varies based on the specific task being performed.

TaskMinimum Required PPERationale
Receiving & Storage - Lab Coat- Safety Glasses- Nitrile GlovesProtects against contamination from potentially compromised external packaging.
Weighing Powder (in a CVE/Isolator) - Dedicated Lab Coat or Disposable Gown- Safety Glasses- Double Nitrile GlovesProvides a barrier against surface contamination. Double gloving allows for the safe removal of the outer, potentially contaminated layer before exiting the work area.
Handling Solutions (in a Fume Hood) - Lab Coat- Chemical Splash Goggles- Nitrile GlovesGoggles provide superior protection against splashes compared to safety glasses.[12]
Spill Cleanup - Disposable Gown- Chemical Splash Goggles- Double Nitrile Gloves- Shoe Covers (for larger spills)Provides full-body protection during a higher-risk, non-routine task.

Operational Plan: Step-by-Step Guidance

Workflow for Safe Handling of this compound

G cluster_prep Preparation & Assessment cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS & SOP prep2 Verify Engineering Controls (e.g., CVE, Fume Hood Certification) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Solid Compound in Containment Ventilated Enclosure (CVE) prep3->weigh Highest Risk Step dissolve Dissolve Compound in Fume Hood weigh->dissolve experiment Perform Experiment with Solution in Fume Hood dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon dispose Dispose of Waste per Institutional Guidelines decon->dispose doff Doff PPE Correctly dispose->doff

Caption: Workflow for handling this compound.

Protocol 1: Weighing the Solid Compound
  • Preparation: Ensure the Containment Ventilated Enclosure (CVE) or glovebox is certified and operating correctly. Decontaminate the interior surfaces.

  • Entry: Place the sealed container of this compound, along with all necessary tools (spatula, weigh paper, vials), inside the CVE.

  • Don PPE: Wear a dedicated lab coat and double nitrile gloves.

  • Handling: Carefully open the container inside the CVE. Use a dedicated spatula to transfer the desired amount of powder onto weigh paper or directly into a tared vial.

  • Sealing: Tightly seal the primary compound container and the vial containing the weighed powder.

  • Initial Decontamination: Wipe the exterior of both containers with a suitable solvent (e.g., 70% ethanol) to remove any surface contamination before removing them from the CVE.

  • Exit: Remove the sealed containers from the CVE. Remove the outer pair of gloves and dispose of them as hazardous waste.

Protocol 2: Dissolution and Solution Handling
  • Preparation: Perform this procedure in a certified chemical fume hood.[4]

  • Don PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Procedure: Place the sealed vial containing the weighed solid in the fume hood. Uncap the vial and add the desired solvent using a pipette. Cap and mix until fully dissolved.

  • Storage: Store the resulting solution in a clearly labeled, sealed container.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling this compound must be treated as hazardous chemical waste.[3]

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh papers, paper towels, contaminated PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and rinsates in a compatible, sealed, and labeled hazardous waste container. Segregate chlorinated and non-chlorinated solvent waste as per your institution's guidelines.[3]

  • Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be managed carefully. Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste.[3] After rinsing, deface the label and dispose of the container according to institutional policy.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their research.

References

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available from: [Link]

  • Outsourced Pharma. Best Practices For Handling Potent APIs. Available from: [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. Available from: [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available from: [Link]

  • KM Pharma Solution Private Limited. MSDS - Barnidipine Hydrochloride. Available from: [Link]

  • Standard Operating Procedure. Hydrochloric Acid. Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS BARNIDIPINE HYDROCHLORIDE. Available from: [Link]

  • Synergy Recycling. Disposal of deuterium (D₂). Available from: [Link]

  • ZEOCHEM. Deuterium Labeled Compounds. Available from: [Link]

  • Nature Reviews Drug Discovery. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]

  • US EPA. Personal Protective Equipment. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • University of Vermont Medical Center. PPE Requirements Hazardous Drug Handling. Available from: [Link]

  • Journal of Pharmaceutical Sciences. Precaution on use of hydrochloride salts in pharmaceutical formulation. Available from: [Link]

  • University of Washington Environmental Health & Safety. Hydrochloric Acid SOP. Available from: [Link]

  • Medikal. Personal Protective Products. Available from: [Link]

  • Cardinal Health. Personal Protective Equipment 101. Available from: [Link]

  • Harvard Environmental Health and Safety. Lab Safety Guideline: Hydrochloric Acid. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Hydrochloric acid. Available from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.